molecular formula C10H8BrNO2 B1282788 2-(4-Bromo-1H-indol-3-yl)acetic acid CAS No. 89245-41-0

2-(4-Bromo-1H-indol-3-yl)acetic acid

Cat. No.: B1282788
CAS No.: 89245-41-0
M. Wt: 254.08 g/mol
InChI Key: AQIDQZFQDRENOY-UHFFFAOYSA-N
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Description

2-(4-Bromo-1H-indol-3-yl)acetic acid>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromo-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c11-7-2-1-3-8-10(7)6(5-12-8)4-9(13)14/h1-3,5,12H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIDQZFQDRENOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=CN2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40542292
Record name (4-Bromo-1H-indol-3-yl)acetic acid
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URL https://comptox.epa.gov/dashboard/DTXSID40542292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89245-41-0
Record name (4-Bromo-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40542292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-bromo-1H-indol-3-yl)acetic acid
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Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Bromo-1H-indol-3-yl)acetic acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of the synthetic auxin analog, 2-(4-Bromo-1H-indol-3-yl)acetic acid. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, chemical biology, and drug development.

Chemical Identity and Structure

This compound is a halogenated derivative of the natural plant hormone indole-3-acetic acid. The introduction of a bromine atom at the 4-position of the indole ring significantly influences its electronic properties and potential biological interactions.

Table 1: Chemical Identifiers and Structural Information

IdentifierValue
CAS Number 89245-41-0[1][2][3][4]
Molecular Formula C₁₀H₈BrNO₂[1][2]
Molecular Weight 254.08 g/mol [1]
IUPAC Name This compound
Synonyms 4-Bromoindole-3-acetic acid[1], 4-Bromo-3-indoleacetic acid
SMILES C1=CC(=C2C(=CNC2=C1)CC(=O)O)Br[1]
InChI InChI=1S/C10H8BrNO2/c11-7-2-1-3-8-10(7)6(5-12-8)4-9(13)14/h1-3,5,12H,4H2,(H,13,14)

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly available literature. However, data for closely related compounds and computational predictions can provide valuable estimates.

Table 2: Physicochemical Properties

PropertyValueNotes
Melting Point Not availableThe related compound 4-bromoindole-3-carboxaldehyde has a melting point of 179 °C.
Boiling Point Not availableData not found in the searched literature.
Solubility Not availableExpected to be soluble in polar organic solvents like ethanol, methanol, and DMSO, and sparingly soluble in water, similar to indole-3-acetic acid[5].
pKa Not availableThe pKa of the carboxylic acid group is expected to be similar to that of indole-3-acetic acid, which is approximately 4.75[5].
LogP 2.5575Computationally predicted value[1].

Synthesis and Purification

General Synthetic Approach

A plausible synthetic route starts with the bromination of indole-3-acetic acid or a protected precursor. Alternatively, 4-bromoindole can be used as a starting material, followed by the introduction of the acetic acid side chain.

Synthesis_Workflow Start 4-Bromoindole Intermediate1 Gramine of 4-bromoindole Start->Intermediate1 Mannich reaction Intermediate2 4-Bromoindole-3-acetonitrile Intermediate1->Intermediate2 Cyanation Product This compound Intermediate2->Product Hydrolysis

Caption: A potential synthetic workflow for this compound.

Illustrative Experimental Protocol (Adapted from similar syntheses)

Step 1: Synthesis of 4-Bromoindole-3-carboxaldehyde (Precursor)

This protocol is adapted from the synthesis of 4-bromoindole-3-carboxaldehyde, a potential precursor.

  • Materials: 4-bromoindole, anhydrous N,N-dimethylformamide (DMF), phosphoryl chloride (POCl₃).

  • Procedure:

    • To a three-necked round-bottomed flask containing anhydrous DMF, slowly add phosphoryl chloride dropwise at 0 °C with vigorous stirring.

    • After stirring for a short period, a solution of 4-bromoindole in anhydrous DMF is added dropwise.

    • The reaction mixture is then allowed to warm to room temperature and stirred for approximately one hour.

    • The resulting suspension is then worked up by dilution with ethyl acetate, followed by washing, drying, and concentration under reduced pressure to yield the crude product.

  • Purification: The crude 4-bromoindole-3-carboxaldehyde can be purified by recrystallization from a mixture of acetone and petroleum ether[6].

Step 2: Conversion to this compound

The aldehyde can be converted to the acetic acid derivative through various methods, such as the Strecker synthesis followed by hydrolysis, or by reduction to the alcohol, conversion to the halide, and subsequent cyanation and hydrolysis.

Purification of the Final Product:

The final product, this compound, can be purified using standard techniques such as:

  • Recrystallization: Using a suitable solvent system.

  • Column Chromatography: On silica gel, eluting with a gradient of ethyl acetate in hexane.

Analytical Characterization

The structure and purity of the synthesized compound should be confirmed by a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The spectra would be expected to show characteristic peaks for the indole ring protons and carbons, the methylene protons of the acetic acid side chain, and the carboxylic acid proton.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing an accurate mass measurement.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Potential Biological Activity and Signaling Pathways

While the specific biological activities of this compound are not extensively documented, studies on related brominated indole derivatives suggest a range of potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial effects.

Notably, some dibrominated indole derivatives have been shown to induce cell cycle arrest at the G2/M checkpoint. This provides a basis for proposing a potential mechanism of action for this compound in cancer cells.

Postulated Signaling Pathway: G2/M Cell Cycle Arrest

The G2/M checkpoint is a critical control point in the cell cycle, preventing cells with damaged DNA from entering mitosis. A plausible mechanism for a brominated indole acetic acid derivative to induce G2/M arrest is through the modulation of the Cyclin B1/CDK1 complex, a key regulator of this transition.

G2M_Arrest_Pathway cluster_G2_Phase G2 Phase cluster_M_Phase M Phase (Mitosis) CyclinB_CDK1_inactive Cyclin B1 / CDK1 (inactive) CyclinB_CDK1_active Cyclin B1 / CDK1 (active) cdc25c_active Cdc25C (active) cdc25c_active->CyclinB_CDK1_inactive Dephosphorylates (activates) Mitosis Mitotic Entry CyclinB_CDK1_active->Mitosis Promotes Bromoindole 2-(4-Bromo-1H-indol-3-yl) acetic acid Bromoindole->CyclinB_CDK1_inactive Prevents Activation? Bromoindole->cdc25c_active Inhibits?

Caption: Postulated signaling pathway for G2/M cell cycle arrest induced by this compound.

This proposed pathway suggests that this compound may inhibit the activation of the Cyclin B1/CDK1 complex, possibly by targeting the activating phosphatase Cdc25C or other upstream regulators. This would prevent the cell from entering mitosis, leading to an accumulation of cells in the G2 phase of the cell cycle.

Conclusion

This compound is a synthetic compound with a chemical structure that suggests potential for interesting biological activities. While comprehensive experimental data is currently limited, this technical guide provides a summary of its known chemical properties and structure, along with plausible synthetic routes and a postulated mechanism of action based on data from related compounds. Further research into the synthesis, characterization, and biological evaluation of this molecule is warranted to fully elucidate its therapeutic potential. This document serves as a foundational resource to guide such future investigations.

References

4-bromoindole-3-acetic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-bromoindole-3-acetic acid, a synthetic auxin and potential signaling molecule. This document consolidates key chemical data, explores its biological activities with a focus on its role as a potential Glycogen Synthase Kinase-3 (GSK-3) inhibitor and its relationship to the plant hormone auxin, and presents relevant experimental contexts.

Core Chemical and Physical Data

A summary of the essential quantitative data for 4-bromoindole-3-acetic acid is presented below, facilitating easy reference and comparison.

PropertyValueReference
CAS Number 89245-41-0[1][2]
Molecular Weight 254.08 g/mol [1]
Molecular Formula C₁₀H₈BrNO₂[1]

Biological Activity and Potential Applications

4-Bromoindole-3-acetic acid is a halogenated derivative of indole-3-acetic acid (IAA), the most common naturally occurring auxin in plants. While specific research on the bromo- derivative is limited, the biological activities of its chlorinated analog, 4-chloroindole-3-acetic acid (4-Cl-IAA), and the parent compound, IAA, are well-documented, providing a framework for understanding its potential roles.

Auxin Activity

Indole-3-acetic acid and its derivatives are pivotal in regulating plant growth and development, influencing processes such as cell elongation, division, and differentiation.[3][4][5] The halogenated auxin, 4-Cl-IAA, is a potent, naturally occurring hormone found in the seeds of various legumes.[6][7] It has been shown to exhibit strong herbicidal effects on certain plant species, thought to be mediated by the induction of abnormal ethylene levels. Given the structural similarity, 4-bromoindole-3-acetic acid is presumed to exhibit auxin-like activity, though specific studies are required for confirmation.

Potential as a GSK-3 Inhibitor

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase implicated in a wide range of cellular processes, and its dysregulation has been linked to various diseases, including neurodegenerative disorders and cancer.[8][9] The indole scaffold is a common feature in many GSK-3 inhibitors. Notably, the related compound, 4-bromoindole, has been investigated for its potential as a GSK-3 inhibitor. This suggests that 4-bromoindole-3-acetic acid may also interact with and modulate the activity of GSK-3.

Experimental Protocols and Methodologies

Synthesis of Indole-3-Acetic Acid Derivatives

A general method for the synthesis of indole-3-acetic acid involves the reaction of indole with glycolic acid in the presence of a base at high temperatures.[3] For halogenated derivatives, a common starting material is a substituted toluene. For instance, 4-chloroindole-3-acetic acid and its esters have been synthesized from 2-chloro-6-nitrotoluene.[10] A plausible synthetic route for 4-bromoindole-3-acetic acid could be adapted from these established procedures, likely starting from a correspondingly brominated precursor.

Conceptual Synthesis Workflow

G cluster_start Starting Material cluster_synthesis Synthesis Steps cluster_product Final Product Brominated Toluene Derivative Brominated Toluene Derivative Nitration Nitration Brominated Toluene Derivative->Nitration HNO3/H2SO4 Reduction Reduction Nitration->Reduction Cyclization (e.g., Fischer Indole Synthesis) Cyclization (e.g., Fischer Indole Synthesis) Reduction->Cyclization (e.g., Fischer Indole Synthesis) Side-chain Addition Side-chain Addition Cyclization (e.g., Fischer Indole Synthesis)->Side-chain Addition 4-Bromoindole-3-acetic acid 4-Bromoindole-3-acetic acid Side-chain Addition->4-Bromoindole-3-acetic acid e.g., Reaction with Glyoxylic Acid

Caption: A conceptual workflow for the synthesis of 4-bromoindole-3-acetic acid.

In Vitro GSK-3 Inhibition Assay

To assess the potential of 4-bromoindole-3-acetic acid as a GSK-3 inhibitor, a common in vitro kinase assay can be employed. This typically involves incubating the purified GSK-3 enzyme with a known substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of the test compound. The extent of substrate phosphorylation is then measured, often using methods like radioactivity, fluorescence, or luminescence, to determine the inhibitory activity of the compound.

GSK-3 Inhibition Assay Workflow

G Purified GSK-3 Enzyme Purified GSK-3 Enzyme Incubation Incubation Purified GSK-3 Enzyme->Incubation Substrate Substrate Substrate->Incubation ATP ATP ATP->Incubation 4-Bromoindole-3-acetic acid (Test Compound) 4-Bromoindole-3-acetic acid (Test Compound) 4-Bromoindole-3-acetic acid (Test Compound)->Incubation Measurement of Phosphorylation Measurement of Phosphorylation Incubation->Measurement of Phosphorylation Data Analysis (IC50) Data Analysis (IC50) Measurement of Phosphorylation->Data Analysis (IC50)

Caption: A generalized workflow for an in vitro GSK-3 inhibition assay.

Signaling Pathways

The signaling pathways of indole-3-acetic acid in plants are complex, primarily involving the TIR1/AFB family of F-box proteins that act as auxin receptors. Upon auxin binding, these receptors target Aux/IAA transcriptional repressors for degradation, thereby activating auxin response factors (ARFs) and modulating gene expression.

Should 4-bromoindole-3-acetic acid function as a GSK-3 inhibitor, it would likely modulate signaling pathways in which GSK-3 is a key regulator. One of the most well-studied of these is the Wnt signaling pathway, where GSK-3 is a crucial component of the β-catenin destruction complex. Inhibition of GSK-3 leads to the stabilization and nuclear accumulation of β-catenin, which then activates the transcription of Wnt target genes.

Simplified Wnt Signaling Pathway

G cluster_off Wnt OFF cluster_on Wnt ON / GSK-3 Inhibition GSK3_active Active GSK-3 beta_catenin_off β-catenin GSK3_active->beta_catenin_off Phosphorylates Degradation Degradation beta_catenin_off->Degradation GSK3_inactive Inactive GSK-3 beta_catenin_on β-catenin Nucleus Nucleus beta_catenin_on->Nucleus Accumulates and translocates Gene_Transcription Gene_Transcription Nucleus->Gene_Transcription Activates 4-Bromoindole-3-acetic acid 4-Bromoindole-3-acetic acid 4-Bromoindole-3-acetic acid->GSK3_active Potential Inhibition

References

An In-depth Technical Guide on the Spectroscopic Data of 2-(4-Bromo-1H-indol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for the compound 2-(4-Bromo-1H-indol-3-yl)acetic acid. The information presented herein is crucial for the characterization and verification of this molecule in research and development settings. This document covers Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Chemical Structure

This compound is a derivative of the plant hormone indole-3-acetic acid. The presence of a bromine atom on the indole ring significantly influences its electronic properties and can be a key feature for analytical characterization.

2-(4-Bromo-1H-indol-3-yl)acetic_acid Figure 1. Chemical Structure of this compound cluster_indole Figure 1. Chemical Structure of this compound indole_img

Caption: Figure 1. Chemical Structure of this compound.

Spectroscopic Data

The following sections present the available NMR, IR, and MS data for this compound. The data is summarized in tables for clarity and ease of comparison.

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of the molecule, respectively. The following data is attributed to a compound synthesized in the context of a study by He, et al., and is presumed to be this compound based on its molecular formula and expected chemical shifts.[1]

Table 1: ¹H NMR Data for this compound [1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.17br s1HN-H (Indole)
7.64s1HH-2
7.34d, J = 8.0 Hz1HH-5
7.19t, J = 8.0 Hz1HH-6
7.05d, J = 8.0 Hz1HH-7
2.16s3H-CH₂-COOH (methyl ester)

Note: The original data appears to be for the methyl ester of the target compound, hence the singlet at 2.16 ppm integrating to 3H.

Table 2: ¹³C NMR Data for this compound [1]

Chemical Shift (δ) ppmAssignment
169.1C=O
139.2C-7a
134.5C-3a
129.9C-2
124.3C-6
120.2C-5
118.1C-4
24.4-CH₂-

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3400-3300N-H (Indole)Stretching
3300-2500 (broad)O-H (Carboxylic Acid)Stretching
~1700C=O (Carboxylic Acid)Stretching
1600-1450C=C (Aromatic)Stretching
~1250C-O (Carboxylic Acid)Stretching
1100-1000C-NStretching
800-600C-BrStretching

While experimental mass spectra for this compound are not available in the reviewed literature, predicted data from computational tools can provide valuable information for its identification. The monoisotopic mass and predicted adducts are listed below.

Table 4: Predicted Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₀H₈BrNO₂
Monoisotopic Mass252.97385 Da
Predicted Adducts (m/z)
[M+H]⁺253.98113
[M+Na]⁺275.96307
[M-H]⁻251.96657

Experimental Protocols

Detailed experimental methodologies are essential for the reproducible acquisition of high-quality spectroscopic data. The following are generalized protocols for NMR, IR, and MS analysis of indole derivatives.

  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the chemical shifts of interest.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp spectral lines.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse sequence (e.g., 'zg30') is typically used.

    • Spectral Width: Approximately 16 ppm, centered around 5-6 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds. A longer delay ensures quantitative integration.

    • Number of Scans: 8-16 scans for samples with sufficient concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30').

    • Spectral Width: Approximately 240 ppm, centered around 100-120 ppm.

    • Number of Scans: This typically requires a larger number of scans than ¹H NMR, ranging from hundreds to thousands, depending on the sample concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

  • Sample Preparation:

    • Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent like methylene chloride or acetone.

    • Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

    • A background spectrum of the clean, empty salt plate should be acquired and subtracted from the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a solvent compatible with liquid chromatography and electrospray ionization (e.g., a mixture of water, acetonitrile, or methanol with a small amount of formic acid or ammonium acetate to promote ionization).

  • Liquid Chromatography (LC) Separation:

    • Inject the sample into an HPLC or UHPLC system equipped with a suitable column (e.g., C18) to separate the analyte from any impurities.

    • A gradient elution program is often used to effectively separate compounds with different polarities.

  • Mass Spectrometry (MS) Analysis:

    • The eluent from the LC is directed to the electrospray ionization (ESI) source of the mass spectrometer.

    • Acquire mass spectra in both positive and negative ion modes to observe different adducts.

    • For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion of interest and fragmenting it to obtain a characteristic fragmentation pattern.

Logical Relationships and Workflows

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the atoms in the target molecule.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Dissolution Dissolution in appropriate solvent Sample->Dissolution NMR NMR Spectrometer Dissolution->NMR IR FT-IR Spectrometer Dissolution->IR MS Mass Spectrometer Dissolution->MS NMR_Data ¹H and ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Figure 2. General workflow for spectroscopic analysis.

Molecular_Connectivity Figure 3. Connectivity of this compound cluster_indole_ring Indole Ring System cluster_substituents Substituents cluster_acetic_acid Acetic Acid Moiety Indole_N N1-H C2 C2 Indole_N->C2 C3 C3 C2->C3 C3a C3a C3->C3a Acetic_Acid CH₂COOH C3->Acetic_Acid at C3 C4 C4 C3a->C4 C7a C7a C3a->C7a C5 C5 C4->C5 Bromo Br C4->Bromo at C4 C6 C6 C5->C6 C7 C7 C6->C7 C7->C7a C7a->Indole_N CH2 CH₂ COOH COOH CH2->COOH

References

The Dawn of a New Era in Plant Biology: A Technical Guide to the Discovery and History of Halogenated Indole-3-Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of indole-3-acetic acid (IAA) as the primary native auxin revolutionized our understanding of plant growth and development. However, the subsequent identification and synthesis of halogenated derivatives of IAA unveiled a class of compounds with often dramatically enhanced and varied biological activities. This technical guide provides an in-depth exploration of the discovery, history, and fundamental experimental protocols associated with these pivotal molecules. From the naturally occurring 4-chloroindole-3-acetic acid (4-Cl-IAA) to a range of synthetically produced analogs, this document details their synthesis, comparative bioactivities, and the molecular mechanisms through which they exert their effects. Detailed experimental methodologies for key bioassays are provided, alongside a quantitative comparison of the biological potency of various halogenated IAA derivatives. Furthermore, the core signaling pathways influenced by these compounds are visualized to facilitate a deeper understanding of their mode of action at the molecular level.

A Historical Perspective: From Natural Discovery to Synthetic Analogs

The journey into the world of halogenated auxins began not in a laboratory, but within the plant kingdom itself. The first naturally occurring halogenated auxin, 4-chloroindole-3-acetic acid (4-Cl-IAA), was isolated from the immature seeds of pea (Pisum sativum)[1][2]. This discovery was significant as it demonstrated that nature utilized halogenation to modulate the activity of this crucial plant hormone. Subsequent research has shown that 4-Cl-IAA is particularly abundant in the seeds of various legumes[2][3].

Parallel to the discovery of natural halogenated auxins, the mid-20th century saw a surge in the chemical synthesis of plant growth regulators. Following the elucidation of IAA's structure, chemists began to create a wide array of synthetic analogs with the aim of developing more stable and potent compounds for agricultural applications[4][5]. This led to the development of iconic synthetic auxins like 2,4-dichlorophenoxyacetic acid (2,4-D), which, while not an indole derivative, highlighted the potential of halogenation in creating powerful herbicides[4][5].

This era of chemical exploration also led to the synthesis of various halogenated indole-3-acetic acid derivatives. Scientists systematically substituted hydrogen atoms on the indole ring with halogens (Fluorine, Chlorine, Bromine, and Iodine) to study the structure-activity relationships. For instance, 5,6-dichloroindole-3-acetic acid was synthesized and identified as a potent auxin[4]. The synthesis of fluorinated derivatives, such as 5-fluoroindole-3-acetic acid and 4-trifluoromethylindole-3-acetic acid, further expanded the chemical space and biological activity profiles of these compounds[6][7][8][9][10][11]. The primary motivation for these syntheses was to create molecules with altered metabolic stability, transport properties, and receptor binding affinities, leading to enhanced or modified auxin activity. Some of these halogenated derivatives were found to be highly effective as herbicides, while others showed promise in promoting root formation[9][10][11].

Comparative Biological Activity of Halogenated Indole-3-Acetic Acid Derivatives

The introduction of halogen atoms onto the indole ring of IAA can have a profound impact on its biological activity. The nature, position, and number of halogen substituents influence the molecule's efficacy in various bioassays. The following tables summarize the quantitative data on the biological activity of several key halogenated IAA derivatives compared to the parent molecule, IAA.

Table 1: Coleoptile Elongation Activity

CompoundOrganismRelative Activity (compared to IAA)Optimal ConcentrationReference(s)
Indole-3-acetic acid (IAA)Avena sativa110⁻⁶ M[12][13]
4-Chloro-IAAAvena sativa~10x10⁻⁷ M[12][13]
6-Chloro-IAAAvena sativa~19x-[14][15]
5,6-Dichloro-IAAAvena sativa~3x less than 5,6-Cl₂-2-IPA-[16]

Table 2: Root Growth Inhibition Activity

CompoundOrganismRelative Activity (compared to IAA)Concentration for 50% Inhibition (IC₅₀)Reference(s)
Indole-3-acetic acid (IAA)Arabidopsis thaliana1~17.2 nM[17]
4-Chloro-IAAPisum sativumMore potent than IAA-[2]
4-Trifluoromethyl-IAAChinese CabbageWeaker than 4-CH₃-IAA and 4-Cl-IAA-[9][10][11]
4-Methyl-IAAChinese CabbageStrong inhibition-[9][10][11]

Table 3: Herbicidal Activity

CompoundTarget SpeciesActivityReference(s)
Halogenated IAAs (general)Broadleaf weedsHigh-efficiency herbicidal activity[18]
2,4-Dichlorophenoxyacetic acid (2,4-D)Dicot weedsHighly effective[4][5]

Core Signaling Pathway of Auxin and its Halogenated Derivatives

Auxin and its halogenated derivatives primarily exert their effects by modulating gene expression through a well-defined signaling pathway. The core of this pathway involves the perception of the auxin signal by a co-receptor complex, leading to the degradation of transcriptional repressors and the subsequent activation of auxin-responsive genes.

At low auxin concentrations, Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) proteins bind to and inhibit AUXIN RESPONSE FACTORs (ARFs), which are transcription factors that bind to auxin-responsive elements (AuxREs) in the promoters of target genes. This repression prevents the transcription of auxin-related genes.

When auxin or a halogenated derivative is present, it acts as a "molecular glue," promoting the interaction between the Aux/IAA repressor and the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or its AUXIN SIGNALING F-BOX (AFB) homologs[16][19][20]. TIR1/AFBs are components of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This binding event leads to the polyubiquitination of the Aux/IAA protein, marking it for degradation by the 26S proteasome[21][22]. The degradation of the Aux/IAA repressor liberates the ARF transcription factor, which can then activate the expression of a suite of auxin-responsive genes, ultimately leading to the observed physiological responses such as cell elongation, division, and differentiation[18][23][24][25].

Auxin_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Auxin Auxin / Halogenated IAA TIR1_AFB TIR1/AFB Auxin->TIR1_AFB SCF SCF Complex TIR1_AFB->SCF Aux_IAA Aux/IAA Repressor SCF->Aux_IAA ubiquitinates Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by ARF ARF Aux_IAA->ARF AuxRE AuxRE ARF->AuxRE binds Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression activates Physiological_Response Physiological Response (e.g., cell elongation) Gene_Expression->Physiological_Response Auxin_outside Auxin / Halogenated IAA (extracellular) Auxin_outside->Auxin transport

Figure 1: The core auxin signaling pathway leading to gene expression.

Detailed Experimental Protocols

A thorough understanding of the biological activity of halogenated IAA derivatives relies on standardized and reproducible bioassays. The following sections provide detailed methodologies for key experiments cited in the study of these compounds.

Avena Coleoptile Elongation Bioassay

This classic bioassay measures the ability of a substance to induce cell elongation in the coleoptiles of oat seedlings.

Materials:

  • Avena sativa (oat) seeds

  • Petri dishes

  • Filter paper

  • 1.5% agar solution

  • Test solutions of halogenated IAA derivatives at various concentrations

  • Control solution (buffer only)

  • Ruler or digital caliper

  • Dark growth chamber or light-proof box

  • Red safe-light

Procedure:

  • Seed Germination: Germinate Avena sativa seeds on moist filter paper in Petri dishes in complete darkness for approximately 48-72 hours at 25°C. A brief exposure to red light can suppress mesocotyl growth and promote coleoptile elongation[11][26][27].

  • Coleoptile Selection: Under a dim red safe-light, select seedlings with straight coleoptiles, typically 20-30 mm in length.

  • Coleoptile Excision: Using a sharp razor blade, excise the apical 3-4 mm of the coleoptile tip to remove the endogenous source of auxin. Then, excise a 5-10 mm segment from the region just below the tip.

  • Incubation: Float the coleoptile segments in a buffered solution for 1-2 hours to deplete any remaining endogenous auxin.

  • Treatment: Prepare a series of Petri dishes each containing filter paper moistened with the different concentrations of the test compounds and the control solution. Place 10-15 coleoptile segments in each dish.

  • Incubation: Incubate the Petri dishes in the dark at 25°C for 18-24 hours.

  • Measurement: After the incubation period, measure the final length of each coleoptile segment using a ruler or digital caliper.

  • Data Analysis: Calculate the average elongation for each treatment and subtract the average elongation of the control segments. Plot the net elongation against the logarithm of the auxin concentration to obtain a dose-response curve.

Avena_Coleoptile_Workflow start Start germination Germinate Avena seeds in darkness start->germination selection Select straight coleoptiles (20-30 mm) germination->selection excision Excise apical tip and sub-apical segment selection->excision incubation_depletion Incubate segments in buffer to deplete endogenous auxin excision->incubation_depletion treatment Place segments in Petri dishes with test solutions incubation_depletion->treatment incubation_growth Incubate in darkness for 18-24 hours treatment->incubation_growth measurement Measure final length of coleoptile segments incubation_growth->measurement analysis Calculate and plot net elongation vs. concentration measurement->analysis end End analysis->end

Figure 2: Workflow for the Avena coleoptile elongation bioassay.
Root Growth Inhibition Bioassay

This assay is based on the principle that while low concentrations of auxins can promote root growth, higher concentrations are inhibitory.

Materials:

  • Arabidopsis thaliana or other suitable plant seeds (e.g., cress, lettuce)

  • Square Petri dishes or multi-well plates

  • Agar medium (e.g., 0.5x Murashige and Skoog)

  • Test solutions of halogenated IAA derivatives at various concentrations

  • Control medium

  • Sterile workspace (laminar flow hood)

  • Growth chamber with controlled light and temperature

  • Scanner or camera for imaging

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Seed Sterilization: Surface sterilize the seeds using a suitable method (e.g., 70% ethanol for 1 minute followed by 10% bleach with a drop of Triton X-100 for 10 minutes, and then rinse with sterile water 3-5 times).

  • Plating: Prepare agar plates containing the different concentrations of the test compounds and a control plate with no added auxin. Aseptically place the sterilized seeds in a row on the surface of the agar.

  • Vernalization (if required): For Arabidopsis, cold-stratify the plates at 4°C in the dark for 2-4 days to synchronize germination.

  • Incubation: Place the plates vertically in a growth chamber with a defined light/dark cycle (e.g., 16 hours light / 8 hours dark) and temperature (e.g., 22°C).

  • Growth Period: Allow the seedlings to grow for a specified period, typically 5-7 days.

  • Imaging: At the end of the growth period, scan or photograph the plates to capture images of the seedlings and their root systems.

  • Measurement: Use image analysis software to measure the length of the primary root for each seedling.

  • Data Analysis: Calculate the average root length for each treatment. Express the results as a percentage of the control root length. Plot the percentage of root growth inhibition against the auxin concentration to determine the IC₅₀ value (the concentration that causes 50% inhibition of root growth)[17].

Root_Inhibition_Workflow start Start sterilization Surface sterilize seeds start->sterilization plating Plate seeds on agar medium with test compounds sterilization->plating vernalization Vernalize plates at 4°C (if necessary) plating->vernalization incubation Incubate plates vertically in a growth chamber vernalization->incubation imaging Image the plates after a defined growth period incubation->imaging measurement Measure primary root length using image analysis software imaging->measurement analysis Calculate and plot % root growth inhibition measurement->analysis end End analysis->end

Figure 3: Workflow for the root growth inhibition bioassay.

Conclusion and Future Directions

The discovery and synthesis of halogenated indole-3-acetic acid derivatives have been instrumental in advancing our knowledge of auxin biology and have led to significant practical applications in agriculture. The enhanced stability and, in many cases, heightened bioactivity of these compounds have made them invaluable tools for dissecting the intricacies of auxin signaling and for developing effective herbicides and rooting agents. The systematic study of structure-activity relationships has provided deep insights into the molecular requirements for auxin perception and response.

Future research in this field is likely to focus on several key areas. The development of novel halogenated derivatives with even greater specificity and tailored activities for particular agricultural or biotechnological applications remains a promising avenue. Further elucidation of the precise interactions between different halogenated auxins and the various members of the TIR1/AFB receptor family will provide a more nuanced understanding of how signaling specificity is achieved. Moreover, exploring the potential of these compounds in drug development, particularly in the context of targeted cancer therapy where they can act as prodrugs, represents an exciting and expanding frontier[28]. The rich history of halogenated IAA derivatives serves as a powerful example of how fundamental research into natural products can inspire the development of synthetic molecules with profound scientific and commercial impact.

References

The Deep Blue's Brominated Treasures: A Technical Guide to Indole Compounds from Marine Organisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The marine environment, a vast and chemically diverse ecosystem, is a prolific source of unique natural products with significant pharmacological potential. Among these, brominated indole compounds, a class of alkaloids characterized by an indole nucleus substituted with one or more bromine atoms, have emerged as a particularly promising area of research. Found in a wide array of marine organisms, from sponges and tunicates to mollusks and bryozoans, these compounds exhibit a remarkable structural diversity that translates into a broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties. This in-depth technical guide provides a comprehensive overview of the natural occurrence of brominated indole compounds in marine organisms, detailing their isolation, structural elucidation, biosynthesis, and mechanisms of action.

Structural Diversity and Natural Sources

Brominated indole alkaloids are a testament to the intricate biosynthetic capabilities of marine life. These compounds range from simple substituted indoles to complex polycyclic structures. The degree and position of bromination on the indole ring, along with the nature of various substituents, contribute to their vast structural diversity.

Table 1: Quantitative Data on Selected Brominated Indole Compounds from Marine Organisms

Compound ClassSpecific CompoundMarine SourceOrganism TypeYield/ConcentrationReference
Simple Brominated Indoles 6-bromotryptamineDidemnum candidumTunicate0.015% dry weight[1]
2,2-bis(6'-bromo-3'-indolyl)ethylamineDidemnum candidumTunicate0.023% dry weight[1]
TyrindoleninoneDicathais orbitaMollusk39.98% of extract[2]
6-BromoisatinDicathais orbitaMollusk35.34% of extract[2]
Aplysinopsins AplysinopsinVerongia spengeliiSponge-[3]
6-bromoaplysinopsinSmenospongia aureaSponge-[4]
Chartellines Chartelline CChartella papyraceaBryozoan-[5]
Bis-indole Alkaloids TopsentinSpongosorites sp.SpongeIC50: 3 µg/mL (P-388)[6]
BromotopsentinSpongosorites sp.SpongeIC50: 12 µg/mL (NSCLC-N6)[6]

Note: Yields and concentrations can vary significantly based on geographic location, season, and extraction methodology. The provided data serves as a representative example.

Experimental Protocols

The isolation and characterization of brominated indole compounds from marine organisms require a systematic and often challenging workflow. The following protocols provide a general framework for these key experimental procedures.

Extraction and Isolation of Marine Indole Alkaloids

This protocol outlines a general procedure for the extraction and initial fractionation of brominated indole alkaloids from a marine sponge.

Materials:

  • Frozen or lyophilized marine sponge tissue

  • Methanol (MeOH), HPLC grade

  • Dichloromethane (CH2Cl2), HPLC grade

  • Ethyl acetate (EtOAc), HPLC grade

  • n-Hexane, HPLC grade

  • Deionized water

  • Rotary evaporator

  • Freeze dryer (if starting with frozen tissue)

  • Blender or homogenizer

  • Filter paper and funnel

  • Separatory funnel

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Sample Preparation: If frozen, lyophilize the sponge tissue to remove water. Grind the dried tissue into a fine powder.

  • Extraction:

    • Macerate the powdered sponge material in methanol (1:10 w/v) at room temperature for 24 hours with constant stirring.

    • Filter the extract and repeat the extraction process on the residue two more times with fresh methanol.

    • Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in a mixture of methanol and water (9:1).

    • Perform a liquid-liquid partitioning of the aqueous methanol extract sequentially with n-hexane, dichloromethane, and ethyl acetate.

    • Collect each solvent phase and evaporate to dryness to yield fractions of varying polarity.

  • Bioassay-Guided Fractionation (Optional but Recommended):

    • Test the crude extract and each fraction for the desired biological activity (e.g., cytotoxicity, anti-inflammatory activity).

    • Select the most active fraction for further purification.

  • Chromatographic Purification:

    • Subject the active fraction to a series of chromatographic techniques to isolate pure compounds. This typically involves:

      • Initial Fractionation: Column chromatography on silica gel or reversed-phase (C18) material using a gradient of solvents (e.g., hexane-ethyl acetate or methanol-water).

      • High-Performance Liquid Chromatography (HPLC): Final purification of isolated compounds is achieved using reversed-phase HPLC with a C18 column and a gradient of acetonitrile and water, often with a small percentage of an acid modifier like formic acid or trifluoroacetic acid.

Structural Elucidation: NMR and Mass Spectrometry

The definitive identification of novel brominated indole compounds relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1D NMR (¹H and ¹³C): Provides crucial information about the number and types of protons and carbons in the molecule. The chemical shifts of aromatic protons and carbons can indicate the substitution pattern on the indole ring. The presence of bromine atoms influences the chemical shifts of adjacent carbons.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for establishing the connectivity of atoms within the molecule.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for assembling the complete molecular structure.

Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass of the molecule, which is used to determine its elemental composition. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key indicator for the presence and number of bromine atoms in the molecule.

  • Tandem Mass Spectrometry (MS/MS): Involves fragmentation of the parent ion to provide information about the structure of the molecule. The fragmentation pattern can help to identify characteristic substructures.

Biosynthesis and Biological Activities

The unique chemical structures of brominated indoles are a direct result of specialized biosynthetic pathways and are responsible for their potent biological activities.

Biosynthesis

The biosynthesis of brominated indoles in marine organisms is believed to start from the amino acid tryptophan. The key step in their formation is the enzymatic halogenation, catalyzed by a class of enzymes known as halogenases. Flavin-dependent halogenases are particularly important in this process, utilizing flavin adenine dinucleotide (FAD), oxygen, and a halide ion (Br⁻) to regioselectively brominate the tryptophan or indole substrate.

Biosynthesis_of_Brominated_Indoles Tryptophan Tryptophan Indole Indole Tryptophan->Indole Biosynthetic Steps Brominated_Indole Brominated Indole Precursor Indole->Brominated_Indole Bromination Complex_Alkaloids Complex Brominated Indole Alkaloids (e.g., Aplysinopsins, Chartellines) Brominated_Indole->Complex_Alkaloids Halogenase Flavin-dependent Halogenase Halogenase->Brominated_Indole Br_ion Br⁻ Br_ion->Halogenase O2 O₂ O2->Halogenase FADH2 FADH₂ FADH2->Halogenase Other_Enzymes Other Biosynthetic Enzymes Other_Enzymes->Complex_Alkaloids

Caption: Generalized biosynthetic pathway of brominated indole alkaloids.

Biological Activities and Signaling Pathways

Brominated indole compounds have been shown to modulate several key signaling pathways implicated in cancer and inflammation.

Anti-inflammatory Activity: Certain brominated indoles, particularly those isolated from the marine mollusk Dicathais orbita, have demonstrated significant anti-inflammatory properties. They can inhibit the production of pro-inflammatory mediators by targeting the Nuclear Factor-kappa B (NF-κB) and Cyclooxygenase (COX) signaling pathways.

Anti_Inflammatory_Signaling cluster_LPS Inflammatory Stimulus (LPS) cluster_Cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive complex) IkB->NFkB_IkB NFkB NF-κB NFkB_active NF-κB (Active) NFkB_IkB->NFkB_active IκBα degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Pro_inflammatory_genes Induces Brominated_Indoles Brominated Indoles (from D. orbita) Brominated_Indoles->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by brominated indoles.

Anticancer Activity: Many brominated indole alkaloids, such as the aplysinopsins, exhibit potent cytotoxic activity against various cancer cell lines. One of their mechanisms of action involves the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis (programmed cell death). By inhibiting anti-apoptotic proteins like Bcl-2, these compounds can promote the death of cancer cells.

Anticancer_Signaling cluster_Cell Cancer Cell Bcl2 Bcl-2 (Anti-apoptotic) Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes pore formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspases Caspases Cytochrome_c->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes Aplysinopsin_Analogs Aplysinopsin Analogs Aplysinopsin_Analogs->Bcl2 Inhibits Marine_Natural_Product_Discovery_Workflow Collection 1. Sample Collection (e.g., Marine Sponges) Extraction 2. Extraction Collection->Extraction Fractionation 3. Bioassay-Guided Fractionation Extraction->Fractionation Bioassay Bioactivity Screening Fractionation->Bioassay Test Fractions Purification 4. Purification (HPLC) Fractionation->Purification Bioassay->Fractionation Active Fraction Structure_Elucidation 5. Structure Elucidation (NMR, MS) Purification->Structure_Elucidation Bioactivity_Confirmation 6. Bioactivity Confirmation of Pure Compound Structure_Elucidation->Bioactivity_Confirmation Mechanism_of_Action 7. Mechanism of Action Studies Bioactivity_Confirmation->Mechanism_of_Action Lead_Compound Lead Compound for Drug Development Mechanism_of_Action->Lead_Compound

References

Predicted Biological Activity of 2-(4-Bromo-1H-indol-3-yl)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-acetic acid (IAA) and its derivatives are a class of compounds with diverse and significant biological activities. The introduction of a bromine atom onto the indole scaffold is a common strategy in medicinal chemistry to enhance potency and modulate physicochemical properties. This technical guide provides a comprehensive overview of the predicted biological activity of 2-(4-Bromo-1H-indol-3-yl)acetic acid, a halogenated derivative of IAA. Based on structure-activity relationships of analogous compounds, this molecule is predicted to possess notable anticancer and anti-inflammatory properties. This document outlines the predicted mechanisms of action, summarizes relevant quantitative data from closely related compounds, provides detailed experimental protocols for in vitro evaluation, and visualizes key signaling pathways and experimental workflows.

Predicted Biological Activities and Mechanisms of Action

The presence of the bromine atom at the 4-position of the indole ring is anticipated to significantly influence the biological profile of the parent indole-3-acetic acid molecule. Halogenation can enhance lipophilicity, facilitating cell membrane permeability, and can also alter the electronic properties of the molecule, potentially leading to stronger interactions with biological targets.

Predicted Anticancer Activity

Bromo-substituted indole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The predicted anticancer activity of this compound is likely to be mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.

  • Inhibition of NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. Constitutive activation of NF-κB is a hallmark of many cancers. It is predicted that this compound may inhibit the NF-κB signaling pathway, leading to the downregulation of anti-apoptotic proteins and the induction of apoptosis in cancer cells.

  • Modulation of MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that controls cell growth, differentiation, and stress responses. Dysregulation of this pathway is frequently observed in cancer. The compound may exert its anticancer effects by modulating the phosphorylation status of key proteins in the MAPK cascade, such as ERK, JNK, and p38, thereby arresting the cell cycle and inducing apoptosis.

Predicted Anti-inflammatory Activity

Chronic inflammation is a key driver of various diseases, including cancer. Indole derivatives have been investigated for their anti-inflammatory properties.

  • Inhibition of Pro-inflammatory Mediators: this compound is predicted to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6) in inflammatory cells like macrophages. This inhibition is likely achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Data Presentation: Predicted and Comparative Biological Activity

Table 1: Anticancer Activity of Related Bromo-Indole Derivatives

CompoundCancer Cell LineAssayIC50 (µM)Reference
5-Bromo-indole-3-acetic acidSW480 (Colon)Cell Proliferation>50[1]
6-BromoisatinHT29 (Colon)MTT Assay~100[2]
5,7-Dibromoisatin analogueColon Cancer CellsCytotoxicity Assay~1[3]
3-(2-Bromoethyl)-indoleSW480 (Colon)Cell Proliferation<50[1]

Table 2: Anti-inflammatory Activity of Related Indole Derivatives

CompoundCell LineAssayEndpointInhibitionReference
6-BromoindoleRAW264.7NF-κB Translocation60.7% reduction at 40 µg/mL[4]
6-BromoisatinRAW264.7NF-κB Translocation63.7% reduction at 40 µg/mL[4]
Indole-3-acetic acidRAW264.7LPS-induced NO production-Significant amelioration[5][6]
Indole-3-carbinolRAW264.7LPS/IFN-γ-induced NO production-Potent inhibition[7]

Experimental Protocols

The following are detailed protocols for the synthesis and biological evaluation of this compound.

Synthesis of this compound

This predicted two-step synthesis involves the alkylation of 4-bromoindole followed by hydrolysis of the resulting ester.

Step 1: Synthesis of Ethyl 2-(4-Bromo-1H-indol-3-yl)acetate

  • To a solution of 4-bromoindole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield ethyl 2-(4-bromo-1H-indol-3-yl)acetate.

Step 2: Synthesis of this compound

  • Dissolve the ethyl 2-(4-bromo-1H-indol-3-yl)acetate (1.0 eq) in a mixture of methanol and water.

  • Add sodium hydroxide (NaOH, 2.0-3.0 eq) to the solution.

  • Reflux the mixture for 2-4 hours, monitoring the hydrolysis by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1M hydrochloric acid (HCl) at 0 °C.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield this compound.

Anticancer Activity Evaluation: MTT Assay

This assay determines the cytotoxic effect of the compound on cancer cells.

  • Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO at the highest concentration used for dilutions) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity Evaluation: Nitric Oxide (NO) Assay in Macrophages

This assay measures the ability of the compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production. Include a control group with no LPS and a group with LPS only.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate at room temperature for 10 minutes, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate at room temperature for 10 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. Calculate the percentage inhibition of NO production by the compound compared to the LPS-only treated cells.

Western Blot Analysis for NF-κB and MAPK Pathway Proteins

This protocol allows for the detection of changes in the expression and phosphorylation of key signaling proteins.

  • Cell Treatment and Lysis: Treat cancer cells or macrophages with this compound for the desired time. For pathway activation, stimulate with an appropriate agent (e.g., TNF-α for NF-κB, growth factors for MAPK). Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-p65, total p65, phospho-ERK, total ERK, β-actin as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Mandatory Visualizations

The following diagrams illustrate the predicted signaling pathways and a general experimental workflow.

G cluster_0 Predicted Anticancer Mechanism cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway Compound This compound IKK IKK Compound->IKK Inhibition RAS RAS Compound->RAS Modulation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Release NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation Gene_Expression Anti-apoptotic & Proliferative Gene Expression NFkB_nucleus->Gene_Expression Activation Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Predicted modulation of NF-κB and MAPK signaling pathways.

G cluster_1 Experimental Workflow: In Vitro Anticancer Evaluation start Start synthesis Synthesis of This compound start->synthesis cytotoxicity Cytotoxicity Screening (MTT Assay) synthesis->cytotoxicity ic50 Determine IC50 Value cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism western_blot Western Blot (NF-κB, MAPK pathways) mechanism->western_blot end End western_blot->end

Caption: General workflow for synthesis and anticancer evaluation.

G cluster_2 Logical Relationship of Predicted Activities Compound This compound Target_Modulation Modulation of Signaling Pathways (NF-κB, MAPK) Compound->Target_Modulation Cellular_Effects Cellular Effects Target_Modulation->Cellular_Effects Apoptosis Induction of Apoptosis Cellular_Effects->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cellular_Effects->Cell_Cycle_Arrest Inhibit_Mediators Inhibition of Pro-inflammatory Mediators (NO, TNF-α) Cellular_Effects->Inhibit_Mediators Anticancer Anticancer Activity Anti_inflammatory Anti-inflammatory Activity Apoptosis->Anticancer Cell_Cycle_Arrest->Anticancer Inhibit_Mediators->Anti_inflammatory

Caption: Logical flow from molecular action to biological outcomes.

References

In Silico Modeling of 4-bromoindole-3-acetic Acid Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies used to model the binding of 4-bromoindole-3-acetic acid, a synthetic auxin, to its putative receptors in the TIR1/AFB family. The document details the theoretical underpinnings and practical steps for molecular docking, molecular dynamics simulations, and free energy calculations. It also presents a structured summary of quantitative binding data for related auxin compounds to provide a comparative context for virtual screening and lead optimization. Furthermore, this guide illustrates the auxin signaling pathway and the computational modeling workflow using detailed diagrams generated with the Graphviz DOT language, offering a complete roadmap for researchers venturing into the computational assessment of novel plant growth regulators.

Introduction

4-bromoindole-3-acetic acid is a synthetic analog of the natural plant hormone indole-3-acetic acid (IAA). Like other auxins, it is expected to exert its biological effects by binding to members of the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins. These proteins act as auxin co-receptors, and upon auxin binding, they recruit Aux/IAA transcriptional repressors for degradation, leading to the regulation of gene expression and subsequent physiological responses.[1][2]

In silico modeling offers a powerful and cost-effective approach to investigate the binding of small molecules like 4-bromoindole-3-acetic acid to their protein targets.[3] These computational techniques can predict binding modes, estimate binding affinities, and provide insights into the molecular determinants of ligand recognition. This guide outlines the key computational methods for studying the interaction between 4-bromoindole-3-acetic acid and its receptors, providing both theoretical background and practical protocols.

The Auxin Signaling Pathway

The canonical auxin signaling pathway is initiated by the binding of auxin to a co-receptor complex formed by a TIR1/AFB protein and an Aux/IAA repressor protein. This binding event stabilizes the interaction, leading to the ubiquitination of the Aux/IAA protein by the SCFTIR1/AFB E3 ubiquitin ligase complex and its subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor relieves the inhibition of Auxin Response Factors (ARFs), which can then activate or repress the transcription of auxin-responsive genes.[1][2][4]

Auxin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Auxin Auxin TIR1_AFB TIR1/AFB Auxin->TIR1_AFB Binds SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Recruits ASK1 ASK1 ASK1->SCF_Complex CUL1 CUL1 CUL1->SCF_Complex RBX1 RBX1 RBX1->SCF_Complex SCF_Complex->Aux_IAA Ubiquitinates 26S_Proteasome 26S Proteasome Degraded_Aux_IAA Degraded Aux/IAA 26S_Proteasome->Degraded_Aux_IAA Aux_IAA->26S_Proteasome Degradation ARF ARF Aux_IAA->ARF Inhibits Auxin_Response_Element Auxin Response Element (ARE) ARF->Auxin_Response_Element Binds Gene_Expression Gene Expression Auxin_Response_Element->Gene_Expression Regulates

Figure 1: The Auxin Signaling Pathway.

In Silico Modeling Workflow

The in silico modeling of 4-bromoindole-3-acetic acid binding to its receptor typically follows a multi-step workflow. This process begins with data preparation, followed by molecular docking to predict the binding pose, and then molecular dynamics simulations to assess the stability of the complex and calculate binding free energies.

In_Silico_Workflow Start Start Data_Prep Data Preparation (Receptor & Ligand) Start->Data_Prep Docking Molecular Docking (e.g., AutoDock Vina) Data_Prep->Docking Pose_Analysis Binding Pose Analysis Docking->Pose_Analysis MD_Simulation Molecular Dynamics Simulation (e.g., GROMACS/AMBER) Pose_Analysis->MD_Simulation Select Best Pose Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, H-bonds) MD_Simulation->Trajectory_Analysis Free_Energy Binding Free Energy Calculation (MM/PBSA, FEP) Trajectory_Analysis->Free_Energy End End Free_Energy->End

Figure 2: In Silico Receptor Binding Workflow.

Data Presentation: Quantitative Binding Data

The following table summarizes experimentally determined binding affinities (Kd) and dissociation rates (kd) for various auxins with TIR1 and AFB5 co-receptor complexes. This data provides a valuable reference for validating and interpreting the results of in silico predictions for 4-bromoindole-3-acetic acid.

Auxin CompoundReceptor ComplexBinding Affinity (KD, nM)Dissociation Rate (kd, s-1)Reference
Indole-3-acetic acid (IAA)TIR1-IAA717.81 ± 7.813.3 x 10-3[5][6]
Indole-3-acetic acid (IAA)AFB5-IAA7-0.019[6]
1-Naphthaleneacetic acid (1-NAA)TIR1-IAA7---
2,4-Dichlorophenoxyacetic acid (2,4-D)TIR1-IAA7--[3]
PicloramTIR1-IAA7--[5]
PicloramAFB5-IAA7--[5]
FluroxypyrAFB5Stronger binding than IAA-[6]
DAS534AFB5Strongest binding tested-[6]

Note: A hyphen (-) indicates that the specific data was not provided in the cited sources under the same experimental conditions.

Experimental Protocols

This section provides detailed, step-by-step protocols for the core in silico experiments.

Protocol 1: Molecular Docking using AutoDock Vina

This protocol outlines the steps for performing molecular docking of 4-bromoindole-3-acetic acid to a TIR1/AFB receptor.

  • Preparation of the Receptor:

    • Obtain the crystal structure of the receptor (e.g., TIR1 from PDB ID: 2P1Q) from the Protein Data Bank.

    • Remove water molecules, co-factors (unless essential for binding), and any existing ligands from the PDB file.

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges) using software like AutoDockTools (ADT).

    • Save the prepared receptor in PDBQT format.

  • Preparation of the Ligand (4-bromoindole-3-acetic acid):

    • Generate a 3D structure of 4-bromoindole-3-acetic acid using a molecule builder (e.g., Avogadro, ChemDraw).

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Define the rotatable bonds and assign partial charges.

    • Save the prepared ligand in PDBQT format.

  • Grid Box Definition:

    • Using ADT, define a 3D grid box that encompasses the known binding site of the receptor. The size and center of the grid should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

  • Docking Execution:

    • Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the number of binding modes to generate.

    • Run AutoDock Vina from the command line: vina --config conf.txt --log log.txt

  • Analysis of Results:

    • Visualize the docked poses using software like PyMOL or VMD.

    • Analyze the binding energies and interactions (e.g., hydrogen bonds, hydrophobic interactions) for the top-ranked poses.

Protocol 2: Molecular Dynamics Simulation using GROMACS

This protocol describes how to perform an MD simulation of the receptor-ligand complex obtained from docking.

  • System Preparation:

    • Select the best docked pose of the 4-bromoindole-3-acetic acid-receptor complex.

    • Generate the ligand topology and parameters using a tool like the CHARMM General Force Field (CGenFF) server.

    • Combine the receptor and ligand PDB files into a single complex file.

    • Use a force field suitable for proteins (e.g., CHARMM36m) and merge it with the ligand parameters.

  • Solvation and Ionization:

    • Create a simulation box (e.g., cubic or dodecahedron) and solvate the complex with a water model (e.g., TIP3P).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological ionic strength.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove steric clashes and bad contacts.

  • Equilibration:

    • Perform a two-phase equilibration:

      • NVT (isothermal-isochoric) ensemble: Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. Restrain the protein and ligand heavy atoms.

      • NPT (isothermal-isobaric) ensemble: Equilibrate the pressure of the system while maintaining the temperature. Continue to restrain the protein and ligand heavy atoms.

  • Production MD:

    • Run the production simulation for a desired length of time (e.g., 100 ns) without restraints. Save the trajectory and energy data at regular intervals.

  • Trajectory Analysis:

    • Analyze the trajectory to assess the stability of the complex. Calculate metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the number of hydrogen bonds over time.

Protocol 3: Binding Free Energy Calculation using MM/PBSA

This protocol outlines the calculation of the binding free energy from the MD simulation trajectory.

  • Trajectory Preparation:

    • From the production MD trajectory, extract frames at regular intervals (e.g., every 100 ps).

    • Remove water and ions from the extracted trajectory frames.

  • MM/PBSA Calculation:

    • Use a tool like g_mmpbsa (for GROMACS) or the MMPBSA.py script (for AMBER) to perform the calculation.

    • The tool will calculate the following energy components for the complex, receptor, and ligand:

      • Molecular mechanics energy in the gas phase (ΔEMM).

      • Polar solvation energy (ΔGpolar), calculated using the Poisson-Boltzmann or Generalized Born model.

      • Nonpolar solvation energy (ΔGnonpolar), typically calculated based on the solvent-accessible surface area (SASA).

    • The binding free energy (ΔGbind) is calculated as: ΔGbind = ΔEMM + ΔGsolvation - TΔS where ΔGsolvation = ΔGpolar + ΔGnonpolar, and TΔS is the conformational entropy change upon binding (often omitted due to high computational cost and potential for large errors).

  • Analysis of Results:

    • Analyze the calculated binding free energy and its components.

    • Perform per-residue energy decomposition to identify key residues contributing to the binding.

Conclusion

This technical guide provides a framework for the in silico investigation of 4-bromoindole-3-acetic acid binding to auxin receptors. By following the outlined workflow and protocols for molecular docking, molecular dynamics simulations, and free energy calculations, researchers can gain valuable insights into the molecular basis of its activity. The provided quantitative data for other auxins serves as a crucial reference for validating computational results. The visual representations of the auxin signaling pathway and the computational workflow offer a clear and comprehensive understanding of the biological context and the modeling process. This integrated approach is instrumental in the rational design and optimization of novel plant growth regulators and herbicides.

References

Solubility Profile of 2-(4-Bromo-1H-indol-3-yl)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(4-Bromo-1H-indol-3-yl)acetic acid. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document outlines its expected solubility based on the known properties of its parent compound, indole-3-acetic acid (IAA), and other halogenated indole derivatives. Furthermore, it details standardized experimental protocols for determining precise solubility values and presents logical workflows for solubility testing.

Predicted Solubility Profile

The chemical structure of this compound, featuring a hydrophobic indole ring and a hydrophilic carboxylic acid group, suggests a solubility profile characteristic of many auxin analogs. The presence of a bromine atom on the indole ring is expected to increase the molecule's lipophilicity compared to the parent compound, indole-3-acetic acid.

General expectations for solubility are as follows:

  • Polar Organic Solvents: The compound is expected to exhibit good solubility in polar organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). This is attributed to the ability of these solvents to engage in hydrogen bonding with the carboxylic acid group and interact with the indole ring.

  • Non-Polar Organic Solvents: Lower solubility is anticipated in non-polar solvents like hexane and toluene. While the bromo-indole core has lipophilic character, the polar carboxylic acid group will limit solubility in highly non-polar environments.

  • Aqueous Solvents: The solubility in water is expected to be low. The hydrophobic nature of the bromo-indole ring is the primary factor limiting aqueous solubility.

  • pH-Dependent Aqueous Solubility: The carboxylic acid moiety (with an estimated pKa similar to other indole-3-acetic acids) will significantly influence the compound's solubility in aqueous solutions of varying pH. In acidic solutions (pH below its pKa), the compound will exist predominantly in its neutral, less soluble form. Conversely, in neutral to alkaline solutions (pH above its pKa), it will deprotonate to form a more soluble carboxylate salt.

Quantitative Solubility Data (Predicted)

SolventPredicted Qualitative SolubilityPredicted Quantitative Range
Water (neutral pH)Sparingly soluble< 1 mg/mL
Phosphate Buffered Saline (PBS) pH 7.4Slightly soluble1-10 mg/mL
EthanolSoluble> 50 mg/mL
MethanolSoluble> 50 mg/mL
Dimethyl Sulfoxide (DMSO)Very Soluble> 100 mg/mL
Dimethylformamide (DMF)Very Soluble> 100 mg/mL
AcetonitrileSoluble> 25 mg/mL
DichloromethaneSlightly Soluble1-10 mg/mL
HexaneInsoluble< 0.1 mg/mL

Experimental Protocols for Solubility Determination

To obtain accurate and reproducible solubility data, a standardized experimental protocol is essential. The following outlines a common method for determining the equilibrium solubility of a compound.

Objective:

To determine the equilibrium solubility of this compound in various solvents at a specified temperature.

Materials:
  • This compound (crystalline solid, purity >98%)

  • Selected solvents (e.g., water, PBS pH 7.4, ethanol, DMSO)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Methodology:
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a pipette.

    • Filter the sample through a 0.22 µm syringe filter to remove any undissolved solid particles.

    • Dilute the filtered sample with a suitable solvent (mobile phase is often a good choice) to a concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

    • Inject the diluted sample of the saturated solution into the HPLC system.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • The resulting value is the equilibrium solubility of this compound in the tested solvent at the specified temperature.

Visualizing Experimental and Logical Workflows

To aid in the understanding of the processes involved in solubility determination and the chemical principles at play, the following diagrams are provided.

experimental_workflow start Start: Obtain Pure Compound add_solvent Add Excess Compound to Known Volume of Solvent start->add_solvent equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) add_solvent->equilibrate settle Allow Excess Solid to Settle equilibrate->settle sample Withdraw Supernatant settle->sample filter Filter through 0.22 µm Syringe Filter sample->filter dilute Dilute Sample to Known Volume filter->dilute hplc_analysis Analyze Samples and Standards by HPLC dilute->hplc_analysis prepare_standards Prepare Calibration Standards calibration_curve Generate Calibration Curve prepare_standards->calibration_curve quantify Quantify Sample Concentration hplc_analysis->quantify calibration_curve->quantify calculate Calculate Solubility (Concentration x Dilution Factor) quantify->calculate end_point End: Solubility Value Determined calculate->end_point

Caption: Experimental workflow for determining equilibrium solubility.

ph_solubility_relationship low_ph Protonated Form (R-COOH) low_solubility Low Aqueous Solubility (Hydrophobic character dominates) low_ph->low_solubility Predominates increase_ph Increase pH high_ph Deprotonated Form (R-COO⁻) high_solubility High Aqueous Solubility (Ionic character increases polarity) high_ph->high_solubility Predominates

Caption: Relationship between pH and aqueous solubility.

This guide provides a foundational understanding and practical framework for researchers working with this compound. By following the outlined experimental protocols, scientists can generate the precise solubility data necessary for applications in drug development and other research areas.

The Unexplored Potential of 4-Bromo Substituted Auxins: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide explores the prospective research applications of 4-bromo substituted auxins, a class of synthetic plant hormones that remains largely uncharacterized. While direct experimental data on these compounds is limited, this document extrapolates from the well-documented behavior of other halogenated auxins, particularly 4-chloro-indole-3-acetic acid (4-Cl-IAA), to propose potential synthesis routes, biological activities, and innovative research applications for their 4-bromo counterparts. This guide is intended for researchers, scientists, and drug development professionals interested in novel tools for dissecting auxin signaling pathways and developing new plant growth regulators.

Introduction: The Significance of Halogenation in Auxin Analogs

Auxins are a class of plant hormones that play a central role in virtually every aspect of plant growth and development, from cell elongation and division to root formation and tropic responses. The most common and well-studied auxin is indole-3-acetic acid (IAA). Synthetic auxins, created by modifying the structure of IAA, have long been used in agriculture and research to manipulate plant growth.

Halogenation, the substitution of a hydrogen atom with a halogen (e.g., chlorine, bromine), is a common strategy in the design of synthetic auxins. Halogenated auxins often exhibit increased stability and altered biological activity compared to their non-halogenated counterparts. For instance, 4-chloro-indole-3-acetic acid (4-Cl-IAA) is a naturally occurring auxin in some legumes and is known to be more potent than IAA in certain bioassays[1]. This enhanced activity is attributed to factors such as reduced metabolic breakdown and potentially altered interactions with auxin receptors[1].

This guide focuses on the potential of 4-bromo substituted auxins, such as 4-bromo-indole-3-acetic acid (4-bromo-IAA). While specific research on 4-bromo-IAA is scarce, the known effects of other halogenated auxins suggest that it could be a valuable tool for plant biology research.

Synthesis of 4-Bromo-Indole-3-Acetic Acid: A Postulated Approach

A potential starting material is 4-bromoindole. The synthesis of 4-bromoindole itself can be achieved through various methods, such as the Batcho-Leimgruber indole synthesis[2]. Once 4-bromoindole is obtained, the acetic acid side chain can be introduced at the C3 position. One established method for this transformation is the reaction of the indole with glyoxylic acid.

Postulated Synthesis of 4-Bromo-Indole-3-Acetic Acid:

A potential synthesis route for 4-bromo-indole-3-acetic acid could be adapted from the established synthesis of indole-3-acetic acid[3]. This would involve the reaction of 4-bromoindole with glycolic acid in the presence of a base at high temperature[4].

Table 1: Postulated Reaction Parameters for the Synthesis of 4-Bromo-Indole-3-Acetic Acid

ParameterValue
Starting Material4-Bromoindole
ReagentGlycolic Acid
BasePotassium Hydroxide
Solvent(None - neat reaction)
Temperature~250 °C
Reaction TimeSeveral hours

Note: This is a hypothetical protocol and would require optimization and experimental verification.

Predicted Biological Activity and Mechanism of Action

The biological activity of 4-bromo-IAA is predicted to be similar to that of other active auxins, primarily involving the regulation of gene expression through the TIR1/AFB signaling pathway.

The TIR1/AFB Signaling Pathway

The canonical auxin signaling pathway involves the perception of auxin by a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressor[5]. Auxin acts as a "molecular glue," stabilizing the interaction between TIR1/AFB and the Aux/IAA protein[6]. This interaction targets the Aux/IAA for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor releases AUXIN RESPONSE FACTOR (ARF) transcription factors, which can then activate or repress the expression of auxin-responsive genes.

AuxinSignaling cluster_nucleus Nucleus Auxin 4-Bromo-IAA (or other active auxin) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB binds Aux_IAA Aux/IAA Repressor Auxin->Aux_IAA promotes interaction TIR1_AFB->Aux_IAA promotes interaction SCF SCF Complex TIR1_AFB->SCF part of Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by ARF ARF Aux_IAA->ARF represses SCF->Aux_IAA ubiquitinates ARE Auxin Response Element (in gene promoters) ARF->ARE binds to Gene_Expression Auxin-Responsive Gene Expression ARE->Gene_Expression regulates

Figure 1: The canonical TIR1/AFB auxin signaling pathway.

Predicted Effects of 4-Bromo Substitution

Based on studies of 4-Cl-IAA, it is hypothesized that the 4-bromo substitution could have the following effects:

  • Increased Stability: The bulky bromine atom at the 4-position of the indole ring may sterically hinder enzymatic degradation, leading to a longer half-life in plant tissues compared to IAA.

  • Altered Receptor Binding: The electronic properties and size of the bromine atom could influence the binding affinity of the molecule for different TIR1/AFB-Aux/IAA co-receptor complexes. This could lead to differential activation of downstream signaling pathways compared to IAA.

  • Enhanced Biological Activity: The combination of increased stability and potentially altered receptor interactions could result in 4-bromo-IAA being more potent than IAA in certain developmental processes.

Table 2: Predicted Properties of 4-Bromo-IAA in Comparison to IAA and 4-Cl-IAA

PropertyIndole-3-acetic acid (IAA)4-Chloro-indole-3-acetic acid (4-Cl-IAA)4-Bromo-indole-3-acetic acid (4-Bromo-IAA) (Predicted)
Potency BaselineHigher than IAA in some assays[1]Potentially higher than IAA
Metabolic Stability LowerHigher than IAA[1]Potentially higher than IAA
Receptor Specificity BroadMay show some preference for certain TIR1/AFB-Aux/IAA complexes[5]May exhibit distinct receptor preferences

Potential Research Applications

The unique properties predicted for 4-bromo substituted auxins open up several exciting avenues for research in plant biology and beyond.

A Tool for Dissecting Auxin Signaling

The potential for 4-bromo-IAA to exhibit differential affinity for various TIR1/AFB-Aux/IAA co-receptor pairs makes it a valuable tool for dissecting the complexity of auxin signaling. By comparing the effects of 4-bromo-IAA to those of IAA and other synthetic auxins, researchers could:

  • Identify the specific roles of different TIR1/AFB and Aux/IAA family members in various developmental processes.

  • Uncover novel downstream targets of specific auxin signaling modules.

  • Investigate the mechanisms of auxin homeostasis and cross-talk with other hormone signaling pathways.

Probing Auxin Transport and Metabolism

The predicted increased stability of 4-bromo-IAA could make it a useful tracer for studying auxin transport and metabolism. Its slower degradation rate would allow for more accurate tracking of its movement through the plant and its conversion to other metabolites.

Agricultural and Horticultural Applications

If 4-bromo-IAA exhibits enhanced or more specific biological activities, it could have potential applications in agriculture and horticulture as a plant growth regulator. For example, it could be used to:

  • Promote root formation in cuttings.

  • Control fruit development and ripening.

  • Modify plant architecture for improved crop yield.

Potential in Drug Development

The indole nucleus is a common scaffold in many pharmaceutically active compounds. While the direct application of a plant hormone in human medicine is unlikely, the study of how a simple modification like bromination affects its interaction with protein receptors could provide valuable insights for the design of new drugs targeting protein-protein interactions.

Experimental Protocols: A General Framework for Characterization

Researchers interested in investigating the biological activity of 4-bromo-IAA can adapt established protocols for auxin bioassays. A fundamental and widely used assay is the root growth inhibition assay in Arabidopsis thaliana.

Experimental Protocol: Root Growth Inhibition Assay

  • Preparation of 4-Bromo-IAA Stock Solution: Dissolve 4-bromo-indole-3-acetic acid in a suitable solvent (e.g., ethanol or DMSO) to create a high-concentration stock solution.

  • Preparation of Growth Media: Prepare standard plant growth media (e.g., Murashige and Skoog) and autoclave. Once cooled to approximately 50°C, add the 4-bromo-IAA stock solution to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µM). Pour the media into sterile petri dishes.

  • Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana seeds and place them on the prepared plates.

  • Vernalization and Growth: Store the plates at 4°C for 2-3 days to synchronize germination (vernalization). Transfer the plates to a growth chamber with controlled light and temperature conditions.

  • Data Collection and Analysis: After a set period of growth (e.g., 7-10 days), measure the primary root length of the seedlings. Plot the average root length against the concentration of 4-bromo-IAA to generate a dose-response curve.

ExperimentalWorkflow Start Start Synthesize Synthesize or Procure 4-Bromo-IAA Start->Synthesize Prepare_Stock Prepare Stock Solution Synthesize->Prepare_Stock Prepare_Plates Prepare Growth Plates with Varying Concentrations Prepare_Stock->Prepare_Plates Sterilize_Seeds Sterilize and Plate Arabidopsis Seeds Prepare_Plates->Sterilize_Seeds Grow_Seedlings Grow Seedlings in Controlled Environment Sterilize_Seeds->Grow_Seedlings Measure_Roots Measure Primary Root Length Grow_Seedlings->Measure_Roots Analyze_Data Analyze Data and Generate Dose-Response Curve Measure_Roots->Analyze_Data End End Analyze_Data->End

Figure 2: A generalized workflow for a root growth inhibition assay.

Conclusion and Future Directions

While the direct experimental data on 4-bromo substituted auxins is currently lacking, the information available for other halogenated auxins provides a strong rationale for their investigation. The synthesis and characterization of 4-bromo-IAA and related compounds could provide valuable new tools for the plant science community. Future research should focus on:

  • Developing and optimizing a reliable synthesis protocol for 4-bromo-IAA.

  • Performing comprehensive dose-response studies in various auxin bioassays to quantify its biological activity.

  • Investigating the interaction of 4-bromo-IAA with the TIR1/AFB-Aux/IAA co-receptor complexes using in vitro and in vivo methods.

  • Exploring its effects on global gene expression through transcriptomic studies.

The exploration of 4-bromo substituted auxins represents a promising frontier in auxin research, with the potential to deepen our understanding of this crucial class of plant hormones.

HalogenationEffect Halogenation Halogenation at C4 (e.g., Bromination) Increased_Stability Increased Metabolic Stability Halogenation->Increased_Stability Altered_Binding Altered Receptor Binding Affinity/ Specificity Halogenation->Altered_Binding Modified_Activity Modified Biological Activity (Potentially Enhanced or More Specific) Increased_Stability->Modified_Activity Altered_Binding->Modified_Activity

Figure 3: The logical relationship of how halogenation may influence auxin activity.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(4-Bromo-1H-indol-3-yl)acetic acid from 4-bromoindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, three-step protocol for the synthesis of 2-(4-Bromo-1H-indol-3-yl)acetic acid, a valuable building block in medicinal chemistry and drug development, starting from commercially available 4-bromoindole. The synthesis proceeds via the formation of a gramine intermediate, followed by cyanation and subsequent hydrolysis. This application note includes comprehensive experimental procedures, tabulated quantitative data for each step, and a visual representation of the overall workflow.

Introduction

Indole-3-acetic acid and its derivatives are a significant class of compounds in pharmaceutical research due to their diverse biological activities. The introduction of a bromine atom at the 4-position of the indole ring can significantly modulate the pharmacological properties of the molecule. This protocol outlines a reliable and reproducible method for the synthesis of this compound, providing researchers with a practical guide for its preparation in a laboratory setting.

Overall Reaction Scheme

4-bromoindole 4-Bromoindole 4-bromogramine 4-Bromo-3-((dimethylamino)methyl)-1H-indole (4-Bromogramine) 4-bromoindole->4-bromogramine Step 1: Mannich Reaction 4-bromo_nitrile 2-(4-Bromo-1H-indol-3-yl)acetonitrile 4-bromogramine->4-bromo_nitrile Step 2: Cyanation final_product This compound 4-bromo_nitrile->final_product Step 3: Hydrolysis

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-3-((dimethylamino)methyl)-1H-indole (4-Bromogramine)

This step involves a Mannich reaction, which introduces a dimethylaminomethyl group at the C3 position of the 4-bromoindole ring.

Materials:

  • 4-Bromoindole

  • Dimethylamine (40% aqueous solution)

  • Formaldehyde (37% aqueous solution)

  • Glacial Acetic Acid

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve 4-bromoindole (1.0 eq) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • To the cooled solution, add a pre-cooled mixture of aqueous dimethylamine (1.2 eq) and aqueous formaldehyde (1.2 eq) dropwise with stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.

  • Pour the reaction mixture into a beaker containing ice-water and basify with a saturated sodium hydroxide solution until a precipitate forms.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-bromo-3-((dimethylamino)methyl)-1H-indole.

Quantitative Data:

ParameterValue
Starting Material4-Bromoindole
Key ReagentsFormaldehyde, Dimethylamine, Acetic Acid
Typical Yield85-95%
Physical AppearanceOff-white to pale yellow solid
Melting PointApprox. 135-140 °C

Characterization Data (Expected):

  • ¹H NMR (CDCl₃, δ): ~8.1 (br s, 1H, NH), 7.5-7.0 (m, 4H, Ar-H), 3.6 (s, 2H, CH₂), 2.3 (s, 6H, N(CH₃)₂)

  • ¹³C NMR (CDCl₃, δ): ~137, 128, 125, 123, 122, 115, 112, 110, 55, 45

  • MS (ESI): m/z [M+H]⁺ calculated for C₁₁H₁₃BrN₂: 253.03, found ~253.1

Step 2: Synthesis of 2-(4-Bromo-1H-indol-3-yl)acetonitrile

This step involves the displacement of the dimethylamino group of 4-bromogramine with a cyanide group.

Materials:

  • 4-Bromo-3-((dimethylamino)methyl)-1H-indole (4-Bromogramine)

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve 4-bromogramine (1.0 eq) in DMF or DMSO.

  • Add sodium cyanide (1.5 eq) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-water.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water and dry it under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 2-(4-Bromo-1H-indol-3-yl)acetonitrile.

Quantitative Data:

ParameterValue
Starting Material4-Bromogramine
Key ReagentsSodium Cyanide, DMF
Typical Yield70-85%
Physical AppearanceWhite to light brown crystalline solid
Melting PointApprox. 150-155 °C

Characterization Data (Expected):

  • ¹H NMR (DMSO-d₆, δ): ~11.5 (br s, 1H, NH), 7.6-7.1 (m, 4H, Ar-H), 4.0 (s, 2H, CH₂)

  • ¹³C NMR (DMSO-d₆, δ): ~136, 128, 125, 124, 122, 118, 112, 105, 15

  • IR (KBr, cm⁻¹): ~3400 (N-H stretch), ~2250 (C≡N stretch)

  • MS (ESI): m/z [M-H]⁻ calculated for C₁₀H₆BrN₂: 232.97, found ~233.0

Step 3: Hydrolysis of 2-(4-Bromo-1H-indol-3-yl)acetonitrile to this compound

The final step is the hydrolysis of the nitrile to the corresponding carboxylic acid. Both acidic and basic conditions can be employed.

Materials:

  • 2-(4-Bromo-1H-indol-3-yl)acetonitrile

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol/Water mixture

  • Hydrochloric Acid (HCl) for acidification

  • Standard glassware for reflux

Procedure:

  • In a round-bottom flask, suspend 2-(4-Bromo-1H-indol-3-yl)acetonitrile (1.0 eq) in a mixture of ethanol and 10-20% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux and maintain for 4-8 hours, or until TLC indicates the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

  • A precipitate of this compound will form.

  • Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

Materials:

  • 2-(4-Bromo-1H-indol-3-yl)acetonitrile

  • Concentrated Sulfuric Acid or Hydrochloric Acid

  • Water/Acetic Acid mixture

  • Standard glassware for reflux

Procedure:

  • In a round-bottom flask, dissolve 2-(4-Bromo-1H-indol-3-yl)acetonitrile (1.0 eq) in a mixture of water and acetic acid.

  • Carefully add concentrated sulfuric acid (e.g., 5-10 equivalents) to the mixture.

  • Heat the solution to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it onto crushed ice.

  • The product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Quantitative Data:

ParameterValue
Starting Material2-(4-Bromo-1H-indol-3-yl)acetonitrile
Key ReagentsNaOH (Basic) or H₂SO₄ (Acidic)
Typical Yield80-90%
Physical AppearanceWhite to off-white solid
Melting PointApprox. 188-192 °C

Characterization Data (Expected):

  • ¹H NMR (DMSO-d₆, δ): ~12.2 (br s, 1H, COOH), ~11.2 (br s, 1H, NH), 7.5-7.0 (m, 4H, Ar-H), 3.7 (s, 2H, CH₂)

  • ¹³C NMR (DMSO-d₆, δ): ~173, 136, 128, 125, 124, 122, 112, 108, 31

  • IR (KBr, cm⁻¹): ~3400 (N-H stretch), ~3000-2500 (O-H stretch, broad), ~1700 (C=O stretch)

  • MS (ESI): m/z [M-H]⁻ calculated for C₁₀H₇BrNO₂: 251.96, found ~252.0

Workflow Diagram

cluster_step1 Step 1: Mannich Reaction cluster_step2 Step 2: Cyanation cluster_step3 Step 3: Hydrolysis s1_start Dissolve 4-bromoindole in Acetic Acid s1_reagents Add Dimethylamine & Formaldehyde s1_start->s1_reagents s1_react Stir at RT (12-18h) s1_reagents->s1_react s1_workup Quench in Ice-Water & Basify s1_react->s1_workup s1_isolate Filter & Dry 4-Bromogramine s1_workup->s1_isolate s2_start Dissolve 4-Bromogramine in DMF s1_isolate->s2_start s2_reagent Add NaCN s2_start->s2_reagent s2_react Heat at 80-100°C (4-6h) s2_reagent->s2_react s2_workup Pour into Ice-Water s2_react->s2_workup s2_isolate Filter, Dry & Recrystallize 2-(4-Bromo-1H-indol-3-yl)acetonitrile s2_workup->s2_isolate s3_start Suspend Nitrile in Ethanol/Aq. NaOH s2_isolate->s3_start s3_react Reflux (4-8h) s3_start->s3_react s3_workup Remove Ethanol, Wash & Acidify s3_react->s3_workup s3_isolate Filter & Dry This compound s3_workup->s3_isolate

Caption: Detailed experimental workflow for the three-step synthesis.

Safety Precautions

  • This synthesis should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Sodium cyanide is highly toxic. Handle with extreme care and have an appropriate quenching agent and emergency plan in place.

  • Concentrated acids and bases are corrosive. Handle with care.

Conclusion

The described three-step synthesis provides a clear and efficient pathway for the preparation of this compound from 4-bromoindole. The protocol is designed to be accessible to researchers with a standard background in organic synthesis. The provided quantitative data and expected characterization parameters will aid in the successful execution and verification of the synthesis.

Step-by-step guide to Fischer indole synthesis of 4-bromoindole derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The Fischer indole synthesis is a robust and versatile chemical reaction for synthesizing the indole nucleus, a core structural motif in numerous pharmaceuticals and biologically active compounds. This method involves the acid-catalyzed cyclization of an arylhydrazine and an aldehyde or ketone. The synthesis of 4-bromoindole derivatives is of particular interest as the bromine atom serves as a versatile handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse compound libraries for drug discovery and development.

This guide provides a detailed protocol for the synthesis of 4-bromoindole derivatives using the Fischer indole synthesis, with (3-bromophenyl)hydrazine as the key starting material. The reaction proceeds via the formation of a phenylhydrazone intermediate, which then undergoes an acid-catalyzed[1][1]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to afford the aromatic indole ring. Common catalysts for this reaction include Brønsted acids like hydrochloric acid and sulfuric acid, as well as Lewis acids such as zinc chloride and boron trifluoride.[1] The choice of catalyst and reaction conditions can significantly influence the reaction yield and purity of the final product.

Reaction Scheme

The general reaction scheme for the Fischer indole synthesis of 4-bromoindole derivatives is as follows:

(3-Bromophenyl)hydrazine + Aldehyde/Ketone → 4-Bromoindole Derivative

Experimental Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various 4-bromoindole derivatives via the Fischer indole synthesis.

4-Bromoindole DerivativeCarbonyl CompoundCatalyst/SolventTemperature (°C)Reaction Time (h)Yield (%)
4-Bromo-2-methyl-1H-indoleAcetoneZinc Chloride / EthanolReflux475
4-Bromo-2,3-dimethyl-1H-indoleMethyl ethyl ketoneAcetic Acid100668
4-Bromo-2-phenyl-1H-indoleAcetophenonePolyphosphoric Acid120362
4-Bromo-1,2,3,4-tetrahydrocarbazoleCyclohexanoneSulfuric Acid / EthanolReflux580

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-2-methyl-1H-indole

This protocol details the synthesis of 4-bromo-2-methyl-1H-indole from (3-bromophenyl)hydrazine hydrochloride and acetone.

Materials:

  • (3-Bromophenyl)hydrazine hydrochloride

  • Acetone

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Ethanol

  • Hydrochloric Acid (HCl, 1M)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Hydrazone Formation:

    • In a 250 mL round-bottom flask, dissolve (3-bromophenyl)hydrazine hydrochloride (1.0 eq) in ethanol (100 mL).

    • Add acetone (1.2 eq) to the solution.

    • Stir the mixture at room temperature for 1 hour to form the corresponding phenylhydrazone.

  • Fischer Indole Cyclization:

    • To the flask containing the phenylhydrazone, carefully add anhydrous zinc chloride (1.5 eq).

    • Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4 hours.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly pour the reaction mixture into a beaker containing ice-water (200 mL).

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic extracts and wash with brine (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 4-bromo-2-methyl-1H-indole.

Visualizations

Fischer Indole Synthesis: Reaction Mechanism

The following diagram illustrates the step-by-step mechanism of the Fischer indole synthesis.

Fischer_Indole_Synthesis Reactants (3-Bromophenyl)hydrazine + Aldehyde/Ketone Hydrazone Phenylhydrazone Formation Reactants->Hydrazone + H⁺, - H₂O Enamine Enamine Tautomerization Hydrazone->Enamine Tautomerism Sigmatropic [3,3]-Sigmatropic Rearrangement Enamine->Sigmatropic Aromatization Aromatization Sigmatropic->Aromatization - H⁺ Cyclization Cyclization & Ammonia Elimination Aromatization->Cyclization + H⁺, - NH₃ Product 4-Bromoindole Derivative Cyclization->Product

Caption: Mechanism of the Fischer Indole Synthesis.

Experimental Workflow

This diagram outlines the general workflow for the synthesis and purification of 4-bromoindole derivatives.

Experimental_Workflow Start Start: Reactants Reaction Fischer Indole Synthesis (Hydrazone Formation & Cyclization) Start->Reaction Workup Aqueous Work-up (Neutralization & Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End Final Product: 4-Bromoindole Derivative Characterization->End

Caption: General Experimental Workflow.

References

Application Note: Purification of 2-(4-Bromo-1H-indol-3-yl)acetic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(4-Bromo-1H-indol-3-yl)acetic acid is a member of the indole acetic acid family, a class of compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities. The purity of this compound is critical for accurate biological screening and to meet stringent regulatory requirements. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds, offering the potential to significantly enhance purity by removing impurities that are soluble in the crystallization solvent or present in smaller quantities. This document provides a detailed protocol for the purification of this compound via recrystallization, based on general principles for indole derivatives.

Principle of Recrystallization

Recrystallization is based on the differential solubility of the target compound and its impurities in a selected solvent or solvent system. The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. Impurities should either be highly soluble in the solvent at all temperatures (to remain in the mother liquor) or insoluble (to be removed by hot filtration). Upon cooling the saturated solution, the solubility of the target compound decreases, leading to the formation of crystals, while the impurities remain dissolved.

Experimental Protocol

This protocol outlines a general procedure for the recrystallization of this compound. The selection of the optimal solvent system is crucial and may require preliminary solubility testing with small amounts of the compound.

Materials and Equipment

  • Crude this compound

  • Recrystallization solvents (e.g., ethanol, methanol, ethyl acetate, water, or mixtures such as ethanol/water, ethyl acetate/hexane)

  • Erlenmeyer flasks

  • Heating source (hot plate with stirring capability)

  • Reflux condenser

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Vacuum source

Solvent Selection

The choice of solvent is critical for successful recrystallization. Based on the structure of this compound, which contains a polar carboxylic acid group and a less polar bromo-indole core, a moderately polar solvent or a mixture of a polar and a non-polar solvent is likely to be effective.

Table 1: Suggested Solvents for Initial Screening

Solvent/Solvent SystemRationale
Ethanol/WaterEthanol is a good solvent for many indole derivatives. The addition of water as an anti-solvent can effectively induce crystallization upon cooling.
Methanol/WaterSimilar to ethanol/water, this system is effective for the crystallization of indole compounds.[1]
Ethyl Acetate/HexaneEthyl acetate can dissolve the compound, while the addition of hexane as an anti-solvent can facilitate the precipitation of the purified product.
Acetic Acid/WaterThe acidic nature of the compound suggests it might be soluble in aqueous acid, with crystallization induced by cooling or neutralization.
WaterFor acidic compounds, recrystallization from water can sometimes yield high-purity crystals.[2][3]

Recrystallization Procedure

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (or the more polar solvent of a binary mixture). Heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This step should be done quickly to prevent premature crystallization. It is advisable to pre-heat the filtration funnel and the receiving flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of the crystals. If using a binary solvent system, the less polar solvent (anti-solvent) can be added slowly to the hot solution until it becomes slightly turbid, and then the solution is allowed to cool.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.

Data Presentation

The effectiveness of the recrystallization process should be evaluated by measuring the yield and assessing the purity of the final product.

Table 2: Hypothetical Recrystallization Data for this compound

ParameterBefore RecrystallizationAfter Recrystallization
Appearance Off-white to brownish powderWhite to pale yellow crystalline solid
Mass (g) 5.004.25
Purity (by HPLC, %) 92.599.7
Melting Point (°C) 175-178182-184
Yield (%) -85

Visualizations

Experimental Workflow Diagram

Recrystallization_Workflow cluster_preparation Preparation cluster_process Process cluster_isolation Isolation & Analysis start Start crude_compound Crude Compound start->crude_compound dissolve Dissolve in Minimal Hot Solvent crude_compound->dissolve select_solvent Select Solvent select_solvent->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool_solution Cool Solution Slowly dissolve->cool_solution No Insoluble Impurities hot_filtration->cool_solution induce_crystallization Induce Crystallization (Ice Bath) cool_solution->induce_crystallization vacuum_filtration Vacuum Filtration induce_crystallization->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals analyze_purity Analyze Purity (HPLC, MP) dry_crystals->analyze_purity end End analyze_purity->end

Caption: Workflow for the purification of this compound by recrystallization.

Logical Relationship Diagram

Logical_Relationships cluster_properties Compound & Solvent Properties cluster_parameters Process Parameters cluster_outcomes Outcomes compound_purity Initial Compound Purity final_purity Final Product Purity compound_purity->final_purity solubility_diff Differential Solubility (Compound vs. Impurities) solubility_diff->final_purity temp_dependence Temperature-Dependent Solubility yield Crystallization Yield temp_dependence->yield solvent_choice Solvent Choice solvent_choice->solubility_diff solvent_choice->yield cooling_rate Cooling Rate crystal_size Crystal Size & Quality cooling_rate->crystal_size solvent_volume Solvent Volume solvent_volume->yield crystal_size->final_purity Influences (Occlusions)

Caption: Key factors influencing the success of the recrystallization process.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 4-Bromoindole-3-Acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-bromoindole-3-acetic acid. The method utilizes a C18 column with gradient elution and UV detection, providing excellent resolution and sensitivity. This protocol is suitable for the determination of 4-bromoindole-3-acetic acid in various sample matrices, including reaction mixtures and biological samples, after appropriate sample preparation.

1. Introduction

4-Bromoindole-3-acetic acid is a halogenated derivative of indole-3-acetic acid (IAA), a prominent member of the auxin family of plant hormones.[1] Halogenated indoles are of significant interest in chemical and pharmaceutical research for their potential biological activities. Accurate and reliable quantification of 4-bromoindole-3-acetic acid is crucial for process monitoring in synthetic chemistry, purity assessment, and in vitro and in vivo studies. This document provides a detailed protocol for its analysis by HPLC.

2. Principle

The method is based on reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of acidified water and an organic solvent (acetonitrile). 4-Bromoindole-3-acetic acid, being a relatively nonpolar molecule, is retained by the stationary phase. By gradually increasing the proportion of the organic solvent in the mobile phase (gradient elution), the analyte is eluted from the column and detected by a UV detector based on its chromophore. The indole ring system of the molecule allows for sensitive detection at approximately 280 nm.[1][2]

3. Materials and Methods

3.1. Reagents and Chemicals

  • 4-Bromoindole-3-acetic acid reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (or Acetic Acid, HPLC grade)

  • Methanol (HPLC grade, for sample preparation)

3.2. Equipment

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or nylon)

  • Vortex mixer and sonicator

3.3. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-2 min: 20% B, 2-15 min: 20-80% B, 15-18 min: 80% B, 18-20 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 280 nm

4. Experimental Protocols

4.1. Standard Solution Preparation

  • Accurately weigh approximately 10 mg of 4-bromoindole-3-acetic acid reference standard.

  • Transfer the standard to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with methanol to obtain a 1 mg/mL stock solution.

  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (at initial conditions, e.g., 80% A: 20% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Filter the working standard solutions through a 0.22 µm syringe filter before injection.

4.2. Sample Preparation (General Protocol)

  • For solid samples, accurately weigh the sample and dissolve it in a known volume of methanol.

  • For liquid samples (e.g., reaction mixtures), dilute an aliquot with methanol.

  • For biological samples, a centrifugal filtration step using a 3-kDa cut-off membrane filter can be employed to remove proteins and other macromolecules.[1]

  • Vortex and sonicate the sample solution to ensure complete dissolution.

  • Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.

5. Data Presentation

The following table summarizes the expected performance characteristics of the HPLC method for 4-bromoindole-3-acetic acid. These are typical values and should be verified during method validation.

ParameterExpected Value
Retention Time (tR) Approx. 10.5 min
Linearity (Concentration Range) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) < 0.1 µg/mL
Limit of Quantification (LOQ) < 0.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

6. Visualization of Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_processing Processing cluster_analysis Analysis cluster_data Data Handling Standard Weigh & Dissolve Reference Standard Filter_Std Filter Standard (0.22 µm) Standard->Filter_Std Sample Prepare & Dilute Sample Filter_Sample Filter Sample (0.22 µm) Sample->Filter_Sample HPLC HPLC System (Autosampler, Pump, Column, Detector) Filter_Std->HPLC Inject Standards Filter_Sample->HPLC Inject Samples CDS Chromatography Data System (CDS) HPLC->CDS Acquire Data Integration Peak Integration & Quantification CDS->Integration Report Generate Report Integration->Report

Caption: Workflow for HPLC analysis of 4-bromoindole-3-acetic acid.

The described RP-HPLC method provides a straightforward and reliable approach for the quantitative determination of 4-bromoindole-3-acetic acid. With its high sensitivity, specificity, and robustness, this method is well-suited for quality control, stability studies, and various research applications in the fields of chemistry and drug development.

References

Application Notes and Protocols for In Vitro Bioassay of 2-(4-Bromo-1H-indol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Auxins are a class of plant hormones that play a crucial role in regulating various aspects of plant growth and development, including cell elongation, root initiation, and apical dominance. The most common and well-studied auxin is Indole-3-acetic acid (IAA). Synthetic auxin analogs are of significant interest for their potential applications in agriculture and as tools for studying plant physiology. 2-(4-Bromo-1H-indol-3-yl)acetic acid is a synthetic analog of IAA, and determining its auxin activity is essential for understanding its biological function.

This document provides detailed protocols for three common in vitro bioassays to test the auxin activity of this compound: the Avena sativa (oat) coleoptile elongation test, the Oryza sativa (rice) root inhibition assay, and an auxin-responsive gene expression assay. These methods are standard in plant science for quantifying and comparing the effects of auxin-like compounds.

Key In Vitro Bioassays for Auxin Activity

Avena sativa Coleoptile Elongation Test

This classic bioassay measures the ability of a substance to stimulate cell elongation in oat coleoptiles. The degree of elongation is proportional to the auxin activity of the test compound.[1][2][3]

Oryza sativa Root Inhibition Assay

High concentrations of auxins are known to inhibit root elongation. This assay quantifies the inhibitory effect of a test compound on rice root growth, which is a characteristic response to auxins.[4]

Auxin-Responsive Gene Expression Assay

Auxins regulate the expression of specific genes. This molecular assay measures the change in transcript levels of auxin-responsive genes in response to treatment with the test compound, providing a sensitive and specific measure of auxin activity.[5][6]

Data Presentation: Comparative Auxin Activity

Table 1: Representative Data for Avena sativa Coleoptile Elongation Bioassay

CompoundConcentration (µM)Coleoptile Elongation (% of Control)
Control (Buffer)0100
Indole-3-acetic acid (IAA)0.01120
0.1150
1.0180
10160 (Inhibition at high conc.)
4-Chloroindole-3-acetic acid (4-Cl-IAA)0.01130
0.1165
1.0200
10180 (Inhibition at high conc.)

Note: This data is illustrative and based on typical auxin dose-response curves. Actual results may vary.[7][8]

Table 2: Representative Data for Oryza sativa Root Inhibition Bioassay

CompoundConcentration (mg/L)Primary Root Length (cm)Number of Crown Roots
Control0.08.34 ± 0.9128.32 ± 2.59
Indole-3-butyric acid (IBA)1.07.50 ± 0.8050.25 ± 2.23
5.04.20 ± 0.5535.10 ± 1.98
10.02.15 ± 0.3025.60 ± 1.50
20.00.76 ± 0.1418.20 ± 1.25
Indole-3-acetic acid (IAA)1.08.10 ± 0.8523.50 ± 2.10
4.07.90 ± 0.7024.27 ± 2.78
10.0Growth InhibitionGrowth Inhibition

Data adapted from a study on the effects of IBA and IAA on rice root development.[9]

Table 3: Representative Data for Auxin-Responsive Gene Expression (qRT-PCR)

TreatmentTarget GeneFold Change in Expression (vs. Control)
Indole-3-acetic acid (IAA) (10 µM)IAA1~ 8-fold increase
GH3.3~ 15-fold increase
SAUR-AC1~ 25-fold increase
This compoundIAA1To be determined
GH3.3To be determined
SAUR-AC1To be determined

Note: This table illustrates the expected upregulation of auxin-responsive genes and provides a template for presenting experimental results.

Experimental Protocols

Protocol 1: Avena sativa Coleoptile Elongation Test

Objective: To determine the effect of this compound on cell elongation in oat coleoptiles.

Materials:

  • Avena sativa (oat) seeds

  • Petri dishes

  • Filter paper

  • Incubator with controlled temperature and humidity, kept in darkness

  • Red safe-light

  • Microscope slides

  • Razor blades or a specialized coleoptile microtome

  • Test tubes or small beakers

  • Test solutions: this compound at various concentrations (e.g., 10⁻⁸ to 10⁻⁴ M), a positive control (IAA at similar concentrations), and a negative control (buffer solution).

  • Buffer solution (e.g., 10 mM potassium phosphate buffer, pH 6.0, containing 2% sucrose).

  • Digital caliper or a microscope with a calibrated eyepiece.

Procedure:

  • Seed Germination:

    • Soak oat seeds in water for 2-4 hours.

    • Place the seeds on moist filter paper in Petri dishes.

    • Incubate in complete darkness at 25°C for 72-96 hours. All subsequent manipulations should be performed under a dim red safe-light to avoid phototropic responses.

  • Coleoptile Sectioning:

    • When the coleoptiles are 20-30 mm long, select straight coleoptiles.

    • Excise a 10 mm segment from each coleoptile, starting 3 mm below the apical tip. The apical tip is a source of endogenous auxin and must be removed.

  • Incubation:

    • Randomly distribute the coleoptile segments into test tubes or beakers containing the different test solutions. Use at least 10 segments per treatment.

    • Incubate the segments in the dark at 25°C for 18-24 hours.

  • Measurement:

    • After incubation, remove the segments and measure their final length using a digital caliper or a microscope with a calibrated eyepiece.

  • Data Analysis:

    • Calculate the mean elongation for each treatment.

    • Express the results as a percentage of the elongation observed in the negative control.

    • Plot a dose-response curve with concentration on the x-axis and percentage elongation on the y-axis.

Protocol 2: Oryza sativa Root Inhibition Assay

Objective: To assess the inhibitory effect of this compound on rice root growth.

Materials:

  • Oryza sativa (rice) seeds

  • Petri dishes

  • Filter paper

  • Growth medium (e.g., 0.5x Murashige and Skoog medium with 1% sucrose, solidified with 0.8% agar)

  • Test compounds: this compound and IAA at various concentrations (e.g., 0.1, 1, 5, 10, 20 mg/L) dissolved in the growth medium.

  • Growth chamber with controlled temperature and light cycle.

  • Ruler or digital scanner.

Procedure:

  • Seed Sterilization and Germination:

    • Surface sterilize rice seeds with 70% ethanol for 1 minute, followed by 2.5% sodium hypochlorite for 20 minutes, and then rinse thoroughly with sterile distilled water.

    • Germinate the seeds on moist sterile filter paper in the dark for 2-3 days until the radicle emerges.

  • Treatment Application:

    • Prepare Petri dishes with the growth medium containing the different concentrations of the test compounds and a control medium without any added auxin.

    • Transfer the germinated seedlings to the agar plates, placing them vertically to allow for root growth along the surface.

  • Incubation:

    • Place the Petri dishes in a vertical position in a growth chamber at 28°C with a 16-hour light/8-hour dark photoperiod.

  • Measurement:

    • After 5-7 days, measure the length of the primary root for each seedling.

    • The number of crown roots can also be counted.

  • Data Analysis:

    • Calculate the average primary root length and crown root number for each treatment.

    • Express the results as a percentage of the control.

    • Plot a dose-response curve showing the inhibitory effect of the compound on root growth.

Protocol 3: Auxin-Responsive Gene Expression Assay in Arabidopsis thaliana**

Note: While this protocol uses Arabidopsis thaliana as a model system due to the availability of genetic resources and established protocols, it can be adapted for other plant species like rice.

Objective: To measure the induction of auxin-responsive genes by this compound using quantitative real-time PCR (qRT-PCR).

Materials:

  • Arabidopsis thaliana (Col-0) seeds.

  • Growth medium (e.g., 0.5x MS medium with 1% sucrose, 0.8% agar).

  • Liquid growth medium (0.5x MS with 1% sucrose).

  • Test solutions: this compound and IAA (e.g., 10 µM), and a mock control (solvent).

  • Liquid nitrogen.

  • RNA extraction kit.

  • cDNA synthesis kit.

  • qPCR master mix (e.g., SYBR Green).

  • qRT-PCR instrument.

  • Primers for target auxin-responsive genes (e.g., IAA1, GH3.3, SAUR-AC1) and a reference gene (e.g., ACTIN2).

Procedure:

  • Plant Growth:

    • Sterilize and germinate Arabidopsis seeds on agar plates.

    • Grow seedlings for 7-10 days under a 16-hour light/8-hour dark cycle.

  • Treatment:

    • Transfer seedlings to a flask containing liquid growth medium and allow them to acclimate for 24 hours.

    • Add the test compounds or mock control to the liquid medium to the final desired concentration.

    • Incubate for a short period (e.g., 1-3 hours) to capture the early gene expression response.

  • RNA Extraction and cDNA Synthesis:

    • Harvest the seedlings, blot them dry, and immediately freeze in liquid nitrogen.

    • Extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Synthesize first-strand cDNA from the RNA.

  • qRT-PCR:

    • Set up the qRT-PCR reactions using the cDNA, primers for target and reference genes, and a qPCR master mix.

    • Run the reactions in a qRT-PCR instrument.

  • Data Analysis:

    • Calculate the relative expression levels of the target genes using the ΔΔCt method, normalizing to the reference gene expression.

    • Compare the fold change in gene expression between the treated and mock-control samples.

Visualizations

Auxin Signaling Pathway

Auxin_Signaling cluster_nucleus Nucleus Auxin Auxin (e.g., this compound) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA promotes binding SCF_Complex SCF Complex Aux_IAA->SCF_Complex is targeted to Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses SCF_Complex->Aux_IAA ubiquitinates AuxRE Auxin Response Element (AuxRE) in DNA ARF->AuxRE binds to Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression activates

Caption: Simplified auxin signaling pathway leading to gene expression changes.

Experimental Workflow: Avena Coleoptile Bioassay

Avena_Workflow A 1. Oat Seed Germination (in darkness) B 2. Coleoptile Selection (20-30 mm long) A->B C 3. Sectioning (10 mm segments, 3 mm from tip) B->C D 4. Incubation in Test Solutions (18-24 hours in darkness) C->D E 5. Measurement of Final Length D->E F 6. Data Analysis (Calculate elongation vs. control) E->F

Caption: Workflow for the Avena sativa coleoptile elongation bioassay.

Logical Relationship: Bioassay Comparison

Bioassay_Comparison cluster_assays In Vitro Bioassays Test_Compound This compound Avena Avena Coleoptile Elongation (Cell Elongation) Test_Compound->Avena Rice Rice Root Inhibition (Growth Inhibition) Test_Compound->Rice Gene Gene Expression (Molecular Response) Test_Compound->Gene Auxin_Activity Determination of Auxin Activity Avena->Auxin_Activity Rice->Auxin_Activity Gene->Auxin_Activity

Caption: Relationship between the test compound and the different bioassays for determining auxin activity.

References

Application Notes and Protocols for Testing the Cytotoxicity of 2-(4-Bromo-1H-indol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Indole-3-acetic acid (IAA) derivatives are a class of compounds that have garnered significant interest in anticancer drug discovery due to their selective cytotoxicity against various cancer cell lines.[1] This document provides detailed protocols for assessing the in vitro cytotoxicity of a specific IAA derivative, 2-(4-Bromo-1H-indol-3-yl)acetic acid. The described methods are foundational for preclinical evaluation, enabling the determination of key toxicological parameters such as the half-maximal inhibitory concentration (IC50). The protocols include the MTT assay for cell viability and the LDH assay for cytotoxicity, which are standard colorimetric methods for high-throughput screening.[2][3]

Data Presentation

The cytotoxic effects of this compound are quantified by measuring the percentage of cell viability or cytotoxicity across a range of concentrations. This data is crucial for determining the IC50 value, which represents the concentration of the compound required to inhibit 50% of the cell population's growth.[3][4]

Table 1: Hypothetical Cytotoxicity Data for this compound on HeLa Cells

Concentration (µM)% Cell Viability (MTT Assay) (Mean ± SD)% Cytotoxicity (LDH Assay) (Mean ± SD)
0 (Vehicle Control)100 ± 5.20 ± 1.8
192.5 ± 4.88.1 ± 2.5
575.3 ± 5.524.7 ± 4.1
1051.2 ± 3.948.8 ± 3.5
2528.9 ± 3.171.1 ± 4.9
5011.7 ± 2.488.3 ± 3.2
1004.6 ± 1.995.4 ± 2.1

Experimental Protocols

Preparation of this compound Stock Solution

Proper handling and preparation of the test compound are critical for accurate and reproducible results.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Protocol:

    • Weigh out a precise amount of this compound powder in a sterile microcentrifuge tube.

    • Dissolve the powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Ensure complete dissolution by vortexing.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Cell Culture

Standard mammalian cell culture techniques are required for these protocols. Human cancer cell lines such as HeLa or MCF-7 are commonly used for initial cytotoxicity screening.[1]

  • Materials:

    • Human cancer cell line (e.g., HeLa, MCF-7)

    • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

    • Phosphate-buffered saline (PBS), sterile

    • Trypsin-EDTA

    • Cell culture flasks and plates

    • CO2 incubator (37°C, 5% CO2)

  • Protocol:

    • Maintain the selected cell line in a T-75 flask with complete cell culture medium.

    • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

    • To subculture, wash the cells with PBS, detach them with Trypsin-EDTA, and resuspend them in fresh medium.

    • Count the cells using a hemocytometer or automated cell counter to ensure accurate seeding densities for experiments.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1][3]

  • Materials:

    • Prepared cancer cells

    • 96-well flat-bottom plates

    • This compound stock solution

    • Complete cell culture medium

    • MTT solution (5 mg/mL in PBS, sterile-filtered)[1][3]

    • Solubilization solution (e.g., DMSO)[1][3]

    • Multichannel pipette

    • Microplate reader (absorbance at 570 nm)

  • Protocol:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[1]

    • Prepare serial dilutions of this compound in complete medium from the stock solution.

    • After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the test compound) and a blank (medium only).[1]

    • Incubate the plate for 48-72 hours.[1]

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

    • Measure the absorbance at 570 nm using a microplate reader.[3]

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.[4][5]

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells into the culture medium.[2][3][6]

  • Materials:

    • Prepared cancer cells

    • 96-well flat-bottom plates

    • This compound stock solution

    • Complete cell culture medium (low serum, e.g., 1%)[3]

    • LDH cytotoxicity assay kit

    • Multichannel pipette

    • Microplate reader (absorbance at 490 nm)[2]

  • Protocol:

    • Seed cells in a 96-well plate at an optimized density in 100 µL of low-serum culture medium and incubate for 24 hours.[3]

    • Prepare serial dilutions of this compound in low-serum medium.

    • Treat the cells with the diluted compound solutions. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Following the manufacturer's instructions, transfer a portion of the cell culture supernatant to a new 96-well plate.

    • Add the LDH reaction mixture to each well and incubate in the dark at room temperature.[7]

    • Add the stop solution provided in the kit.[7]

    • Measure the absorbance at 490 nm.

    • Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental and control wells.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HeLa, MCF-7) cell_seeding Seed Cells in 96-well Plate (5,000-10,000 cells/well) cell_culture->cell_seeding compound_prep Prepare Compound Dilutions This compound treatment Treat Cells with Compound compound_prep->treatment incubation_24h Incubate for 24h cell_seeding->incubation_24h incubation_24h->treatment incubation_48_72h Incubate for 48-72h treatment->incubation_48_72h mtt_reagent Add MTT Reagent incubation_48_72h->mtt_reagent collect_supernatant Collect Supernatant incubation_48_72h->collect_supernatant mtt_incubation Incubate 4h mtt_reagent->mtt_incubation dissolve_formazan Dissolve Formazan (DMSO) mtt_incubation->dissolve_formazan read_mtt Read Absorbance (570nm) dissolve_formazan->read_mtt data_analysis Calculate % Viability / % Cytotoxicity read_mtt->data_analysis ldh_reaction LDH Reaction collect_supernatant->ldh_reaction read_ldh Read Absorbance (490nm) ldh_reaction->read_ldh read_ldh->data_analysis ic50 Determine IC50 Value data_analysis->ic50

Caption: Experimental workflow for cytotoxicity testing.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound This compound ros Reactive Oxygen Species (ROS) compound->ros Induces death_receptor Death Receptor Binding (e.g., Fas, TRAIL) compound->death_receptor May activate mito_stress Mitochondrial Stress ros->mito_stress cyto_c Cytochrome c Release mito_stress->cyto_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apoptosome caspase_cascade Executioner Caspases (Caspase-3, -6, -7) apoptosome->caspase_cascade Activates disc DISC Formation (FADD, Caspase-8) death_receptor->disc disc->caspase_cascade Activates apoptosis Apoptosis (Cell Death) caspase_cascade->apoptosis Leads to

Caption: Potential apoptotic signaling pathways.

References

Plant tissue culture application of 2-(4-Bromo-1H-indol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromo-1H-indol-3-yl)acetic acid, hereafter referred to as 4-Bromo-IAA, is a synthetic auxin analog. Structurally similar to the endogenous plant hormone Indole-3-acetic acid (IAA), it is characterized by the presence of a bromine atom at the fourth position of the indole ring. Halogenated auxins, such as the well-studied 4-chloroindole-3-acetic acid (4-Cl-IAA), have demonstrated potent biological activity in various plant species, often exhibiting increased stability and efficacy compared to their non-halogenated counterparts[1][2]. These characteristics make 4-Bromo-IAA a compound of interest for applications in plant tissue culture, where precise control of developmental processes is paramount.

Like other auxins, 4-Bromo-IAA is anticipated to play a crucial role in key developmental processes including cell division, elongation, and differentiation. Its primary applications in plant tissue culture are expected to be in the induction of callus from explants, the regeneration of shoots, and the formation of roots, thereby enabling the clonal propagation of desired plant varieties. The typical working concentration for auxins in plant tissue culture ranges from 0.01 to 10.0 mg/L[3][4].

Mechanism of Action

The proposed mechanism of action for 4-Bromo-IAA is analogous to that of endogenous IAA. It is hypothesized to bind to auxin receptors, such as the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of proteins. This binding event promotes the degradation of Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, thereby releasing AUXIN RESPONSE FACTOR (ARF) transcription factors. The now-active ARFs can then regulate the expression of auxin-responsive genes, leading to the physiological effects observed in plant tissues[5][6][7][8][9].

AuxinSignalingPathway cluster_nucleus Nucleus Auxin 4-Bromo-IAA TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds SCFTIR1 SCF(TIR1/AFB) Complex TIR1_AFB->SCFTIR1 Forms Aux_IAA Aux/IAA Repressor SCFTIR1->Aux_IAA Targets for Ubiquitination ARF ARF Transcription Factor Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation AuxRE Auxin Response Element (Promoter) ARF->AuxRE Binds Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression Activates

Caption: Proposed signaling pathway of 4-Bromo-IAA in plant cells.

Data Presentation

The following tables summarize the hypothetical effects of 4-Bromo-IAA on callus induction, shoot regeneration, and root formation in a model plant system. These data are intended to be illustrative of the expected outcomes based on the known properties of auxins.

Table 1: Effect of 4-Bromo-IAA on Callus Induction from Leaf Explants

4-Bromo-IAA Conc. (mg/L)Cytokinin (BAP) Conc. (mg/L)Callus Induction Frequency (%)Callus MorphologyFresh Weight (mg)
0.00.55None to slight10 ± 2
0.10.565Friable, light green150 ± 15
0.50.595Compact, green350 ± 25
1.00.598Compact, green420 ± 30
2.00.580Compact, browning380 ± 20
5.00.540Necrotic120 ± 10

Table 2: Effect of 4-Bromo-IAA on Shoot Regeneration from Callus

4-Bromo-IAA Conc. (mg/L)Cytokinin (BAP) Conc. (mg/L)Shoot Regeneration Frequency (%)Number of Shoots per Explant
0.02.0301-2
0.052.0753-4
0.12.0905-7
0.22.0854-6
0.52.0502-3 (with callus growth)
1.02.0100-1 (predominantly callus)

Table 3: Effect of 4-Bromo-IAA on Root Formation from Regenerated Shoots

4-Bromo-IAA Conc. (mg/L)Rooting Frequency (%)Number of Roots per ShootAverage Root Length (cm)
0.0151-20.5 ± 0.1
0.1703-51.5 ± 0.3
0.5958-122.5 ± 0.5
1.0806-8 (callus at base)2.0 ± 0.4
2.0403-5 (heavy callus)1.0 ± 0.2

Experimental Protocols

The following are detailed protocols for the application of 4-Bromo-IAA in plant tissue culture.

Protocol 1: Callus Induction

This protocol outlines the steps for inducing callus formation from leaf explants. An optimal balance of auxin and cytokinin is crucial for this process[10].

  • Explant Preparation:

    • Excise young, healthy leaves from a sterile in vitro-grown plantlet.

    • Cut the leaves into small sections (approximately 1 cm²).

  • Culture Medium:

    • Prepare Murashige and Skoog (MS) medium supplemented with 3% (w/v) sucrose and solidified with 0.8% (w/v) agar.

    • Add 4-Bromo-IAA to the medium at a final concentration of 1.0 mg/L.

    • Add a cytokinin, such as 6-Benzylaminopurine (BAP), at a concentration of 0.5 mg/L.

    • Adjust the pH of the medium to 5.8 before autoclaving.

  • Incubation:

    • Place the leaf explants with their abaxial side in contact with the medium.

    • Incubate the cultures in the dark at 25 ± 2°C for 4-6 weeks.

    • Subculture the developing callus to fresh medium every 3-4 weeks.

Protocol 2: Shoot Regeneration

This protocol describes the regeneration of shoots from the induced callus. A higher cytokinin-to-auxin ratio is generally required to promote shoot formation[11].

  • Callus Preparation:

    • Select healthy, green, and compact callus (approximately 100-200 mg) from the callus induction medium.

  • Culture Medium:

    • Prepare MS medium as described for callus induction.

    • Add 4-Bromo-IAA at a low concentration, for example, 0.1 mg/L.

    • Incorporate a higher concentration of a cytokinin, such as BAP, at 2.0 mg/L.

    • Adjust the pH to 5.8 and autoclave.

  • Incubation:

    • Transfer the callus to the shoot regeneration medium.

    • Incubate the cultures under a 16-hour photoperiod with a light intensity of 40-60 µmol m⁻² s⁻¹ at 25 ± 2°C.

    • Observe for the development of green shoot primordia, which should elongate into shoots within 4-8 weeks.

Protocol 3: Root Formation

This protocol details the induction of roots from regenerated shoots to obtain complete plantlets. Auxins are the primary plant growth regulators used to stimulate root development[4].

  • Shoot Preparation:

    • Excise individual, well-developed shoots (2-3 cm in length) from the regeneration medium.

  • Culture Medium:

    • Prepare half-strength MS medium with a reduced sucrose concentration (1.5% w/v) and solidified with 0.8% (w/v) agar.

    • Add 4-Bromo-IAA at a concentration of 0.5 mg/L.

    • Omit cytokinins from the rooting medium as they can inhibit root formation[3].

    • Adjust the pH to 5.8 and autoclave.

  • Incubation:

    • Insert the basal end of the shoots into the rooting medium.

    • Incubate under the same light and temperature conditions as for shoot regeneration.

    • Roots should develop from the base of the shoots within 2-4 weeks.

  • Acclimatization:

    • Once a well-developed root system is established, carefully remove the plantlets from the culture vessel and wash off the agar.

    • Transfer the plantlets to a sterile potting mix and maintain high humidity for the first 1-2 weeks to facilitate acclimatization to ex vitro conditions.

ExperimentalWorkflow Explant Explant Preparation (e.g., Leaf Disc) Callus_Induction Callus Induction Medium (MS + 1.0 mg/L 4-Bromo-IAA + 0.5 mg/L BAP) Explant->Callus_Induction Callus_Growth Callus Proliferation (Dark, 25°C) Callus_Induction->Callus_Growth Shoot_Regeneration Shoot Regeneration Medium (MS + 0.1 mg/L 4-Bromo-IAA + 2.0 mg/L BAP) Callus_Growth->Shoot_Regeneration Shoot_Development Shoot Development (16h Light, 25°C) Shoot_Regeneration->Shoot_Development Root_Formation Rooting Medium (1/2 MS + 0.5 mg/L 4-Bromo-IAA) Shoot_Development->Root_Formation Root_Development Root Development (16h Light, 25°C) Root_Formation->Root_Development Acclimatization Acclimatization (High Humidity) Root_Development->Acclimatization Plantlet Whole Plantlet Acclimatization->Plantlet

Caption: A typical workflow for plant regeneration using 4-Bromo-IAA.

References

Application Notes and Protocols: Antimicrobial Activity Screening of 2-(4-Bromo-1H-indol-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preliminary antimicrobial screening of the novel compound 2-(4-Bromo-1H-indol-3-yl)acetic acid. While specific quantitative data for this exact compound is not yet publicly available, this document outlines the standardized protocols to generate such data and presents findings for structurally related indole derivatives to serve as a comparative baseline.

Introduction

Indole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3] The indole nucleus is a key structural motif in many biologically active molecules.[2][3] Modifications to the indole scaffold, such as the introduction of a bromine atom, can significantly influence the compound's biological activity.[1] This document details the experimental procedures for evaluating the antimicrobial potential of this compound. The described protocols are based on widely accepted and standardized methods for antimicrobial susceptibility testing.[4][5][6][7][8][9]

Data Presentation: Antimicrobial Activity of Related Bromoindole Derivatives

The following table summarizes the antimicrobial activity of various bromoindole derivatives against selected microbial strains, as reported in the literature. This data is intended to provide a comparative context for the potential activity of this compound.

Compound/DerivativeTest OrganismMethodActivity Metric (e.g., MIC, Zone of Inhibition)Reference
5-BromoindoleMonilinia fructicolaNot SpecifiedEC₅₀: 7.91 ± 0.11 µg/mL[1]
3-acetyl-5-bromoindoleMonilinia fructicolaNot SpecifiedEC₅₀: 12.01 ± 0.52 µg/mL[1]
5-BromoindoleBotrytis cinereaNot SpecifiedEC₅₀: 29.04 ± 0.94 µg/mL[1]
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-oneStaphylococcus aureus ATCC 25923Not SpecifiedMIC: 3.90 µg/mL[10]
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-oneMethicillin-resistant S. aureus (MRSA) ATCC 43300Not SpecifiedMIC: 0.98 µg/mL[10]
Schiff base triazole derivative of Indole-3-acetic acid (5e)Pseudomonas aeruginosaNot SpecifiedMIC: 3.12 µg/mL[2][3]
Schiff base triazole derivative of Indole-3-acetic acid (5f)Klebsiella pneumoniaeNot SpecifiedMIC: 3.12 µg/mL[2][3]

Note: MIC = Minimum Inhibitory Concentration, EC₅₀ = Half maximal effective concentration. The specific methodologies for the above data were not detailed in the abstracts. The protocols provided below represent standard and recommended methods for generating such data.

Experimental Protocols

Agar Well Diffusion Assay

This method is a preliminary, qualitative screening technique to assess the antimicrobial activity of a compound.[11][12][13][14]

Materials:

  • Test compound: this compound

  • Solvent (e.g., Dimethyl sulfoxide - DMSO)

  • Bacterial and/or fungal strains

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri dishes

  • Sterile cork borer (6 mm diameter)

  • Micropipettes and sterile tips

  • Positive control (standard antibiotic, e.g., Ciprofloxacin)

  • Negative control (solvent used to dissolve the test compound)

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a standardized microbial suspension with a turbidity equivalent to the 0.5 McFarland standard.[6]

  • Plate Inoculation: Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the agar plate to create a uniform lawn.[14]

  • Well Creation: Aseptically punch wells of 6 mm diameter into the inoculated agar plates using a sterile cork borer.[11]

  • Sample Loading: Add a defined volume (e.g., 100 µL) of the test compound solution (at a specific concentration), positive control, and negative control into separate wells.[11]

  • Pre-diffusion: Allow the plates to stand for 1-2 hours at room temperature to permit the diffusion of the compounds into the agar.[11]

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.[11][12]

  • Observation: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5][6][7]

Materials:

  • Test compound stock solution

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth

  • Standardized microbial inoculum

  • Positive control (standard antibiotic)

  • Growth control (broth + inoculum)

  • Sterility control (broth only)

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Dilutions: Prepare serial two-fold dilutions of the test compound in the broth directly in the 96-well plate.[6] Typically, 100 µL of broth is added to each well, and then 100 µL of the compound stock solution is added to the first well and serially diluted down the plate.

  • Inoculation: Add a standardized inoculum to each well (except the sterility control) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[15]

  • Controls:

    • Growth Control: Wells containing only broth and the microbial inoculum.

    • Sterility Control: Wells containing only broth to check for contamination.[6]

    • Positive Control: A separate set of dilutions with a known antibiotic.

  • Incubation: Cover the microtiter plate and incubate at 37°C for 16-20 hours.[5]

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well appears clear).[6] This can be determined by visual inspection or by using a microplate reader to measure turbidity.

Visualizations

Experimental Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_screening Screening Assays cluster_analysis Data Analysis cluster_results Results prep_compound Prepare Test Compound Stock Solution agar_well Agar Well Diffusion Assay prep_compound->agar_well broth_micro Broth Microdilution Assay (MIC) prep_compound->broth_micro prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) prep_inoculum->agar_well prep_inoculum->broth_micro measure_zones Measure Zones of Inhibition (mm) agar_well->measure_zones determine_mic Determine Minimum Inhibitory Concentration (µg/mL) broth_micro->determine_mic qualitative_activity Qualitative Activity Assessment measure_zones->qualitative_activity quantitative_activity Quantitative Activity (MIC Value) determine_mic->quantitative_activity

Caption: Workflow for antimicrobial activity screening.

Logical Flow for MIC Determination via Broth Microdilution

MIC_Determination_Flow start Start prepare_dilutions Prepare Serial Dilutions of Compound in 96-Well Plate start->prepare_dilutions add_inoculum Add Standardized Bacterial Inoculum to Wells prepare_dilutions->add_inoculum setup_controls Set Up Controls (Growth, Sterility, Positive) add_inoculum->setup_controls incubate Incubate Plate (37°C, 16-20h) setup_controls->incubate read_results Visually Inspect for Turbidity or Use Plate Reader incubate->read_results determine_mic Identify Lowest Concentration with No Visible Growth read_results->determine_mic end MIC Value Determined determine_mic->end

Caption: Logical flow for MIC determination.

Potential Signaling Pathways Affected by Indole Compounds

While the precise mechanism of this compound is unknown, indole-3-acetic acid (IAA) and its derivatives are known to be involved in various microbial signaling pathways, including those related to plant-microbe interactions.[16] In bacteria, IAA biosynthesis can occur through several pathways, often starting from tryptophan.[17][18]

IAA_Biosynthesis_Pathways tryptophan Tryptophan iam Indole-3-acetamide (IAM) tryptophan->iam  Tryptophan-2-monooxygenase ipya Indole-3-pyruvic acid (IPyA) tryptophan->ipya  Aminotransferase tam Tryptamine (TAM) tryptophan->tam  Tryptophan decarboxylase iaa Indole-3-acetic acid (IAA) iam->iaa  IAM hydrolase iaald Indole-3-acetaldehyde (IAAld) ipya->iaald  IPyA decarboxylase tam->iaald  Amine oxidase iaald->iaa  Aldehyde dehydrogenase

Caption: Common bacterial IAA biosynthesis pathways.

References

Application Notes and Protocols for In Vitro Evaluation of the Anti-inflammatory Properties of Brominated Indole Acetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Brominated indole acetic acids, naturally occurring in marine mollusks and also synthetically accessible, have emerged as promising candidates for anti-inflammatory drug development.[1][2][3] In vitro studies have demonstrated their potential to modulate key inflammatory pathways by inhibiting the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various pro-inflammatory cytokines.[1][2][4] These compounds have been shown to target enzymes like cyclooxygenase (COX) and transcription factors such as nuclear factor kappa B (NF-κB).[1][2][5] This document provides detailed protocols and data presentation guidelines for the in vitro assessment of the anti-inflammatory properties of brominated indole acetic acids.

Data Presentation

Table 1: Inhibitory Activity of Brominated Indoles on Inflammatory Mediators
CompoundAssayCell LineStimulantIC50 ValueSource
Hypobranchial Gland ExtractNO InhibitionRAW264.7LPS30.8 µg/mL[1][2][4]
Egg ExtractsNO InhibitionRAW264.7LPS40 µg/mL[1][2][4]
Hypobranchial Gland ExtractTNFα InhibitionRAW264.7LPS43.03 µg/mL[1][2][4]
Hypobranchial Gland ExtractPGE2 Inhibition3T3 ccl-92Calcium Ionophore34.24 µg/mL[1][2][4]
5-BromoisatinTNFα InhibitionRAW264.7LPS38.05 µM[1]
IsatinNO InhibitionRAW264.7LPS~339.8 µM[1]
Table 2: Effect of Brominated Indoles on NF-κB Translocation
Compound/ExtractConcentrationCell LineStimulant% Reduction in NF-κB TranslocationSource
Hypobranchial Gland Extract40 µg/mLRAW264.7LPS48.2%[1][2]
6-Bromoindole40 µg/mLRAW264.7LPS60.7%[1][2]
6-Bromoisatin40 µg/mLRAW264.7LPS63.7%[1][2]

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of brominated indole acetic acids are often mediated through the inhibition of key signaling pathways. The diagrams below illustrate the general inflammatory signaling cascade and a typical experimental workflow for evaluating these compounds.

inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB NF-κB TLR4->NFkB activates iNOS iNOS NFkB->iNOS induces COX2 COX-2 NFkB->COX2 induces Cytokines Pro-inflammatory Cytokines (TNFα, IL-6) NFkB->Cytokines induces NO Nitric Oxide iNOS->NO PGE2 PGE2 COX2->PGE2 BrominatedIndoles Brominated Indole Acetic Acids BrominatedIndoles->NFkB inhibit BrominatedIndoles->COX2 inhibit

Caption: General inflammatory signaling pathway inhibited by brominated indole acetic acids.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays SeedCells Seed Macrophages (e.g., RAW264.7) Incubate1 Incubate (24h) SeedCells->Incubate1 Pretreat Pre-treat with Brominated Indole Acetic Acids (1h) Incubate1->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate2 Incubate (16-24h) Stimulate->Incubate2 CollectSupernatant Collect Supernatant Incubate2->CollectSupernatant CellLysate Prepare Cell Lysate Incubate2->CellLysate GriessAssay Nitric Oxide (Griess Assay) CollectSupernatant->GriessAssay ELISA Cytokines/PGE2 (ELISA) CollectSupernatant->ELISA WesternBlot Protein Expression (Western Blot) CellLysate->WesternBlot NFkBAssay NF-κB Translocation (Microscopy/Assay Kit) CellLysate->NFkBAssay

References

Application Notes and Protocols for Assessing the Anti-Cancer Effects of 2-(4-Bromo-1H-indol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indole-3-acetic acid (IAA) and its derivatives have emerged as a promising class of compounds in the discovery of novel anti-cancer agents.[1] These molecules, which are structurally related to the plant hormone auxin, have demonstrated selective cytotoxicity against various cancer cell lines.[1] Brominated indole compounds, in particular, have shown significant biological activities, including anti-proliferative effects. This document provides a comprehensive set of protocols to assess the potential anti-cancer effects of 2-(4-Bromo-1H-indol-3-yl)acetic acid, a synthetic indole derivative. The methodologies detailed below are designed to evaluate its cytotoxicity, ability to induce apoptosis, and its impact on cell cycle progression in cancer cells. While specific data on this compound is not yet widely available, the protocols are based on established methods for evaluating similar indole-based compounds and other potential anti-cancer agents.[2][3][4]

Experimental Protocols

A systematic, multi-step approach is recommended to evaluate the anti-cancer properties of a new chemical entity, starting from in vitro assays.[3]

Cell Viability and Cytotoxicity Assays

The initial assessment of an anti-cancer compound involves determining its effect on cell viability and proliferation. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays.[2]

This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[1][5]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% Fetal Bovine Serum)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium and add 100 µL of the various concentrations of the compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug like doxorubicin).[2][5]

  • Incubate the plate for 48-72 hours.[1]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Measure the absorbance at 570 nm using a microplate reader.[1]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which many anti-cancer drugs exert their effects.[6] Assays to detect apoptosis are crucial for understanding the mechanism of action of the test compound.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][7]

Materials:

  • Cancer cells treated with this compound at its IC50 concentration for 24-48 hours.

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.[7]

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[5]

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[5]

  • Incubate the cells for 15 minutes at room temperature in the dark.[5]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.[5]

Caspases are a family of proteases that play a central role in the execution of apoptosis.[8] Measuring the activity of key caspases like caspase-3 can confirm the induction of apoptosis.

Materials:

  • Cancer cells treated with this compound.

  • Caspase-3 Colorimetric Assay Kit

  • Cell lysis buffer

  • Microplate reader

Procedure:

  • Lyse the treated and untreated cells using the provided lysis buffer.

  • Incubate the cell lysates with the caspase-3 substrate provided in the kit.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Quantify the caspase-3 activity based on the manufacturer's instructions.

Cell Cycle Analysis

Many anti-cancer agents inhibit cell proliferation by arresting the cell cycle at specific checkpoints (G0/G1, S, or G2/M phase).[9]

Materials:

  • Cancer cells treated with this compound.

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% ethanol

  • Flow cytometer

Procedure:

  • Harvest the treated cells and wash them with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

  • Wash the cells with PBS and resuspend them in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Data Presentation

Quantitative data from the described experiments should be summarized in tables for clear comparison.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7Insert ValueInsert Value
HCT116Insert ValueInsert Value
A549Insert ValueInsert Value

Table 2: Apoptosis Induction by this compound (IC50 concentration, 48h)

Cell Line% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)% Necrosis (Annexin V-/PI+)
MCF-7Insert ValueInsert ValueInsert Value
HCT116Insert ValueInsert ValueInsert Value

Table 3: Cell Cycle Analysis of Cancer Cells Treated with this compound (IC50 concentration, 24h)

Cell Line% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
MCF-7Insert ValueInsert ValueInsert Value
HCT116Insert ValueInsert ValueInsert Value

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate workflows and potential signaling pathways.

Experimental_Workflow cluster_0 In Vitro Assessment start Select Cancer Cell Lines cytotoxicity Cytotoxicity Assays (MTT, etc.) start->cytotoxicity ic50 Determine IC50 cytotoxicity->ic50 apoptosis Apoptosis Assays (Annexin V/PI, Caspase) ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle mechanism Elucidate Mechanism of Action apoptosis->mechanism cell_cycle->mechanism

Caption: Experimental workflow for in vitro anti-cancer assessment.

Based on the activities of related indole compounds, potential signaling pathways that could be affected by this compound include those involving NF-κB and STAT3, which are key regulators of inflammation, cell proliferation, and survival.[10][11]

Signaling_Pathway cluster_cell Cancer Cell compound This compound nfkb NF-κB compound->nfkb Inhibition stat3 STAT3 compound->stat3 Inhibition proliferation Cell Proliferation nfkb->proliferation survival Cell Survival nfkb->survival apoptosis Apoptosis nfkb->apoptosis Inhibition stat3->proliferation stat3->survival stat3->apoptosis Inhibition

Caption: Potential signaling pathways affected by the compound.

References

Troubleshooting & Optimization

How to avoid polybromination in the synthesis of 4-bromoindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-bromoindole, with a primary focus on avoiding polybromination.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of 4-bromoindole challenging?

The synthesis of 4-bromoindole is complicated by the high reactivity of the indole ring towards electrophilic substitution. Direct bromination of indole often leads to a mixture of products, with the C3 position being the most reactive site. This high reactivity also makes the indole ring susceptible to polybromination, resulting in the formation of di-, tri-, and even polybrominated indoles, which can be difficult to separate from the desired 4-bromoindole product.[1][2]

Q2: What are the common polybrominated byproducts I might encounter?

During the synthesis of 4-bromoindole, several polybrominated byproducts can be formed. The most common include 3,4-dibromoindole, and other dibromo- and tribromo- isomers depending on the reaction conditions. Identification of these byproducts is crucial for optimizing the reaction and purification processes.

Q3: How can I avoid polybromination and achieve selective C4-monobromination?

Achieving selective C4-monobromination requires careful control of the reaction conditions and often involves the use of protecting or directing groups. Key strategies include:

  • N-Protection: Protecting the indole nitrogen with a suitable group, such as acetyl (Ac), phenylsulfonyl (SO₂Ph), or pivaloyl (Piv), can modulate the reactivity of the indole ring and influence the regioselectivity of bromination.

  • Directing Groups at C3: Introducing a directing group at the C3 position can sterically hinder this site and electronically favor substitution at the C4 position.[3][4]

  • Choice of Brominating Agent: Using milder brominating agents like N-bromosuccinimide (NBS) can offer better control over the reaction compared to harsher reagents like bromine (Br₂).[5]

  • Solvent and Temperature Control: The choice of solvent and reaction temperature can significantly impact the selectivity. For instance, using N,N-dimethylformamide (DMF) as a solvent can sometimes favor substitution on the benzene ring of the indole nucleus.[2][5]

Troubleshooting Guide: Avoiding Polybromination

IssueProbable Cause(s)Recommended Solution(s)
High levels of polybrominated byproducts - Reaction temperature is too high. - Reaction time is too long. - Brominating agent is too reactive or used in excess. - Unprotected indole is highly activated.- Lower the reaction temperature. - Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed. - Use a milder brominating agent (e.g., NBS instead of Br₂). - Use a stoichiometric amount of the brominating agent. - Employ an N-protecting group (e.g., acetyl, phenylsulfonyl) to deactivate the indole ring slightly and improve selectivity.
Formation of 3-bromoindole and other isomers - The C3 position is the most nucleophilic site in unprotected indole. - The reaction conditions favor kinetic control over thermodynamic control.- Protect the indole nitrogen to alter the electronic properties of the ring. - Introduce a bulky directing group at the C3 position to sterically block it. - Optimize the solvent and temperature to favor C4-bromination. For example, bromination of N-acetylindole can provide a different selectivity profile.
Difficulty in separating 4-bromoindole from byproducts - Similar polarities of the desired product and polybrominated impurities.- Optimize column chromatography conditions (e.g., use a less polar eluent system to improve separation). - Consider recrystallization from a suitable solvent system. Hexane/ethyl acetate or toluene are often good starting points for indole derivatives. - Employ High-Performance Liquid Chromatography (HPLC) for purification of small quantities or for analytical assessment of purity.[6][7]

Experimental Protocols

Protocol 1: Bromination of N-Acetylindole

This method utilizes an N-protecting group to control the reactivity of the indole ring.

Step 1: Acetylation of Indole

  • Dissolve indole in acetic anhydride.

  • Heat the mixture under reflux for a short period.

  • Pour the reaction mixture into cold water to precipitate N-acetylindole.

  • Filter, wash with water, and dry the product.

Step 2: Bromination of N-Acetylindole

  • Dissolve N-acetylindole in a suitable solvent such as acetic acid or carbon tetrachloride.

  • Cool the solution in an ice bath.

  • Add a solution of bromine in the same solvent dropwise with stirring.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with a solution of sodium thiosulfate to remove excess bromine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 4-bromo-N-acetylindole.

Step 3: Deacetylation

  • Hydrolyze the 4-bromo-N-acetylindole using a base such as sodium hydroxide in an alcohol/water mixture to yield 4-bromoindole.

Protocol 2: Direct Bromination using NBS in DMF

This method aims for direct C4-bromination under controlled conditions.

  • Dissolve indole in N,N-dimethylformamide (DMF).

  • Cool the solution to a low temperature (e.g., -30 °C to 0 °C).

  • Add N-bromosuccinimide (NBS) portion-wise while maintaining the low temperature.

  • Stir the reaction mixture at low temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench with water and extract the product with an organic solvent.

  • Wash the organic extract, dry, and concentrate.

  • Purify the crude product using column chromatography on silica gel.

Note: The selectivity of this reaction can be highly dependent on the specific conditions and the purity of the reagents.

Data Presentation

Table 1: Comparison of Bromination Methods (Illustrative)

MethodBrominating AgentSolventTemperature (°C)Yield of 4-Bromoindole (%)Ratio of Mono:Di:Tri-bromoindoles
Direct Bromination (Unprotected)Br₂Acetic AcidRoom TempLowPoor (mixture)
N-Acetylindole BrominationBr₂Acetic Acid0 - 5ModerateImproved
Direct Bromination (Unprotected)NBSDMF-20ModerateGood
N-Phenylsulfonylindole BrominationNBSCH₂Cl₂0GoodHigh

Note: Yields and selectivities are highly dependent on the specific reaction conditions and should be optimized.

Table 2: Spectroscopic Data for Identification of 4-Bromoindole and Potential Byproducts

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)Mass Spectrometry (m/z)
4-Bromoindole 8.15 (br s, 1H, NH), 7.30-7.00 (m, 5H, Ar-H)136.5, 128.5, 125.0, 123.0, 122.5, 115.0, 111.0, 102.0195/197 (M⁺, Br isotopes)[8]
3,4-Dibromoindole 8.20 (br s, 1H, NH), 7.40-7.10 (m, 4H, Ar-H)Expected shifts to be downfield compared to 4-bromoindole273/275/277 (M⁺, Br₂ isotopes)

Note: Spectroscopic data for polybrominated byproducts may vary. It is recommended to acquire reference spectra or use advanced NMR techniques (COSY, HMBC) for unambiguous identification.[9]

Visualizations

Reaction Pathway for Selective C4-Bromination

This diagram illustrates a generalized strategy to favor the formation of 4-bromoindole by utilizing an N-protecting group.

reaction_pathway Indole Indole N_Protected_Indole N-Protected Indole (e.g., N-Acetylindole) Indole->N_Protected_Indole Protection Bromination Bromination (e.g., NBS, DMF, low temp) N_Protected_Indole->Bromination Four_Bromo_N_Protected 4-Bromo-N-Protected Indole Bromination->Four_Bromo_N_Protected Selective C4-Attack Polybromination Polybromination (Side Reaction) Bromination->Polybromination Deprotection Deprotection Four_Bromo_N_Protected->Deprotection Four_Bromoindole 4-Bromoindole (Desired Product) Deprotection->Four_Bromoindole Polybrominated_Byproducts Polybrominated Byproducts Polybromination->Polybrominated_Byproducts

Caption: A general workflow for the selective synthesis of 4-bromoindole.

Troubleshooting Workflow for Polybromination

This flowchart provides a logical sequence of steps to troubleshoot and mitigate the formation of polybrominated byproducts.

troubleshooting_workflow Start Reaction yields polybrominated products Check_Conditions Analyze Reaction Conditions Start->Check_Conditions Temp_Time Is temperature too high or reaction time too long? Check_Conditions->Temp_Time Reduce_Temp_Time Lower temperature and monitor reaction closely Temp_Time->Reduce_Temp_Time Yes Reagent_Check Check Brominating Agent Temp_Time->Reagent_Check No Reduce_Temp_Time->Reagent_Check Reagent_Type_Amount Is the reagent too reactive or in excess? Reagent_Check->Reagent_Type_Amount Milder_Reagent Use milder agent (NBS) and stoichiometric amount Reagent_Type_Amount->Milder_Reagent Yes Protecting_Group Consider N-Protection Reagent_Type_Amount->Protecting_Group No Milder_Reagent->Protecting_Group Use_PG Is N-H unprotected? Protecting_Group->Use_PG Add_PG Introduce N-protecting group (e.g., Ac, SO₂Ph) Use_PG->Add_PG Yes Purification Optimize Purification Use_PG->Purification No Add_PG->Purification End Pure 4-Bromoindole Purification->End

Caption: A step-by-step guide to troubleshoot polybromination issues.

Logic Diagram: Factors Influencing Selectivity

This diagram illustrates the key experimental parameters that can be adjusted to control the regioselectivity of indole bromination.

selectivity_factors Goal Selective C4-Bromination Protecting_Group N-Protecting Group Protecting_Group->Goal Directing_Group C3-Directing Group Directing_Group->Goal Brominating_Agent Brominating Agent Brominating_Agent->Goal Solvent Solvent Solvent->Goal Temperature Temperature Temperature->Goal

Caption: Key factors influencing the regioselectivity of indole bromination.

References

Technical Support Center: Optimizing Reaction Conditions for the Alkylation of 4-Bromoindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the N-alkylation of 4-bromoindole.

Troubleshooting Guide

This guide addresses specific issues that may arise during the N-alkylation of 4-bromoindole and offers potential solutions in a question-and-answer format.

Q1: My reaction is resulting in a low yield or is not proceeding to completion. What are the likely causes and how can I improve the outcome?

A1: Low yields in N-alkylation reactions of 4-bromoindole can stem from several factors. Here are the most common issues and their solutions:

  • Incomplete Deprotonation: The indole N-H is weakly acidic and requires a sufficiently strong base for complete deprotonation to the more nucleophilic indolate anion. If deprotonation is incomplete, the reaction rate will be slow.

    • Solution: Ensure you are using a strong base like Sodium Hydride (NaH). Use at least 1.1 to 1.5 equivalents of the base to ensure complete deprotonation.[1]

  • Presence of Moisture: Strong bases like NaH react violently with water. Any moisture in the reaction will consume the base, rendering it ineffective for deprotonating the indole.

    • Solution: Use anhydrous solvents (e.g., dry DMF or THF) and ensure all glassware is thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent atmospheric moisture from interfering.

  • Low Reagent Purity: Impurities in the 4-bromoindole, alkylating agent, or solvent can interfere with the reaction.

    • Solution: Use high-purity reagents and solvents. If necessary, purify the starting materials before use.

  • Insufficient Reaction Temperature or Time: The reaction may require more energy or a longer duration to reach completion, especially with less reactive alkylating agents.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish at room temperature, gentle heating (e.g., 40-80°C) may be necessary to drive it to completion.[2]

  • Poor Solubility: If the reactants are not fully dissolved, the reaction kinetics can be significantly hindered.

    • Solution: Choose a solvent that effectively dissolves both the 4-bromoindole and the alkylating agent. Polar aprotic solvents like DMF, DMSO, or THF are generally good choices.[2]

Q2: I am observing a significant amount of C3-alkylation as a side product. How can I increase the selectivity for N-alkylation?

A2: The C3 position of the indole ring is also nucleophilic, and C3-alkylation is a common competing side reaction. To favor N-alkylation, consider the following strategies:

  • Choice of Base and Solvent System: The combination of a strong base and a polar aprotic solvent generally favors N-alkylation.

    • Solution: The use of NaH in DMF or THF is a classic method to promote the formation of the indolate anion, which is more likely to react at the nitrogen.[3]

  • Reaction Temperature: Higher temperatures can sometimes favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.

    • Solution: Increasing the reaction temperature, for instance to 80°C, may improve N-selectivity.[2]

Q3: My reaction is producing dialkylated products. How can this be prevented?

A3: Dialkylation, where both the nitrogen and a carbon atom are alkylated, can occur with highly reactive alkylating agents or under forcing conditions.

  • Control Stoichiometry: Using a large excess of the alkylating agent increases the likelihood of a second alkylation event.

    • Solution: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.2 equivalents) of the alkylating agent. Adding the alkylating agent dropwise to the reaction mixture can also help to maintain a low concentration and reduce the chance of dialkylation.

  • Monitor Reaction Progress: Allowing the reaction to proceed for too long after the initial N-alkylation is complete can lead to side reactions.

    • Solution: Carefully monitor the reaction by TLC or LC-MS and quench the reaction as soon as the starting material is consumed and the desired product is formed.

Frequently Asked Questions (FAQs)

What are the standard starting conditions for the N-alkylation of 4-bromoindole?

A common and effective starting point is the use of sodium hydride (NaH, 1.1-1.2 eq.) as the base in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) as the solvent. The reaction is typically initiated at 0°C for the deprotonation step, followed by the addition of the alkylating agent (1.0-1.2 eq.) and then warming to room temperature.

Which alkylating agents are commonly used for this reaction?

Simple alkyl halides such as methyl iodide and ethyl bromide, as well as more reactive ones like benzyl bromide, are frequently used. The choice of alkylating agent will depend on the desired N-substituent.

How do I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective method. A spot of the reaction mixture is placed on a TLC plate and eluted with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The disappearance of the 4-bromoindole spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding. LC-MS can also be used for more quantitative monitoring.

What is a typical work-up procedure for this reaction?

Once the reaction is complete, it is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C. The product is then extracted into an organic solvent like ethyl acetate. The combined organic layers are washed with water and brine, dried over an anhydrous salt (like Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

What purification methods are recommended?

The crude product is most commonly purified by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the product, but a gradient of ethyl acetate in hexanes is often a good starting point.

Data Presentation

The following tables summarize reaction conditions and corresponding yields for the N-alkylation of bromoindoles with various alkylating agents.

Table 1: N-Methylation of Bromoindoles

EntrySubstrateAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
14-BromoindoleDimethyl carbonateK₂CO₃DMF1403.591[4]
24-Bromo-1H-indazoleMethyl iodideK₂CO₃DMF25359.8 (N-1)[5]

Table 2: N-Benzylation of Indole Derivatives

EntrySubstrateAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1Indole-3-carbaldehydeBenzyl bromideK₂CO₃DMFReflux691[6]
2Indole2-Chlorobenzyl bromideNaHDMFRT161[7]
3IndoleBenzyl bromideKOHDMSORT0.7585-89[8]

Experimental Protocols

Detailed Protocol for the N-Benzylation of 4-Bromoindole

This protocol describes a general and robust method for the N-benzylation of 4-bromoindole using benzyl bromide and sodium hydride.

Materials:

  • 4-Bromoindole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Benzyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Septum and needles

  • Ice-water bath

  • Magnetic stirrer

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 4-bromoindole (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0°C for 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Alkylation: Slowly add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC.

  • Quenching: Once the reaction is complete, cool the mixture to 0°C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x the volume of the aqueous layer).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-benzyl-4-bromo-1H-indole.

Mandatory Visualization

experimental_workflow Experimental Workflow for N-Alkylation of 4-Bromoindole cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_1 Add 4-bromoindole to dry flask under inert atmosphere prep_2 Dissolve in anhydrous DMF prep_1->prep_2 react_1 Cool solution to 0°C prep_2->react_1 react_2 Add NaH (1.2 eq) portion-wise (Deprotonation) react_1->react_2 react_3 Stir at 0°C for 30-60 min react_2->react_3 react_4 Add alkylating agent (1.1 eq) dropwise react_3->react_4 react_5 Warm to RT and stir for 2-24h react_4->react_5 react_6 Monitor by TLC/LC-MS react_5->react_6 workup_1 Quench with sat. NH4Cl (aq) at 0°C react_6->workup_1 workup_2 Extract with Ethyl Acetate workup_1->workup_2 workup_3 Wash with H2O and Brine workup_2->workup_3 workup_4 Dry over Na2SO4 and concentrate workup_3->workup_4 workup_5 Purify by Column Chromatography workup_4->workup_5

Caption: A typical experimental workflow for the N-alkylation of 4-bromoindole.

troubleshooting_guide Troubleshooting Guide for 4-Bromoindole Alkylation cluster_yield Low Yield Solutions cluster_selectivity Improving N-Selectivity cluster_dialkylation Preventing Dialkylation start Reaction Issue? low_yield Low Yield / No Reaction start->low_yield Yes poor_selectivity Poor N/C Selectivity start->poor_selectivity No, but... dialkylation Dialkylation Observed start->dialkylation No, but... yield_sol_1 Use anhydrous solvents and inert atmosphere low_yield->yield_sol_1 yield_sol_2 Ensure strong base (e.g., NaH) is used in excess (1.2 eq) low_yield->yield_sol_2 yield_sol_3 Increase temperature or reaction time low_yield->yield_sol_3 yield_sol_4 Check reagent purity low_yield->yield_sol_4 select_sol_1 Use NaH in DMF/THF system poor_selectivity->select_sol_1 select_sol_2 Increase reaction temperature poor_selectivity->select_sol_2 di_sol_1 Use 1.05-1.2 eq of alkylating agent dialkylation->di_sol_1 di_sol_2 Add alkylating agent dropwise dialkylation->di_sol_2 di_sol_3 Monitor reaction closely and quench upon completion dialkylation->di_sol_3

Caption: A logical guide for troubleshooting common issues in 4-bromoindole alkylation.

References

Degradation of 2-(4-Bromo-1H-indol-3-yl)acetic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(4-Bromo-1H-indol-3-yl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solutions?

A1: Based on available safety data sheets and the known sensitivity of related indole compounds, it is strongly recommended to store solutions of this compound at refrigerated temperatures (2-8 °C) and protected from light. For long-term storage, consider temperatures at or below -15°C. The indole ring is susceptible to photodegradation, and storing solutions in amber vials or wrapped in aluminum foil is a critical preventative measure.

Q2: I am observing precipitation when I dilute my stock solution of this compound in an aqueous buffer. How can I resolve this?

A2: this compound, like its parent compound indole-3-acetic acid (IAA), has limited solubility in neutral aqueous solutions. To prevent precipitation, it is advisable to first dissolve the compound in a small amount of an organic solvent such as ethanol or DMSO before adding it to your aqueous buffer. Alternatively, you can prepare a stock solution in a slightly alkaline buffer (e.g., pH 8-9) to deprotonate the carboxylic acid group, which increases its aqueous solubility. When diluting, ensure vigorous mixing to avoid localized high concentrations that can lead to precipitation.

Q3: What factors can influence the degradation of this compound in my experiments?

A3: Several factors can contribute to the degradation of this compound in solution. These include:

  • Light: Exposure to light, particularly UV and blue wavelengths, can cause significant photodegradation.

  • pH: Both highly acidic and alkaline conditions can promote hydrolysis of the acetic acid side chain or modification of the indole ring.

  • Temperature: Elevated temperatures will accelerate the rate of degradation.

  • Oxidizing agents: The presence of oxidizing agents, including dissolved oxygen, can lead to the oxidation of the indole ring.

  • Components of media: Certain components in cell culture media, such as metal ions and vitamins, have been shown to catalyze the degradation of IAA and may have a similar effect on its bromo-substituted analog.[1]

Q4: Are there any known degradation products of this compound?

A4: While specific degradation products for this compound are not extensively documented in the literature, degradation is likely to occur at the indole ring and the acetic acid side chain, by analogy to IAA. Potential degradation pathways could involve oxidation of the indole ring to form oxindole derivatives, and decarboxylation of the acetic acid side chain. Forced degradation studies are recommended to identify the specific degradation products under your experimental conditions.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected biological activity in cell-based assays.
Potential Cause Troubleshooting Step
Degradation of the compound in solution. Prepare fresh solutions for each experiment. Protect solutions from light at all times. Minimize the time solutions are kept at room temperature.
Precipitation of the compound in the assay medium. Visually inspect the medium for any signs of precipitation. If observed, refer to the solubility troubleshooting steps in the FAQs. Consider preparing a more dilute stock solution.
Interaction with media components. If using a complex medium, consider if any components could be accelerating degradation. A simplified buffer system could be used as a control.
Incorrect concentration of the stock solution. Verify the concentration of your stock solution using a validated analytical method such as HPLC-UV.
Issue 2: Appearance of unknown peaks in chromatography analysis over time.
Potential Cause Troubleshooting Step
Compound degradation. This is a strong indication of degradation. Analyze the sample using LC-MS/MS to determine the mass of the unknown peaks and propose potential structures of the degradation products.
Contamination of the solvent or glassware. Run a blank injection of the solvent to check for contaminants. Ensure all glassware is thoroughly cleaned.
Sample matrix effects. If analyzing complex samples, perform a spike and recovery experiment to assess matrix effects on the analyte and potential degradants.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Weigh the desired amount of this compound powder in a fume hood.

  • Add a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO) to completely dissolve the powder.

  • Vortex the solution until all solid is dissolved.

  • Bring the solution to the final desired volume with the same solvent.

  • Store the stock solution in an amber vial at 2-8°C for short-term use or at ≤ -15°C for long-term storage.

Protocol 2: Forced Degradation Study

A forced degradation study is essential to understand the stability of this compound under various stress conditions. This information is crucial for developing stability-indicating analytical methods.

1. Preparation of Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at room temperature for 2 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate the stock solution at 60°C for 48 hours in the dark.

  • Photodegradation: Expose the stock solution to a light source (e.g., a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter) for a defined period. A control sample should be wrapped in aluminum foil to exclude light.

3. Sample Analysis:

  • At appropriate time points, withdraw aliquots of the stressed samples.

  • Neutralize the acid and base hydrolyzed samples.

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 3) to determine the extent of degradation and to profile the degradation products.

Protocol 3: Stability-Indicating HPLC-UV Method

This protocol provides a general starting point for developing a stability-indicating HPLC method. Method optimization and validation are required.

  • Chromatographic System: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Start with a lower percentage of acetonitrile and gradually increase to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitor at the λmax of this compound (determined by UV scan, likely around 280 nm).

  • Column Temperature: 30°C.

Data Presentation

Table 1: Summary of Recommended Storage Conditions and Known Instabilities.

ParameterRecommendation/ObservationRationale/Reference
Solid Form Storage 2-8°C, protected from lightSupplier recommendations
Solution Storage 2-8°C (short-term), ≤ -15°C (long-term), protected from lightGeneral stability of indole compounds
Light Sensitivity High, especially to UV and blue lightKnown photodegradation of the indole ring[1]
pH Stability Likely unstable at extreme pHHydrolysis of the side chain and modification of the indole ring can occur.
Thermal Stability Degradation accelerates at elevated temperaturesGeneral chemical kinetics

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results stock Prepare Stock Solution stress_samples Prepare Stressed Samples stock->stress_samples hplc HPLC-UV Analysis stress_samples->hplc Inject lcms LC-MS/MS for Degradant ID hplc->lcms Identify Peaks quant Quantify Degradation hplc->quant pathway Propose Degradation Pathways lcms->pathway

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_logic cluster_checks Initial Checks cluster_actions Corrective Actions start Inconsistent Experimental Results? fresh_solution Was the solution freshly prepared? start->fresh_solution light_protection Was the solution protected from light? fresh_solution->light_protection Yes prepare_fresh Prepare fresh solution fresh_solution->prepare_fresh No solubility_check Is the compound fully dissolved? light_protection->solubility_check Yes protect_light Use amber vials/foil light_protection->protect_light No adjust_solvent Adjust solvent/pH for solubility solubility_check->adjust_solvent No verify_conc Verify concentration by HPLC solubility_check->verify_conc Yes

Caption: A troubleshooting decision tree for inconsistent experimental results.

References

Technical Support Center: Overcoming Resistance to 2-(4-Bromo-1H-indol-3-yl)acetic acid in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing 2-(4-Bromo-1H-indol-3-yl)acetic acid in cancer cell line studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to acquired and intrinsic resistance to this compound.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line shows a decreased response to this compound treatment over time. What are the potential mechanisms of this acquired resistance?

A1: Acquired resistance to this compound can arise from several molecular changes within the cancer cells.[1][2][3] The most common mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the compound out of the cell, reducing its intracellular concentration and efficacy.[4]

  • Alterations in Target Engagement: While the precise molecular target of this compound may vary between cell types, mutations or modifications in the target protein can prevent the drug from binding effectively.[5]

  • Activation of Pro-Survival Signaling Pathways: Cancer cells can upregulate alternative signaling pathways to bypass the drug's effects. Common culprits include the PI3K/Akt/mTOR and MAPK pathways, which promote cell survival and proliferation.[3][5]

  • Enhanced DNA Repair Mechanisms: If the compound induces DNA damage, resistant cells may enhance their DNA repair capabilities, mitigating the drug's cytotoxic effects.[3][6]

  • Drug Inactivation: Cells may develop mechanisms to metabolize or inactivate the compound, rendering it ineffective.[2][3]

Q2: I am observing intrinsic resistance to this compound in my cancer cell line from the initial treatment. What could be the underlying reasons?

A2: Intrinsic resistance, where cancer cells are inherently non-responsive to a drug, can be due to pre-existing characteristics of the cell line.[1][7] These can include:

  • Low Expression of the Drug's Target: The cellular target of this compound may be expressed at very low or undetectable levels in the specific cancer cell line.

  • High Basal Activity of Efflux Pumps: Some cancer cell lines naturally have high expression levels of drug efflux pumps.

  • Pre-existing Mutations: The cell line may harbor mutations in genes that regulate cell death (apoptosis) or in the drug's target, rendering the drug ineffective from the start.

  • Tumor Microenvironment Factors: In in vivo models, factors within the tumor microenvironment can contribute to drug resistance.[1][2]

Q3: Can co-treatment with other agents help overcome resistance to this compound?

A3: Yes, combination therapy is a common strategy to overcome drug resistance.[7] The choice of a co-administered agent depends on the suspected resistance mechanism. For example:

  • Efflux Pump Inhibitors: Compounds like verapamil can be used to inhibit P-gp and other efflux pumps, potentially restoring sensitivity.[8]

  • Inhibitors of Pro-Survival Pathways: If resistance is mediated by the activation of pathways like PI3K/Akt, inhibitors targeting these kinases can be effective.

  • Agents that Enhance Apoptosis: Co-treatment with compounds that promote apoptosis, such as Bcl-2 inhibitors, may synergize with this compound.[6]

Troubleshooting Guides

Problem 1: Gradual increase in IC50 value of this compound in our long-term culture.

This suggests the development of acquired resistance. The following workflow can help identify the mechanism and potential solutions.

start Increased IC50 Observed step1 Hypothesis: Increased Drug Efflux start->step1 step2 Hypothesis: Altered Signaling Pathways start->step2 step3 Hypothesis: Target Modification start->step3 exp1 Experiment: Western Blot for P-gp (ABCB1). Co-treat with Verapamil. step1->exp1 exp2 Experiment: Western Blot for p-Akt, p-ERK. Co-treat with PI3K/MEK inhibitors. step2->exp2 exp3 Action: Sequence target gene (if known). Perform binding affinity assays. step3->exp3 res1_pos Result: P-gp increased. Verapamil restores sensitivity. exp1->res1_pos Positive res1_neg Result: No change in P-gp. Verapamil has no effect. exp1->res1_neg Negative res2_pos Result: Increased p-Akt/p-ERK. Inhibitors restore sensitivity. exp2->res2_pos Positive res2_neg Result: No change in signaling. exp2->res2_neg Negative res3_pos Result: Mutation found. Reduced binding affinity. exp3->res3_pos Positive sol1 Solution: Continue co-treatment with an efflux pump inhibitor. res1_pos->sol1 res1_neg->step2 sol2 Solution: Combine treatment with a signaling pathway inhibitor. res2_pos->sol2 res2_neg->step3 sol3 Solution: Consider alternative compounds with different binding modes. res3_pos->sol3

Caption: Troubleshooting workflow for acquired resistance.

Problem 2: Cell line is refractory to this compound from the first experiment.

This indicates intrinsic resistance. The following guide can help investigate the cause.

Potential Cause Troubleshooting Steps Expected Outcome if Hypothesis is Correct
Low or absent target expression 1. Perform qPCR and Western blot to quantify the expression of the putative target protein in your cell line and compare it to a sensitive cell line.Significantly lower mRNA and protein levels of the target in the resistant cell line.
High activity of drug efflux pumps 1. Measure the basal expression of ABC transporters (e.g., P-gp/ABCB1, MRP1/ABCC1) via qPCR or Western blot.2. Perform a co-treatment experiment with a known efflux pump inhibitor (e.g., verapamil).High baseline expression of efflux pumps. A significant decrease in IC50 in the presence of the inhibitor.
Dysfunctional apoptotic pathway 1. Assess the expression levels of key apoptotic proteins (e.g., Bcl-2, Bax, cleaved Caspase-3) at baseline and after treatment.2. Co-treat with a known pro-apoptotic agent.High levels of anti-apoptotic proteins (Bcl-2) and low levels of pro-apoptotic proteins (Bax). Co-treatment may induce cell death.

Data Presentation

The following tables present hypothetical data from experiments comparing a sensitive parental cell line to a derived resistant cell line.

Table 1: IC50 Values for this compound

Cell LineTreatmentIC50 (µM)Fold Resistance
ParentalCompound Alone5.2 ± 0.41
ParentalCompound + Verapamil (10 µM)4.9 ± 0.5-
ResistantCompound Alone85.3 ± 6.116.4
ResistantCompound + Verapamil (10 µM)9.1 ± 0.81.75

Table 2: Relative Protein Expression

ProteinParental Cell LineResistant Cell Line
P-glycoprotein (P-gp)1.012.5
p-Akt (Ser473)1.04.2
Total Akt1.01.1
Bcl-21.03.8

Experimental Protocols

MTT Assay for Cell Viability and IC50 Determination

Objective: To assess the cytotoxic effect of this compound and determine its half-maximal inhibitory concentration (IC50).

Methodology:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.[8]

Western Blot for Protein Expression Analysis

Objective: To quantify the expression of proteins involved in drug resistance.

Methodology:

  • Lyse parental and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies (e.g., anti-P-gp, anti-p-Akt, anti-Bcl-2, anti-β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify band intensities and normalize to a loading control like β-actin.

Signaling Pathways and Workflows

cluster_0 Drug Action & Resistance cluster_1 Pro-Survival Signaling drug This compound target Intracellular Target drug->target efflux P-gp Efflux Pump drug->efflux apoptosis Apoptosis target->apoptosis drug_out Drug Expelled efflux->drug_out ATP growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt akt->apoptosis Inhibits survival Cell Survival & Proliferation akt->survival

Caption: Key signaling pathways in drug action and resistance.

start Start: Sensitive Parental Cell Line step1 Continuous exposure to increasing concentrations of this compound start->step1 step2 Monitor cell viability (MTT Assay) and determine IC50 periodically step1->step2 step3 Select for cell populations with significantly increased IC50 (e.g., >10-fold) step2->step3 step3->step2 No step4 Expand and characterize the resistant cell line step3->step4 Yes end End: Stable Resistant Cell Line step4->end

Caption: Experimental workflow for developing a resistant cell line.

References

Minimizing off-target effects of 2-(4-Bromo-1H-indol-3-yl)acetic acid in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to minimize off-target effects of 2-(4-Bromo-1H-indol-3-yl)acetic acid in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target effects of this compound?

A1: this compound is an analog of the natural auxin, indole-3-acetic acid (IAA).[1][2] Due to this structural similarity, it may interact with auxin signaling pathways in plant cells or with pathways in mammalian cells that recognize indole-containing molecules. Potential off-target effects could include unintended modulation of cell growth, differentiation, or gene expression. It is also crucial to consider that small molecules can bind to multiple targets, leading to unforeseen biological responses.

Q2: My experimental results with this compound are inconsistent. What are the likely causes?

A2: Inconsistent results can stem from several factors. Off-target effects are a primary concern, where the compound interacts with unintended proteins.[3] Other potential causes include compound instability, where degradation products may have their own biological activity, or activation of compensatory signaling pathways that counteract the intended effect.[3] It is also important to ensure consistent experimental conditions, such as cell density and passage number.

Q3: I am observing unexpected cytotoxicity in my cell-based assays. How can I determine if this is an on-target or off-target effect?

A3: To distinguish between on-target and off-target cytotoxicity, a multi-faceted approach is recommended.[3] One strategy is to use a structurally related but biologically inactive analog of this compound as a negative control.[3] If the inactive analog does not produce cytotoxicity, the effect is more likely on-target. Additionally, employing genetic methods such as siRNA or CRISPR-Cas9 to knockdown the intended target can help. If cytotoxicity persists even in the absence of the target protein, it is likely an off-target effect.[3]

Q4: What are the essential control experiments to include when working with this compound?

A4: To ensure the validity of your results, several controls are crucial:

  • Vehicle Control: To account for any effects of the solvent used to dissolve the compound.

  • Inactive Analog Control: A structurally similar molecule that does not bind to the intended target, to help differentiate on-target from off-target effects.[3]

  • Positive Control: A known activator or inhibitor of the pathway of interest to ensure the assay is performing as expected.

  • Target Knockdown/Knockout: Using techniques like siRNA or CRISPR to validate that the observed phenotype is dependent on the intended target.[3]

Troubleshooting Guide

Issue 1: Unexpected Phenotype Observed

If you observe a phenotype that is not consistent with the known function of your target, it is important to investigate potential off-target effects.

  • Perform a literature search: Look for known off-target interactions of similar indole-containing compounds.

  • Conduct a broad-spectrum screen: Test the compound against a panel of common off-target proteins, such as kinases or G-protein coupled receptors.

  • Use a structurally distinct inhibitor: If another inhibitor targeting the same protein but with a different chemical structure produces the same phenotype, it is less likely to be an off-target effect.[3]

Issue 2: High Background Signal or Assay Interference

High background can be caused by the compound itself interfering with the assay technology (e.g., autofluorescence).

  • Run a compound-only control: Measure the signal of the compound in the assay medium without cells or other biological components.

  • Use an alternative assay: If possible, confirm your results using a different assay format that relies on a distinct detection method.

Quantitative Data Summary

The following tables provide hypothetical, yet plausible, quantitative data to illustrate the on-target and off-target profiles of this compound.

Table 1: Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)Notes
Intended Target Kinase X 50 High Potency
Off-Target Kinase A850Moderate off-target activity
Off-Target Kinase B>10,000Low off-target activity
Off-Target Kinase C1,200Moderate off-target activity
Off-Target Kinase D>10,000Low off-target activity

Table 2: Dose-Response to On-Target and Off-Target Pathways

Concentration (nM)On-Target Pathway Inhibition (%)Off-Target Pathway Activation (%)
150
10252
508515
1009535
5009870
10009985

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is used to verify that this compound binds to its intended target in a cellular context.

  • Cell Treatment: Treat cultured cells with either vehicle or a range of concentrations of this compound for a specified time.

  • Heating: Heat the cell lysates at various temperatures.

  • Protein Separation: Separate soluble and aggregated proteins by centrifugation.

  • Western Blotting: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting. Increased thermal stability of the target protein in the presence of the compound indicates binding.

Protocol 2: Rescue Experiment using siRNA

This protocol helps to confirm that the observed phenotype is a result of the compound's effect on the intended target.

  • siRNA Transfection: Transfect cells with siRNA targeting the intended protein or a non-targeting control siRNA.

  • Compound Treatment: After allowing time for protein knockdown, treat the cells with this compound or vehicle.

  • Phenotypic Analysis: Assess the phenotype of interest. If the phenotype is absent in the target-knockdown cells treated with the compound, it suggests the effect is on-target.

Visualizations

G cluster_0 Experimental Workflow for Off-Target Effect Investigation A Initial Observation: Unexpected Phenotype or Cytotoxicity B Control Experiments: - Vehicle Control - Inactive Analog Control A->B C Is the effect still present with the inactive analog? B->C D Likely On-Target Effect C->D No E Likely Off-Target Effect C->E Yes F Secondary Assays: - Kinome Scan - Target Knockdown (siRNA/CRISPR) - Cellular Thermal Shift Assay (CETSA) E->F G Confirmation of Off-Target Interaction F->G

Caption: Workflow for investigating unexpected experimental outcomes.

G cluster_1 Hypothetical Signaling Pathway Compound This compound Target Intended Target (e.g., Kinase X) Compound->Target Inhibition OffTarget Off-Target (e.g., Kinase A) Compound->OffTarget Unintended Inhibition Downstream1 Downstream Effector 1 Target->Downstream1 Downstream2 Downstream Effector 2 OffTarget->Downstream2 Phenotype1 Desired Phenotype Downstream1->Phenotype1 Phenotype2 Undesired Phenotype Downstream2->Phenotype2

Caption: On-target vs. off-target signaling pathways.

G cluster_2 Decision Tree for Troubleshooting Start Start: Inconsistent Results Check1 Check Compound Stability & Purity Start->Check1 Q1 {Is the compound stable and pure?} Check1->Q1 Check2 Optimize Assay Conditions Q1->Check2 Yes Resolved {Issue Resolved} Q1->Resolved No, replace compound Q2 {Are results now consistent?} Check2->Q2 InvestigateOffTarget Investigate Off-Target Effects Q2->InvestigateOffTarget No Q2->Resolved Yes

Caption: Decision tree for troubleshooting inconsistent results.

References

Challenges in the scale-up synthesis of 2-(4-Bromo-1H-indol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the scale-up synthesis of 2-(4-Bromo-1H-indol-3-yl)acetic acid. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Problem 1: Low Yield of this compound

Low yields during the scale-up of the Fischer indole synthesis of this compound can arise from several factors. The presence of the electron-withdrawing bromo group on the phenylhydrazine can deactivate the ring, making the crucial cyclization step more challenging and requiring more forceful conditions, which in turn can lead to degradation.[1]

Potential CauseRecommended Solution
Incomplete Hydrazone Formation Ensure a slight excess of the carbonyl compound (e.g., succinaldehydic acid precursor) is used. Monitor the reaction by TLC or HPLC to confirm the consumption of 4-bromophenylhydrazine.
Inefficient Cyclization The electron-withdrawing nature of bromine requires stronger acidic conditions. Consider switching from weaker acids like acetic acid to stronger ones like polyphosphoric acid (PPA) or Eaton's reagent. Perform small-scale trials to determine the optimal acid and temperature.
Thermal Degradation Indole derivatives can be sensitive to high temperatures. Optimize the reaction temperature and time to find a balance between efficient cyclization and minimal degradation. Use of a lower boiling point solvent with an appropriate acid catalyst might be beneficial.
Side Reactions The acidic conditions can promote side reactions. See the "Impurity Formation" section for more details.
Problem 2: Impurity Formation and Difficult Purification

During scale-up, even minor impurities can become significant. In the synthesis of this compound, several side products can complicate purification.

Common ImpurityFormationMitigation and Purification
Di- or Poly-brominated Indoles If elemental bromine is used in any step, over-bromination can occur.Use a controlled amount of a milder brominating agent like N-bromosuccinimide (NBS). Purification can be challenging; column chromatography may be required, which is not ideal for large-scale production. Recrystallization from a suitable solvent system should be optimized.
Oxindole Derivatives Oxidation of the indole ring can occur, especially at elevated temperatures in the presence of air.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). The addition of antioxidants can be explored in some cases.
Starting Materials Unreacted 4-bromophenylhydrazine or the carbonyl compound.Optimize the reaction stoichiometry and conditions for complete conversion. Unreacted starting materials can often be removed by washing the crude product with appropriate aqueous solutions (e.g., dilute acid to remove basic hydrazine).
Decarboxylated Product (Skatole derivative) The acetic acid side chain can be cleaved under harsh acidic conditions and high temperatures.Use the minimum effective temperature and reaction time for the cyclization step.
Problem 3: Poor Solubility and Handling of Intermediates

Scaling up can introduce challenges related to the physical properties of the reactants and intermediates.

IssueRecommendation
Poor solubility of 4-bromophenylhydrazine hydrochloride Use a co-solvent system or a larger volume of the reaction solvent. Ensure adequate agitation to maintain a homogenous suspension.
Viscous reaction mixture As the scale increases, the reaction mixture can become thick, leading to poor heat transfer and mixing. Adjust the solvent volume and consider a more powerful overhead stirrer.
Product Isolation The crude product may precipitate as an oil or a fine solid that is difficult to filter. Optimize the crystallization conditions by controlling the cooling rate and adding anti-solvents.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is most suitable for the large-scale synthesis of this compound?

A1: The Fischer indole synthesis is a common and adaptable method for indole synthesis.[2] For large-scale production, a one-pot reaction where the hydrazone is formed in situ and then cyclized without isolation is often preferred to minimize handling and potential losses. The Japp-Klingemann reaction is another viable route to the intermediate hydrazone, which can then be cyclized.[3]

Q2: What are the critical process parameters to control during the scale-up of the Fischer indole synthesis for this compound?

A2: The most critical parameters are temperature, acid concentration, and reaction time. Due to the electron-withdrawing nature of the bromine atom, higher temperatures and stronger acids may be needed compared to the synthesis of unsubstituted indole-3-acetic acid. However, these conditions also increase the risk of side reactions and degradation. Careful optimization in a pilot plant setting is crucial.

Q3: How can I effectively purify the final product on a large scale?

A3: Recrystallization is the most common and cost-effective method for purifying crystalline solids at scale. A thorough solvent screening should be performed to identify a solvent or solvent mixture that provides good recovery and effectively removes key impurities. If recrystallization is insufficient, other techniques like slurry washes or, in some cases, preparative chromatography may be necessary, though the latter is more expensive.

Q4: What are the safety considerations for the scale-up synthesis?

A4: The use of strong acids like polyphosphoric acid requires appropriate personal protective equipment and handling procedures. The reaction may be exothermic, so controlled addition of reagents and adequate cooling capacity of the reactor are essential to prevent thermal runaways. Phenylhydrazine derivatives can be toxic and should be handled with care in a well-ventilated area.

Experimental Protocols

Representative Lab-Scale Fischer Indole Synthesis of Ethyl 2-(4-Bromo-1H-indol-3-yl)acetate

This protocol describes a lab-scale synthesis that can be adapted for scale-up.

  • Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromophenylhydrazine hydrochloride (1 equivalent) in ethanol. Add diethyl 2-ketoglutarate (1.1 equivalents). Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • Cyclization: Cool the reaction mixture to room temperature. Slowly add a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (a pre-determined optimal amount), while keeping the temperature under control with an ice bath. Heat the mixture to reflux for 4-8 hours. The color of the reaction will typically darken.

  • Work-up and Isolation: After cooling, pour the reaction mixture into a larger beaker containing ice water. The crude product may precipitate as a solid or an oil. Extract the aqueous mixture with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with water, a saturated sodium bicarbonate solution (to neutralize excess acid), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(4-bromo-1H-indol-3-yl)acetate. The crude ester can be purified by column chromatography or recrystallization.

Saponification to this compound
  • Dissolve the purified ethyl ester in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 equivalents).

  • Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC or HPLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent to remove any non-acidic impurities.

  • Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the desired carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum. The final product can be further purified by recrystallization.

Data Presentation

Table 1: Comparison of Acid Catalysts in the Cyclization Step (Lab Scale)
CatalystTemperature (°C)Time (h)Yield (%)Purity (HPLC, %)
Acetic Acid118123585
Sulfuric Acid in Ethanol7886092
Polyphosphoric Acid (PPA)10067595
Eaton's Reagent8048297

Note: This data is representative and for illustrative purposes. Actual results may vary.

Visualizations

Fischer_Indole_Synthesis cluster_hydrazone Hydrazone Formation cluster_cyclization Cyclization cluster_hydrolysis Saponification 4-Bromophenylhydrazine 4-Bromophenylhydrazine Hydrazone 4-Bromo-phenylhydrazone intermediate 4-Bromophenylhydrazine->Hydrazone Carbonyl_Compound Succinaldehydic acid precursor Carbonyl_Compound->Hydrazone Indole_Ester Ethyl 2-(4-Bromo-1H- indol-3-yl)acetate Hydrazone->Indole_Ester Heat Acid_Catalyst Strong Acid (e.g., PPA) Acid_Catalyst->Indole_Ester Final_Product 2-(4-Bromo-1H- indol-3-yl)acetic acid Indole_Ester->Final_Product Base NaOH / EtOH Base->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Hydrazone Check Hydrazone Formation (TLC/HPLC) Start->Check_Hydrazone Incomplete Incomplete Check_Hydrazone->Incomplete Complete Complete Check_Hydrazone->Complete No Optimize_Hydrazone Optimize Hydrazone Formation: - Adjust stoichiometry - Increase reaction time/temp Incomplete->Optimize_Hydrazone Yes Optimize_Hydrazone->Check_Hydrazone Check_Cyclization Evaluate Cyclization Conditions Complete->Check_Cyclization Suboptimal Suboptimal Check_Cyclization->Suboptimal Degradation Degradation Observed Check_Cyclization->Degradation No Optimize_Cyclization Optimize Cyclization: - Stronger acid - Higher temperature - Different solvent Suboptimal->Optimize_Cyclization Yes End Yield Improved Optimize_Cyclization->End Reduce_Temp Reduce Temperature and Time Degradation->Reduce_Temp Yes Reduce_Temp->End

Caption: Troubleshooting logic for low yield in the synthesis.

References

Validation & Comparative

A Comparative Analysis of the Auxin Activity of 2-(4-Bromo-1H-indol-3-yl)acetic acid and Indole-3-acetic acid (IAA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the auxin activity of the synthetic auxin, 2-(4-Bromo-1H-indol-3-yl)acetic acid (4-Bromo-IAA), and the principal native auxin, Indole-3-acetic acid (IAA). While direct comparative quantitative data for 4-Bromo-IAA is limited in publicly available literature, this guide synthesizes existing knowledge on halogenated auxins to provide a well-informed comparison. The information presented is supported by established experimental protocols for assessing auxin activity.

Introduction to Auxin Activity

Indole-3-acetic acid (IAA) is the most abundant naturally occurring auxin in plants, playing a crucial role in regulating various aspects of plant growth and development, including cell elongation and division.[1][2] The physiological effects of auxins are concentration-dependent, with optimal concentrations promoting growth and supraoptimal concentrations often leading to inhibition. Synthetic auxins, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), are widely used in agriculture and research due to their enhanced stability and activity. Halogenation of the indole ring of IAA has been shown to significantly modulate its auxin activity.

Comparison of Auxin Activity

The increased activity of halogenated auxins is often attributed to their increased resistance to metabolic degradation within the plant, allowing them to persist and exert their effects for longer periods.

Quantitative Data Summary

The following table summarizes the expected relative auxin activity based on available data for related compounds. The data for 4-Bromo-IAA is inferred.

CompoundChemical StructureRelative Activity (Compared to IAA)Key Observations
Indole-3-acetic acid (IAA) 1x (Baseline)Natural auxin, susceptible to rapid metabolic inactivation.
This compound (4-Bromo-IAA) >1x (Inferred)Expected to be more active than IAA due to halogenation at the 4-position, leading to increased stability.
4-Chloroindole-3-acetic acid (4-Cl-IAA) >1xDemonstrated to be more active than IAA in maize coleoptile elongation assays.

Auxin Signaling Pathway

The primary mechanism of auxin action involves the promotion of the degradation of Aux/IAA transcriptional repressor proteins. This derepresses Auxin Response Factors (ARFs), which in turn regulate the expression of auxin-responsive genes, leading to various physiological effects, including cell elongation.

Auxin_Signaling_Pathway Auxin Auxin (IAA or 4-Bromo-IAA) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA targets for degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes activates transcription Cell_Elongation Cell Elongation Auxin_Response_Genes->Cell_Elongation leads to Avena_Coleoptile_Assay_Workflow start Start: Germinate Avena sativa seeds in darkness step1 Excise 5-10 mm coleoptile segments from etiolated seedlings start->step1 step2 Incubate segments in a basal medium containing various concentrations of IAA or 4-Bromo-IAA step1->step2 step3 Maintain a control group with no added auxin step2->step3 step4 Incubate in darkness at a constant temperature (e.g., 25°C) for 18-24 hours step3->step4 step5 Measure the final length of the coleoptile segments step4->step5 end End: Calculate the percentage elongation relative to the control step5->end Cress_Root_Assay_Workflow start Start: Place cress seeds on filter paper in petri dishes step1 Moisten filter paper with solutions of varying concentrations of IAA or 4-Bromo-IAA start->step1 step2 Include a control with distilled water step1->step2 step3 Incubate dishes vertically in darkness at a constant temperature (e.g., 25°C) for 48-72 hours step2->step3 step4 Measure the length of the primary root of each seedling step3->step4 end End: Calculate the percentage of root growth inhibition relative to the control step4->end

References

Validating the Mechanism of Action of 2-(4-Bromo-1H-indol-3-yl)acetic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-(4-Bromo-1H-indol-3-yl)acetic acid, a novel synthetic indole derivative, against its structural analogs, Indole-3-acetic acid (IAA) and 2-(4,5-Dibromo-1H-indol-3-yl)acetic acid. We present a hypothesized dual mechanism of action for this compound, supported by a framework of established experimental protocols for its validation.

Hypothesized Mechanism of Action

Based on the known biological activities of its structural analogs, we hypothesize that this compound exerts its anti-cancer effects through a two-pronged approach:

  • Induction of Apoptosis and Cell Cycle Arrest: Similar to its dibrominated counterpart, this compound is proposed to disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.

  • Modulation of Inflammatory Signaling: Drawing parallels with Indole-3-acetic acid, we postulate that the compound may also modulate inflammatory pathways, such as the Toll-like receptor 4 (TLR4) and c-Jun N-terminal kinase (JNK) signaling cascade, which are often dysregulated in cancer.

The following sections detail the experimental data (hypothetical) and protocols to validate this proposed mechanism.

Data Presentation

The following tables summarize the hypothetical comparative data for this compound and its alternatives.

Table 1: Comparative Cytotoxicity in Human Colorectal Carcinoma (HCT116) Cells

CompoundIC50 (µM) after 48h
This compound8.5 ± 0.7
Indole-3-acetic acid (IAA)75.2 ± 5.1
2-(4,5-Dibromo-1H-indol-3-yl)acetic acid15.3 ± 1.2
Vehicle Control (DMSO)> 100

Table 2: Effect on Cell Cycle Distribution in HCT116 Cells (24h treatment at IC50 concentration)

Compound% G0/G1 Phase% S Phase% G2/M Phase
This compound25.1 ± 2.218.3 ± 1.956.6 ± 3.1
Indole-3-acetic acid (IAA)45.8 ± 3.530.1 ± 2.824.1 ± 2.5
2-(4,5-Dibromo-1H-indol-3-yl)acetic acid30.5 ± 2.821.7 ± 2.047.8 ± 3.9
Vehicle Control (DMSO)48.2 ± 4.132.5 ± 3.019.3 ± 2.1

Table 3: Induction of Apoptosis in HCT116 Cells (48h treatment at IC50 concentration)

Compound% Early Apoptosis% Late Apoptosis/Necrosis
This compound35.2 ± 3.128.7 ± 2.5
Indole-3-acetic acid (IAA)8.9 ± 1.15.4 ± 0.8
2-(4,5-Dibromo-1H-indol-3-yl)acetic acid25.6 ± 2.419.8 ± 1.9
Vehicle Control (DMSO)2.1 ± 0.51.5 ± 0.4

Table 4: Relative Protein Expression in HCT116 Cells (24h treatment at IC50 concentration)

CompoundPolymerized TubulinCleaved Caspase-3p-JNK
This compound0.45 ± 0.053.8 ± 0.42.9 ± 0.3
Indole-3-acetic acid (IAA)0.92 ± 0.081.5 ± 0.22.1 ± 0.2
2-(4,5-Dibromo-1H-indol-3-yl)acetic acid0.61 ± 0.062.9 ± 0.31.3 ± 0.1
Vehicle Control (DMSO)1.00 ± 0.091.00 ± 0.11.00 ± 0.1

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (this compound, IAA, 2-(4,5-Dibromo-1H-indol-3-yl)acetic acid) and a vehicle control (DMSO) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1][2]

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3][4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment: Treat HCT116 cells with the IC50 concentration of each compound for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.[5][6]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[7]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.[8]

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Treat HCT116 cells with the IC50 concentration of each compound for 48 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.[9][10][11]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Western Blotting
  • Protein Extraction: Treat HCT116 cells with the IC50 concentration of each compound for 24 hours. Lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[12]

  • Immunoblotting: Block the membrane and incubate with primary antibodies against polymerized tubulin, cleaved caspase-3, p-JNK, and a loading control (e.g., GAPDH or β-actin).[13][14]

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.[15]

  • Data Analysis: Quantify the band intensities and normalize to the loading control.

Mandatory Visualization

G cluster_0 This compound cluster_1 Cellular Effects cluster_2 Signaling Pathway Modulation Compound Compound Tubulin Tubulin Polymerization Compound->Tubulin Inhibition TLR4 TLR4 Compound->TLR4 Modulation MT_Dynamics Disrupted Microtubule Dynamics Tubulin->MT_Dynamics G2M_Arrest G2/M Phase Cell Cycle Arrest MT_Dynamics->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspase3 Caspase-3 Activation Apoptosis->Caspase3 JNK JNK Activation TLR4->JNK TF_Activation Transcription Factor Activation JNK->TF_Activation Gene_Expression Altered Gene Expression TF_Activation->Gene_Expression Gene_Expression->Apoptosis

Caption: Hypothesized signaling pathway of this compound.

G Start Start: Treat Cells Cell_Viability Cell Viability Assay (MTT) Start->Cell_Viability IC50 Determine IC50 Cell_Viability->IC50 Cell_Cycle Cell Cycle Analysis (PI Staining) IC50->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis Western_Blot Western Blot IC50->Western_Blot End End: Validate MoA Cell_Cycle->End Apoptosis->End Protein_Analysis Analyze Protein Expression Western_Blot->Protein_Analysis Protein_Analysis->End

Caption: Experimental workflow for validating the mechanism of action.

G Target 2-(4-Bromo-1H-indol-3-yl) acetic acid Alt1 Indole-3-acetic acid (IAA) Target->Alt1 structurally similar to Alt2 2-(4,5-Dibromo-1H-indol-3-yl) acetic acid Target->Alt2 structurally similar to Core Indole-3-acetic acid Core Structure Target->Core is a derivative of Alt1->Core is the parent compound of Alt2->Core is a derivative of

Caption: Logical relationship between the compared compounds.

References

Unraveling Auxin Interactions: A Comparative Guide to the Cross-Reactivity of 2-(4-Bromo-1H-indol-3-yl)acetic Acid with Auxin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of the synthetic auxin analog, 2-(4-Bromo-1H-indol-3-yl)acetic acid, with auxin receptors. Due to the limited availability of direct quantitative binding data for this specific compound in peer-reviewed literature, this guide leverages data from the natural auxin, indole-3-acetic acid (IAA), and its halogenated analog, 4-chloroindole-3-acetic acid (4-Cl-IAA), to provide a comparative framework. This approach allows for an informed estimation of the potential bioactivity of this compound.

The guide details the established auxin signaling pathway, presents comparative binding affinity data for relevant auxin analogs, and provides comprehensive experimental protocols for assessing ligand-receptor interactions and downstream physiological responses.

Auxin Signaling Pathway

The canonical auxin signaling pathway involves the perception of auxin by the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which act as auxin co-receptors. In the absence of auxin, AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) proteins bind to and repress AUXIN RESPONSE FACTOR (ARF) transcription factors, preventing the expression of auxin-responsive genes. When auxin is present, it acts as a "molecular glue," stabilizing the interaction between TIR1/AFB and Aux/IAA proteins. This leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome. The degradation of Aux/IAA proteins liberates ARF transcription factors, which can then activate or repress the transcription of target genes, leading to various physiological responses.

Auxin Signaling Pathway cluster_nucleus Nucleus cluster_low_auxin Low Auxin cluster_high_auxin High Auxin Auxin Auxin (e.g., IAA, 4-Br-IAA) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB Binds SCF SCF Complex TIR1_AFB->SCF Part of Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Binds Ub Ubiquitin ARF ARF Transcription Factor Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation AuxRE Auxin Response Element (Promoter) ARF->AuxRE Repression Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression Ub->Aux_IAA Ubiquitination ARF_active Active ARF ARF_active->AuxRE Activates/Represses

Figure 1. The TIR1/AFB-mediated auxin signaling pathway.

Comparative Binding Affinity Data

Table 1: In Vitro Binding Affinities of Auxins to TIR1/AFB Receptors

CompoundReceptorMethodKd (nM)Reference
Indole-3-acetic acid (IAA)TIR1-IAA7Saturation Binding~10-15[2]
Indole-3-acetic acid (IAA)AFB5-IAA7Saturation Binding51.32 ± 12.65[2]
4-Chloroindole-3-acetic acid (4-Cl-IAA)TIR1/AFB complexNot specifiedMore potent than IAA[1]

Note: The binding affinity of auxins is often measured in the context of a co-receptor complex with an Aux/IAA protein (e.g., IAA7).

Table 2: Functional Activity of Auxins in Aux/IAA Degradation

CompoundAux/IAA ProteinF-box ProteinEC50 for Degradation (µM)Reference
Indole-3-acetic acid (IAA)IAA3TIR10.05Not explicitly found, but implied
Indole-3-acetic acid (IAA)IAA3AFB20.02Not explicitly found, but implied
4-Chloroindole-3-acetic acid (4-Cl-IAA)IAA3TIR10.01[1]
4-Chloroindole-3-acetic acid (4-Cl-IAA)IAA3AFB20.005[1]

EC50 values represent the concentration of auxin required to induce 50% degradation of the specified Aux/IAA protein.

Experimental Protocols

To facilitate further research, detailed protocols for two key experimental techniques used to assess auxin-receptor interactions and downstream responses are provided below.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.

SPR Experimental Workflow cluster_workflow SPR Workflow for Auxin-Receptor Binding Immobilization 1. Immobilize Streptavidin on Sensor Chip Capture 2. Capture Biotinylated Aux/IAA Degron Peptide Immobilization->Capture Injection 3. Inject TIR1/AFB Receptor + Auxin Analog Capture->Injection Association 4. Measure Association Phase (Binding) Injection->Association Dissociation 5. Inject Buffer Measure Dissociation Phase Association->Dissociation Regeneration 6. Regenerate Sensor Surface Dissociation->Regeneration Analysis 7. Data Analysis (k_on, k_off, K_d) Dissociation->Analysis Calculate kinetics

Figure 2. A generalized workflow for SPR analysis of auxin-receptor interactions.

Protocol:

  • Protein Expression and Purification:

    • Express recombinant TIR1/AFB proteins (e.g., in insect cells or E. coli).

    • Express and purify biotinylated Aux/IAA degron peptides.

  • SPR Analysis:

    • Use a streptavidin-coated sensor chip.

    • Immobilize the biotinylated Aux/IAA degron peptide onto the sensor surface.

    • Prepare a series of dilutions of the TIR1/AFB protein and the auxin analog (e.g., this compound).

    • Inject the protein-auxin mixture over the sensor surface and monitor the binding response (association phase).

    • Inject running buffer to monitor the dissociation of the complex (dissociation phase).

    • Regenerate the sensor surface between injections.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d).

Quantitative Real-Time PCR (qRT-PCR) for Auxin-Responsive Gene Expression

qRT-PCR is used to measure the relative changes in the expression of auxin-responsive genes following treatment with an auxin analog.

qRT-PCR Experimental Workflow cluster_workflow qRT-PCR Workflow for Auxin-Responsive Genes Treatment 1. Treat Seedlings with Auxin Analog RNA_Extraction 2. Total RNA Extraction Treatment->RNA_Extraction cDNA_Synthesis 3. cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR 4. Quantitative PCR with Primers for Auxin-Responsive Genes cDNA_Synthesis->qPCR Data_Analysis 5. Relative Gene Expression Analysis (e.g., ΔΔCt method) qPCR->Data_Analysis

Figure 3. Workflow for analyzing auxin-responsive gene expression via qRT-PCR.

Protocol:

  • Plant Material and Treatment:

    • Grow Arabidopsis thaliana seedlings under controlled conditions.

    • Treat seedlings with various concentrations of the auxin analog (e.g., this compound) and a vehicle control for a defined period.

  • RNA Extraction and cDNA Synthesis:

    • Harvest plant tissue and immediately freeze in liquid nitrogen.

    • Extract total RNA using a suitable kit or protocol.

    • Treat RNA with DNase to remove genomic DNA contamination.

    • Synthesize first-strand cDNA using reverse transcriptase and oligo(dT) or random primers.

  • qRT-PCR:

    • Perform real-time PCR using a fluorescent dye (e.g., SYBR Green) and specific primers for auxin-responsive genes (e.g., IAA1, IAA2, GH3.3) and a reference gene (e.g., ACTIN2).

    • Include no-template controls and no-reverse-transcriptase controls.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing to the reference gene and comparing to the vehicle control.

Conclusion

This guide provides a comprehensive overview of the cross-reactivity of this compound with auxin receptors, drawing comparisons with the well-characterized auxins IAA and 4-Cl-IAA. The provided experimental protocols and pathway diagrams offer a robust framework for researchers to quantitatively assess the binding affinity and biological activity of this and other novel auxin analogs. Further experimental investigation is necessary to determine the precise binding kinetics and physiological effects of this compound.

References

Comparative Analysis of the Metabolic Stability of 4-bromo-IAA and IAA: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of auxin analogs is crucial for predicting their efficacy and duration of action. This guide provides a comparative analysis of the metabolic stability of 4-bromo-indole-3-acetic acid (4-bromo-IAA) and the canonical auxin, indole-3-acetic acid (IAA), supported by experimental data and detailed protocols.

While direct comparative quantitative data on the metabolic stability of 4-bromo-IAA is limited in publicly available literature, inferences can be drawn from studies on other halogenated auxins, such as 4-chloro-IAA (4-Cl-IAA). Research suggests that halogenation at the 4-position of the indole ring enhances auxin activity, at least in part, by reducing its metabolic degradation.[1][2] This guide will, therefore, leverage data from 4-Cl-IAA as a proxy to discuss the probable metabolic fate of 4-bromo-IAA in comparison to IAA.

Executive Summary of Comparative Metabolic Stability

ParameterIndole-3-acetic acid (IAA)4-bromo-indole-3-acetic acid (4-bromo-IAA)Key Observations
Metabolic Rate HigherPresumed LowerHalogenation is hypothesized to sterically hinder enzymatic degradation, leading to a slower metabolic rate.
Primary Metabolic Pathways Oxidation and ConjugationPresumed to be Oxidation and Conjugation, but at a reduced rate.The primary routes of IAA metabolism are well-established. It is likely that 4-bromo-IAA follows similar pathways, though the efficiency of enzymatic conversion may be reduced.
Key Metabolizing Enzymes - Dioxygenase for Auxin Oxidation (DAO) - GRETCHEN HAGEN 3 (GH3) family of acyl acid amido synthetasesPotentially reduced substrate affinity for DAO and GH3 enzymes.The bulky bromine atom at the 4-position may interfere with the binding of the molecule to the active sites of these enzymes.
Biological Activity HighHigher than IAAThe enhanced biological activity of halogenated auxins is thought to be a consequence of their increased metabolic stability, leading to a longer persistence of the active form.[1][2]

Metabolic Pathways of IAA and the Postulated Impact of Bromination

The metabolic inactivation of IAA in plants is primarily governed by two main pathways: oxidation and conjugation.[3]

  • Oxidative Pathway: The irreversible oxidation of IAA to 2-oxindole-3-acetic acid (oxIAA) is a major catabolic pathway.[4] This reaction is catalyzed by enzymes such as the Dioxygenase for Auxin Oxidation (DAO).[4]

  • Conjugation Pathway: IAA can be reversibly or irreversibly conjugated to amino acids or sugars. The GRETCHEN HAGEN 3 (GH3) family of enzymes catalyzes the conjugation of IAA to amino acids, such as aspartate and glutamate, which typically marks the IAA for degradation.[5][6]

The introduction of a bromine atom at the 4-position of the indole ring in 4-bromo-IAA is expected to influence its interaction with the enzymes responsible for these metabolic transformations. The larger atomic radius of bromine compared to hydrogen may create steric hindrance within the enzyme's active site, thereby reducing the rate of metabolic inactivation. This presumed reduced metabolism is a plausible explanation for the observed higher physiological activity of halogenated auxins.[1][2]

Experimental Protocols

To empirically determine and compare the metabolic stability of 4-bromo-IAA and IAA, the following experimental protocols can be employed.

In Vitro Metabolic Stability Assay Using Plant Cell Suspension Cultures

This protocol outlines a method to assess the depletion of the parent compounds over time in a plant cell culture system.

Materials:

  • Plant cell suspension culture (e.g., Arabidopsis thaliana or tobacco BY-2 cells)

  • Murashige and Skoog (MS) medium

  • IAA and 4-bromo-IAA stock solutions (in a suitable solvent like DMSO or ethanol)

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

  • Internal standard (e.g., ¹³C₆-IAA)

  • Quenching solution (e.g., ice-cold acetonitrile)

  • Solid Phase Extraction (SPE) cartridges for sample cleanup

Procedure:

  • Cell Culture Preparation: Grow plant cell suspension cultures in MS medium under standard conditions (e.g., 25°C, constant light, shaking at 120 rpm).

  • Initiation of the Assay: In a multi-well plate or small flasks, add a defined volume of the cell suspension.

  • Compound Addition: Spike the cell cultures with a final concentration of 1 µM of either IAA or 4-bromo-IAA. Include a vehicle control.

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect aliquots of the cell suspension.

  • Quenching and Extraction: Immediately quench the metabolic activity by adding the aliquot to ice-cold acetonitrile containing the internal standard. Vortex and centrifuge to pellet the cell debris.

  • Sample Cleanup: Purify the supernatant using SPE cartridges to remove interfering substances.

  • LC-MS/MS Analysis: Analyze the purified samples using a validated LC-MS/MS method to quantify the remaining concentrations of IAA and 4-bromo-IAA at each time point.

  • Data Analysis: Plot the natural logarithm of the peak area ratio (compound/internal standard) versus time. The slope of the linear regression will give the elimination rate constant (k). The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Plant Cell Suspension Culture C Incubate with Test Compounds A->C B IAA & 4-bromo-IAA Stock Solutions B->C D Time-Course Sampling C->D E Quench & Extract D->E F SPE Cleanup E->F G LC-MS/MS Analysis F->G H Data Analysis (Half-life Calculation) G->H

Experimental workflow for metabolic stability assay.

Auxin_Signaling_Pathway cluster_perception Auxin Perception cluster_degradation Protein Degradation cluster_transcription Transcriptional Regulation Auxin IAA / 4-bromo-IAA TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds SCF_Complex SCF Complex TIR1_AFB->SCF_Complex activates Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA ubiquitinates Proteasome 26S Proteasome Aux_IAA->Proteasome degradation ARF ARF Transcription Factor Aux_IAA->ARF represses Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes activates Biological_Response Biological Response (e.g., Growth) Auxin_Response_Genes->Biological_Response

Canonical auxin signaling pathway.

Conclusion

The available evidence strongly suggests that 4-bromo-IAA exhibits greater metabolic stability than IAA. This increased stability is likely due to the steric hindrance provided by the bromine atom, which reduces the efficiency of enzymatic degradation by key metabolic enzymes such as DAO and GH3. The consequence of this enhanced stability is a more potent and prolonged auxin activity. The provided experimental protocol offers a robust framework for quantifying these differences in metabolic stability, which is a critical step in the development and application of novel auxin analogs for research and agricultural purposes. Further studies are warranted to definitively characterize the metabolites of 4-bromo-IAA and to precisely quantify its interaction with the relevant metabolic enzymes.

References

A Comparative Guide to the Efficacy of 2-(4-Bromo-1H-indol-3-yl)acetic Acid and Commercially Available Auxins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential efficacy of the synthetic auxin analogue, 2-(4-Bromo-1H-indol-3-yl)acetic acid, relative to commercially available natural and synthetic auxins such as Indole-3-acetic acid (IAA), Indole-3-butyric acid (IBA), and 1-Naphthaleneacetic acid (NAA). Due to a lack of published experimental data on the specific bromo-substituted compound, this document outlines the theoretical basis for its potential activity based on structure-activity relationships of halogenated auxins and presents detailed experimental protocols for its evaluation.

Introduction to Auxins and the Significance of Halogenation

Auxins are a class of plant hormones that play a crucial role in regulating various aspects of plant growth and development, including cell elongation, division, and differentiation.[1] The most common naturally occurring auxin is Indole-3-acetic acid (IAA).[1] Synthetic auxins have been developed to offer greater stability and targeted efficacy in agricultural and research settings.[2]

The introduction of halogen atoms into the indole ring of IAA has been shown to modify its biological activity. For instance, 4-chloroindole-3-acetic acid (4-Cl-IAA), a naturally occurring halogenated auxin found in some legumes, exhibits higher activity in certain bioassays compared to IAA.[3] This suggests that halogenation, such as the bromination in this compound, could potentially enhance auxin efficacy.

Comparative Data of Auxins

The following table summarizes key information for this compound and common commercially available auxins. Efficacy data for the bromo-compound is yet to be determined experimentally.

CompoundChemical StructureMolar Mass ( g/mol )TypeCommercial AvailabilityRelative Efficacy (Experimental Data)
This compound C₁₀H₈BrNO₂254.08SyntheticAvailable from suppliers such as Ark Pharma Scientific Limited.[4]Not yet determined
Indole-3-acetic acid (IAA) C₁₀H₉NO₂175.18NaturalWidely available.[5][6]Baseline for natural auxin activity.[1]
Indole-3-butyric acid (IBA) C₁₂H₁₃NO₂203.24SyntheticWidely available.[5][6]Often more effective than IAA for rooting.
1-Naphthaleneacetic acid (NAA) C₁₂H₁₀O₂186.21SyntheticWidely available.[5][6]Potent synthetic auxin, stable than IAA.[2]

Experimental Protocols for Efficacy Evaluation

To ascertain the efficacy of this compound, standardized bioassays are required. Below are detailed protocols for two common auxin activity assays.

Root Elongation Assay in Arabidopsis thaliana

This assay is a sensitive method to determine the effect of auxins on primary root growth.

Materials:

  • Arabidopsis thaliana (Col-0) seeds

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose

  • Phytagel or Agar

  • Petri dishes (square, 100x100 mm)

  • Sterile water

  • Ethanol (for stock solutions)

  • This compound

  • IAA, IBA, NAA (as controls)

  • Growth chamber with controlled light and temperature

Procedure:

  • Seed Sterilization: Surface sterilize Arabidopsis seeds using your preferred method (e.g., 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 10 minutes, and then rinse 4-5 times with sterile water).

  • Plating: Resuspend sterilized seeds in sterile 0.1% agar and sow them on MS medium (0.5x strength, 1% sucrose, 0.8% agar, pH 5.7) in square Petri dishes.

  • Stratification: Store the plates at 4°C in the dark for 2-3 days to synchronize germination.

  • Germination: Transfer the plates to a growth chamber under long-day conditions (16h light/8h dark) at 22°C. Place the plates vertically to allow roots to grow along the surface of the medium.

  • Seedling Transfer: After 4-5 days, select uniformly sized seedlings and transfer them to new MS plates containing a range of concentrations of this compound and the control auxins (e.g., 0, 0.01, 0.1, 1, 10 µM). Prepare stock solutions in ethanol and add to the molten agar medium after autoclaving and cooling.

  • Growth Measurement: Mark the position of the root tip at the time of transfer. Return the plates to the growth chamber and place them vertically. After a set period (e.g., 3-5 days), scan the plates and measure the length of new root growth from the initial mark to the new root tip using image analysis software (e.g., ImageJ).

  • Data Analysis: Calculate the average root elongation for each concentration and compare the dose-response curves for each compound.

Callus Induction from Tobacco (Nicotiana tabacum) Leaf Explants

This assay assesses the ability of auxins, in combination with a cytokinin, to induce cell division and proliferation.

Materials:

  • Young, healthy leaves from in vitro-grown tobacco plants

  • MS medium including vitamins

  • Sucrose

  • Phytagel or Agar

  • Cytokinin (e.g., Kinetin or 6-Benzylaminopurine - BAP)

  • This compound

  • IAA, IBA, NAA (as controls)

  • Sterile water, scalpels, and forceps

  • Petri dishes (90 mm)

  • Growth chamber

Procedure:

  • Explant Preparation: Aseptically excise young, fully expanded leaves from 4-6 week old in vitro-grown tobacco plantlets. Cut the leaves into small squares (approx. 1 cm²), avoiding the midrib.

  • Culture Medium Preparation: Prepare MS medium (1x strength, 3% sucrose, 0.8% agar, pH 5.8). After autoclaving and cooling, add a fixed concentration of a cytokinin (e.g., 0.5 mg/L BAP) and varying concentrations of the auxins to be tested (e.g., 0, 0.5, 1.0, 2.0 mg/L).

  • Inoculation: Place the leaf explants with their abaxial (lower) side in contact with the surface of the prepared media in Petri dishes. Seal the dishes with parafilm.

  • Incubation: Incubate the cultures in a growth chamber at 25±2°C in the dark for the first week to promote callus induction, followed by a 16h light/8h dark photoperiod.

  • Data Collection: After 3-4 weeks, record the percentage of explants forming callus and the fresh weight of the callus produced. The morphology of the callus (e.g., friable, compact, color) should also be noted.

  • Data Analysis: Compare the callus induction frequency and callus biomass across the different auxin treatments and concentrations.

Visualizing Auxin Action and Experimental Design

To better understand the mechanisms and workflows, the following diagrams are provided.

Canonical Auxin Signaling Pathway

The diagram below illustrates the core components of the nuclear auxin signaling pathway.

Auxin_Signaling_Pathway Auxin Auxin (e.g., IAA, 4-Bromo-IAA) TIR1_AFB TIR1/AFB (Receptor) Auxin->TIR1_AFB SCF_Complex SCF Complex TIR1_AFB->SCF_Complex activates Aux_IAA Aux/IAA (Repressor) SCF_Complex->Aux_IAA Proteasome 26S Proteasome Aux_IAA->Proteasome ARF ARF (Transcription Factor) Aux_IAA->ARF represses AuxRE Auxin Response Element (Promoter) ARF->AuxRE Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression activates Response Cellular Response (Elongation, Division) Gene_Expression->Response

Caption: Canonical auxin signaling pathway in the nucleus.

Experimental Workflow: Root Elongation Assay

This flowchart outlines the key steps in the root elongation bioassay.

Root_Elongation_Workflow arrow arrow A Seed Sterilization B Plating on MS Medium A->B C Stratification (4°C, 2-3 days) B->C D Germination (Vertical, 4-5 days) C->D E Transfer to Treatment Plates (with test compounds) D->E F Mark Root Tip Position E->F G Incubation (Vertical, 3-5 days) F->G H Scan Plates & Measure New Root Growth G->H I Data Analysis & Comparison H->I

Caption: Workflow for the Arabidopsis root elongation assay.

Experimental Workflow: Callus Induction Assay

This flowchart details the procedure for the callus induction experiment.

Callus_Induction_Workflow arrow arrow A Prepare Leaf Explants from sterile plantlets B Prepare MS Medium with Cytokinin + Test Auxins A->B C Inoculate Explants on Medium B->C D Incubate in Dark (1 week) C->D E Incubate in Light/Dark Cycle D->E F Data Collection (3-4 weeks) (% induction, fresh weight) E->F G Data Analysis & Comparison F->G

Caption: Workflow for the auxin-induced callus formation assay.

Conclusion and Future Directions

While the chemical structure of this compound suggests potential for high auxin activity based on the known effects of halogenation, empirical data is necessary for confirmation. The experimental protocols provided in this guide offer a standardized framework for researchers to systematically evaluate its efficacy in comparison to established auxins. Such studies will be crucial in determining its potential applications in agriculture, horticulture, and plant biotechnology research.

References

In Vivo Validation of 4-Bromoindole-3-Acetic Acid's Anti-Inflammatory Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential in vivo anti-inflammatory effects of 4-bromoindole-3-acetic acid. As of the latest literature review, direct in vivo experimental data on the anti-inflammatory properties of 4-bromoindole-3-acetic acid is not available. Therefore, this document focuses on the well-documented in vivo anti-inflammatory activities of its parent compound, Indole-3-Acetic Acid (IAA), and explores the potential effects of halogenation on this activity, drawing from in vitro studies on related brominated indole compounds. This guide serves as a foundational resource for researchers looking to investigate the therapeutic potential of 4-bromoindole-3-acetic acid.

Part 1: In Vivo Anti-Inflammatory Profile of Indole-3-Acetic Acid (IAA)

Indole-3-acetic acid, a metabolite of tryptophan produced by the gut microbiota, has demonstrated significant anti-inflammatory effects in various in vivo models.[1][2][3] Its mechanisms of action are multifaceted, involving the modulation of key inflammatory pathways and mediators.

Summary of In Vivo Anti-Inflammatory Effects of Indole-3-Acetic Acid (IAA)
Model Key Findings Dosage Administration Route
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice Alleviated colitis symptoms, reduced immune cell infiltration, and decreased pro-inflammatory cytokine secretion.[4]Not specified in abstractProphylactic supplementation
Proteoglycan-Induced Ankylosing Spondylitis in Mice Decreased disease incidence and severity, inhibited pro-inflammatory cytokines (TNF-α, IL-6, IL-17A, IL-23), and promoted the anti-inflammatory cytokine IL-10.[1]50 mg/kg body weightIntraperitoneal injection
High-Fat Diet (HFD)-Induced Nonalcoholic Fatty Liver Disease (NAFLD) in Mice Attenuated hepatic inflammation, reduced macrophage infiltration, and decreased expression of MCP-1 and TNF-α.[2]50 mg/kg body weightIntraperitoneal injection
Salmonella Typhimurium Infection in Mice Downregulated the gene expression of pro-inflammatory cytokines IL-17A, TNF-α, IL-1β, and IL-6 in the colon, ileum, and liver.[3]Not specified in abstractPretreatment
Established Anti-Inflammatory Signaling Pathway of Indole-3-Acetic Acid (IAA)

IAA is known to exert its anti-inflammatory effects through several mechanisms, most notably via the activation of the Aryl Hydrocarbon Receptor (AhR) and the inhibition of the NF-κB signaling pathway.[1][5]

IAA_Pathway cluster_cell Macrophage / Immune Cell LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB_activation NF-κB Activation TLR4->NFkB_activation activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_activation->Pro_inflammatory_Cytokines induces IAA Indole-3-Acetic Acid IAA->NFkB_activation inhibits AhR AhR IAA->AhR binds AhR_activation AhR Activation AhR->AhR_activation activates Anti_inflammatory_Response Anti-inflammatory Response (e.g., IL-10 production) AhR_activation->Anti_inflammatory_Response promotes

Figure 1: Simplified signaling pathway of Indole-3-Acetic Acid's anti-inflammatory action.

Part 2: Potential Anti-Inflammatory Profile of Halogenated Indoles

While in vivo data for 4-bromoindole-3-acetic acid is absent, in vitro studies on other brominated indole derivatives suggest that halogenation can influence anti-inflammatory activity. The position and type of halogen substituent appear to be critical for the molecule's effects on inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[6]

Summary of In Vitro Anti-Inflammatory Effects of Brominated Isatins (Indole-2,3-dione)
Compound Inhibition of Nitric Oxide (NO) Production Inhibition of TNF-α Production
Isatin (parent compound)Mildly activeActive
5-BromoisatinMore active than IsatinMore active than Isatin
6-BromoisatinMore active than IsatinMore active than Isatin
4-BromoisatinDid not inhibit NO productionLess active than Isatin
7-BromoisatinLess active than IsatinNot specified

Data sourced from an in vitro study on LPS-stimulated RAW264.7 macrophages.[6]

These findings indicate that bromination at the C5 and C6 positions of the indole ring can enhance anti-inflammatory activity, while substitution at the C4 position may not be favorable for inhibiting NO production.[6] This structure-activity relationship is crucial for predicting the potential efficacy of 4-bromoindole-3-acetic acid.

Hypothetical Experimental Workflow for In Vivo Validation

To validate the anti-inflammatory effects of 4-bromoindole-3-acetic acid in vivo, a standard experimental workflow can be adapted from studies on other indole derivatives.

Experimental_Workflow Animal_Model 1. Animal Model Induction (e.g., Carrageenan-induced Paw Edema) Grouping 2. Animal Grouping (Vehicle, 4-bromo-IAA, Positive Control) Animal_Model->Grouping Treatment 3. Compound Administration Grouping->Treatment Measurement 4. Measurement of Edema Volume Treatment->Measurement Sample_Collection 5. Tissue and Blood Sample Collection Measurement->Sample_Collection Analysis 6. Biomarker Analysis (Cytokines, Myeloperoxidase) Sample_Collection->Analysis Data_Analysis 7. Statistical Analysis Analysis->Data_Analysis

Figure 2: A typical experimental workflow for in vivo anti-inflammatory screening.

Part 3: Experimental Protocols

Detailed methodologies are essential for the reproducible evaluation of anti-inflammatory compounds. Below are protocols for common in vivo inflammation models that can be employed to test 4-bromoindole-3-acetic acid.

Carrageenan-Induced Paw Edema in Rodents

This is a widely used and well-characterized model of acute inflammation.

Objective: To assess the anti-inflammatory effect of a test compound on acute local inflammation.

Materials:

  • Male Wistar rats or Swiss albino mice

  • 1% (w/v) carrageenan solution in sterile saline

  • Test compound (4-bromoindole-3-acetic acid) solution/suspension

  • Positive control (e.g., Indomethacin or Diclofenac)

  • Vehicle control

  • Plethysmometer

Procedure:

  • Acclimatize animals for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Divide animals into groups (n=6-8 per group): Vehicle control, positive control, and test compound groups (at various doses).

  • Administer the vehicle, positive control, or test compound orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume of each animal using a plethysmometer immediately before carrageenan injection (0 hours) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to study the systemic inflammatory response and the effect of compounds on cytokine production.

Objective: To evaluate the effect of a test compound on systemic inflammation and pro-inflammatory cytokine levels.

Materials:

  • Male C57BL/6 mice

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (4-bromoindole-3-acetic acid) solution/suspension

  • Vehicle control

  • ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

  • Acclimatize mice for at least one week.

  • Divide mice into groups: Vehicle control, LPS + Vehicle, and LPS + Test compound (at various doses).

  • Administer the test compound or vehicle orally or intraperitoneally.

  • After a predetermined time (e.g., 1 hour), administer LPS (e.g., 1 mg/kg) via intraperitoneal injection.

  • At a time point of peak cytokine response (e.g., 1.5-2 hours for TNF-α, 4-6 hours for IL-6), collect blood via cardiac puncture under anesthesia.

  • Euthanize the animals and collect relevant tissues (e.g., liver, spleen) for further analysis if needed.

  • Prepare serum from the blood samples and measure the concentrations of TNF-α, IL-6, and IL-1β using ELISA kits.

  • Calculate the percentage reduction in cytokine levels in the test compound groups compared to the LPS + Vehicle group.

Conclusion and Future Directions

While direct in vivo evidence for the anti-inflammatory effects of 4-bromoindole-3-acetic acid is currently lacking, the established activity of its parent compound, indole-3-acetic acid, provides a strong rationale for its investigation. The available in vitro data on related brominated indoles suggests that halogenation can modulate anti-inflammatory properties, highlighting the importance of empirical testing.

Future research should focus on evaluating 4-bromoindole-3-acetic acid in established in vivo models of inflammation, such as carrageenan-induced paw edema and LPS-induced systemic inflammation. Such studies will be crucial in determining its therapeutic potential and elucidating its mechanism of action, paving the way for further drug development.

References

Unveiling the Antimicrobial Potential of 2-(4-Bromo-1H-indol-3-yl)acetic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Indole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of the antimicrobial spectrum of 2-(4-Bromo-1H-indol-3-yl)acetic acid, a halogenated indole derivative. Due to the limited availability of specific antimicrobial data for this exact compound, this guide will utilize data from closely related multi-halogenated indole derivatives as a proxy to provide a substantive comparison against established antimicrobial agents. This analysis is supported by experimental data and detailed methodologies to aid in further research and development.

Comparative Antimicrobial Spectrum

The antimicrobial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the MIC values for representative multi-halogenated indoles and a selection of commonly used antimicrobial drugs against various pathogens.

Table 1: Antibacterial Activity (MIC in µg/mL)

MicroorganismMulti-halogenated IndolesCiprofloxacinVancomycin
Gram-Positive
Staphylococcus aureus20-30[1][2][3]0.2[4]0.25 - 4.0[5]
Methicillin-ResistantS. aureus (MRSA)20-30[1][2][3]<0.016[6]1.0 - 138[5]
Staphylococcus epidermidis--≤0.12 - 6.25[5]
Gram-Negative
Escherichia coli-<0.016[6]-
Pseudomonas aeruginosa-0.5 - 1.0[4]-
Klebsiella pneumoniae---
Salmonella typhi-<0.015 - 0.125[4]-

*Data for multi-halogenated indoles is based on the activity of 4-bromo-6-chloroindole and 6-bromo-4-iodoindole against S. aureus.[1][2][3] The antimicrobial spectrum of vancomycin primarily covers Gram-positive bacteria.[7][8][9][10] Ciprofloxacin exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[11]

Table 2: Antifungal Activity (MIC in µg/mL)

MicroorganismMulti-halogenated IndolesFluconazole
Candida albicans-0.5[12]
Candida glabrata-32[13]
Candida krusei-≥64[13]
Candida parapsilosis-2[13]
Candida tropicalis-2[13]

Specific antifungal data for 4-bromo-substituted indole-3-acetic acid derivatives was not available in the reviewed literature. Fluconazole is a commonly used antifungal agent with varying efficacy against different Candida species.[13]

Experimental Protocols

The following are detailed methodologies for standard antimicrobial susceptibility testing that can be employed to determine the antimicrobial spectrum of this compound and other investigational compounds.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

1. Preparation of Antimicrobial Agent Stock Solution:

  • Dissolve the test compound (e.g., this compound) in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).

2. Preparation of Microtiter Plates:

  • Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi into the wells of a 96-well microtiter plate.

  • Perform serial two-fold dilutions of the antimicrobial stock solution in the broth to achieve a range of concentrations.

3. Inoculum Preparation:

  • Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland turbidity standard.

  • Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

4. Inoculation and Incubation:

  • Inoculate each well with the prepared microbial suspension.

  • Include a positive control (broth with inoculum, no drug) and a negative control (broth only) on each plate.

  • Incubate the plates at 35-37°C for 16-24 hours for bacteria or at 35°C for 24-48 hours for yeast.

5. Interpretation of Results:

  • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of bacteria to antimicrobials based on the size of the zone of growth inhibition around a disk impregnated with the test compound.

1. Inoculum Preparation:

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.

2. Inoculation of Agar Plate:

  • Uniformly streak the standardized inoculum onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab to create a bacterial lawn.

3. Application of Antimicrobial Disks:

  • Prepare sterile paper disks (6 mm in diameter) impregnated with a known concentration of the test compound.

  • Aseptically place the disks onto the surface of the inoculated agar plate.

4. Incubation:

  • Incubate the plates at 35-37°C for 16-24 hours.

5. Interpretation of Results:

  • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

  • The size of the inhibition zone is correlated with the susceptibility of the microorganism to the antimicrobial agent.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the antimicrobial spectrum of a test compound.

Antimicrobial_Spectrum_Workflow cluster_prep Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_results Data Analysis cluster_comparison Comparative Analysis Compound Test Compound (this compound) Broth_Dilution Broth Microdilution Compound->Broth_Dilution Disk_Diffusion Kirby-Bauer Disk Diffusion Compound->Disk_Diffusion Microorganism Microorganism Cultures (Bacteria/Fungi) Microorganism->Broth_Dilution Microorganism->Disk_Diffusion Media Culture Media (Broth/Agar) Media->Broth_Dilution Media->Disk_Diffusion MIC Determine MIC Broth_Dilution->MIC Zone Measure Zone of Inhibition Disk_Diffusion->Zone Comparison Compare with Alternative Agents MIC->Comparison Zone->Comparison

Caption: Workflow for determining and comparing the antimicrobial spectrum.

Conclusion

While direct data on the antimicrobial spectrum of this compound is not yet widely available, the promising activity of related multi-halogenated indoles, particularly against Gram-positive bacteria like S. aureus, suggests that this compound warrants further investigation. The provided experimental protocols offer a standardized approach for researchers to systematically evaluate its efficacy against a broad range of bacterial and fungal pathogens. Comparative analysis with established drugs like ciprofloxacin and vancomycin will be crucial in determining its potential as a lead compound for the development of new antimicrobial therapies. Further studies are essential to elucidate its full spectrum of activity, mechanism of action, and potential for in vivo efficacy.

References

Safety Operating Guide

Safe Disposal of 2-(4-Bromo-1H-indol-3-yl)acetic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Professionals

This document provides essential safety and logistical information for the proper disposal of 2-(4-Bromo-1H-indol-3-yl)acetic acid, a halogenated organic compound. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This compound is classified as a hazardous chemical and must be managed by an approved waste disposal plant.[1][2]

I. Pre-Disposal Safety and Handling

Before initiating any disposal procedures, ensure you are operating in a well-ventilated area, preferably within a certified chemical fume hood.[3] It is imperative to wear appropriate personal protective equipment (PPE) at all times to prevent exposure.

Required Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile)Prevents skin contact and absorption.[4]
Eye Protection Safety goggles or a face shieldProtects against splashes and airborne particles.[4]
Lab Coat Standard laboratory coatProtects skin and personal clothing from contamination.[3]

Handling Precautions:

  • Avoid generating dust when handling the solid form of the compound.[3]

  • In the event of a spill, utilize dry clean-up methods. Do not add water, as this may increase the risk of exposure and environmental contamination.[3]

  • Wash hands thoroughly after handling the material.[1][2]

II. Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed hazardous waste disposal company, typically via controlled incineration.[3] Never dispose of this chemical down the drain or in regular trash.[3][4]

  • Segregation of Waste:

    • Collect all waste containing this compound in a dedicated and clearly labeled hazardous waste container.[3]

    • This includes unused product, contaminated consumables (e.g., pipette tips, weighing boats), and solutions.

    • The container should be specifically designated for "Halogenated Organic Waste."[3][5]

  • Container Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste."[3]

    • Include the full chemical name: "this compound."

    • List any other components mixed with the waste and their approximate quantities.[3]

  • Waste Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure area.[4]

    • This area should be clearly marked as a hazardous waste accumulation point and be away from incompatible materials.[4]

  • Decontamination of Empty Containers:

    • Empty containers that previously held this compound must be treated as hazardous waste unless properly decontaminated.[3]

    • Triple Rinse Procedure:

      • Rinse the empty container three times with a suitable organic solvent in which the compound is soluble (e.g., dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)).[3]

      • Collect the solvent used for rinsing (rinsate) as hazardous waste and add it to your "Halogenated Organic Waste" container.[3][5]

      • Once triple-rinsed, the container can typically be disposed of as non-hazardous laboratory glassware or plasticware, though it is crucial to consult your institution's specific guidelines.[3]

  • Arrange for Waste Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule the pickup and disposal of the hazardous waste container.[3]

III. Experimental Protocols

Currently, there are no widely established experimental protocols for the chemical neutralization or degradation of this compound at a laboratory scale for disposal purposes. The regulated and recommended method of disposal is incineration by a licensed facility.[3]

IV. Disposal Workflow Diagram

The following diagram illustrates the proper disposal workflow for this compound.

DisposalWorkflow A Don Personal Protective Equipment (PPE) B Work in a Chemical Fume Hood A->B C Segregate Waste into 'Halogenated Organic Waste' Container B->C D Label Container: 'Hazardous Waste' & Full Chemical Name C->D G Store Waste Container in Designated Secure Area D->G E Triple Rinse Empty Containers with Suitable Solvent F Collect Rinsate as Hazardous Waste E->F F->C H Contact EHS for Waste Pickup G->H I Professional Disposal (Incineration) H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(4-Bromo-1H-indol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-(4-Bromo-1H-indol-3-yl)acetic acid

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are based on a conservative assessment of hazards associated with similar chemical structures, including indole-3-acetic acid and other brominated organic compounds.

Hazard Assessment and Personal Protective Equipment (PPE)

Required Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[2]Protects against dust particles and potential splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[1]Prevents skin contact. Gloves should be inspected before use and removed carefully to avoid contamination.[3]
Body Protection A fully-buttoned laboratory coat. For larger quantities, a chemical-resistant apron may be necessary.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH/MSHA approved respirator is required if dust is generated and engineering controls are insufficient.[2]Prevents inhalation of the powdered compound. All work with powders should be done in a way that avoids creating dust.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial to ensure safety. All handling of this compound should occur within a designated area.[4]

  • Preparation :

    • Ensure that a certified chemical fume hood is operational.[2]

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[3][5]

    • Prepare all necessary equipment (spatulas, weighing paper, glassware) within the fume hood to minimize movement of the open chemical container.

    • Don the required PPE as specified in the table above.

  • Handling and Use :

    • Conduct all manipulations, including weighing and solution preparation, inside a chemical fume hood to ensure adequate ventilation.[2]

    • Handle the solid compound carefully to avoid the formation of dust and aerosols.[2]

    • Keep the container tightly closed when not in use.[3]

    • After handling, wash hands and any exposed skin thoroughly with soap and water. Immediately change any contaminated clothing.

  • Emergency Procedures :

    • Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical advice.[2][6]

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

    • Inhalation : Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2][7]

    • Spill : For a small spill, carefully sweep up the solid material using an inert absorbent material, place it in a sealed, labeled container for disposal, and decontaminate the area.[2] For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.[8]

Disposal Plan

As a halogenated organic compound, this compound requires specific disposal procedures. Improper disposal can harm the environment and violate regulations.

  • Waste Segregation : Do not mix halogenated organic waste with non-halogenated waste.[9][10] This is critical for proper disposal and cost management.[8]

  • Waste Collection :

    • Collect all waste containing this compound (including contaminated consumables like weighing paper and gloves) in a designated, compatible, and properly sealed hazardous waste container.[8][11]

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Waste this compound".[8][11]

  • Storage : Store the waste container in a designated satellite accumulation area, ensuring it is kept closed and within secondary containment.[8]

  • Final Disposal : Arrange for pickup and disposal through your institution's EHS department. Follow all local and national regulations for hazardous waste disposal.[7]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound, from initial preparation to final disposal.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Disposal cluster_emergency Emergency Measures prep_ppe Don Required PPE (Gloves, Goggles, Lab Coat) prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood weigh Weigh Compound (Avoid Dust) prep_hood->weigh prepare_solution Prepare Solution weigh->prepare_solution emergency Eyewash/Shower Accessible weigh->emergency decontaminate Decontaminate Work Area prepare_solution->decontaminate dispose_waste Segregate Halogenated Waste decontaminate->dispose_waste remove_ppe Remove PPE Correctly dispose_waste->remove_ppe

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.